molecular formula C9H18 B154302 1,3,5-Trimethylcyclohexane CAS No. 1795-26-2

1,3,5-Trimethylcyclohexane

Cat. No.: B154302
CAS No.: 1795-26-2
M. Wt: 126.24 g/mol
InChI Key: ODNRTOSCFYDTKF-UHFFFAOYSA-N
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Description

1,3,5-Trimethylcyclohexane is a critical component in the formulation of surrogate fuels used to model and understand the combustion behavior of complex real-world fuels like aviation kerosene and diesel . Its structure, featuring a cyclohexane ring with three methyl substituents, is representative of the multi-alkylated cycloalkanes that are prevalent in these fuels. Research into its pyrolysis chemistry provides valuable insight into the decomposition pathways of naphthenes, which can constitute up to 40% of some transportation fuels . Studies utilizing techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry have elucidated its decomposition mechanisms, which are dominated by H-atom abstraction at higher pressures and unimolecular methyl group elimination at lower pressures . This understanding is vital for kinetic modeling, as the combustion of cycloalkanes can influence soot formation tendencies through stepwise dehydrogenation and ring-opening pathways . The high structural symmetry of the 1,3,5-isomer makes it a point of comparison for investigating the effects of fuel isomeric structure on pyrolysis activity and ignition characteristics, thereby serving as a fundamental building block for developing accurate, small-size chemical kinetic mechanisms for computational fluid dynamics simulations in engine design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3
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InChI Key

ODNRTOSCFYDTKF-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(CC(C1)C)C
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID20862763, DTXSID801025627, DTXSID901025632
Record name 1,3,5-Trimethylcyclohexane
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Record name (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane
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Record name (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Liquid with a pungent acrid odor; [Chem Service MSDS]
Record name 1,3,5-Trimethylcyclohexane
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CAS No.

1839-63-0, 1795-26-2, 1795-27-3
Record name 1,3,5-Trimethylcyclohexane
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Record name Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)-
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Record name 1,trans-5-Trimethylcyclohexane
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Record name 1,cis-5-Trimethylcyclohexane
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Record name (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethylcyclohexane from Mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethylcyclohexane (B44294) from mesitylene (B46885) (1,3,5-trimethylbenzene). The primary and most effective method for this transformation is catalytic hydrogenation, which involves the reduction of the aromatic ring of mesitylene using hydrogen gas in the presence of a metal catalyst. This document details the underlying chemical principles, provides experimentally validated protocols, presents quantitative data, and outlines the necessary analytical techniques for product characterization.

Introduction

This compound is a saturated cyclic hydrocarbon with applications as a solvent, in fuel compositions, and as a key intermediate in the synthesis of various organic compounds. Its stereoisomers, cis and trans, possess distinct physical properties that can influence their utility in different applications. The synthesis from the readily available aromatic precursor, mesitylene, is a fundamental transformation in organic chemistry.

The hydrogenation of mesitylene to this compound is an addition reaction where three moles of hydrogen gas (H₂) are added to the benzene (B151609) ring of one mole of mesitylene. This process requires a catalyst to facilitate the breaking of the strong H-H bond and the saturation of the aromatic system.

Reaction Pathway and Thermodynamics

The overall reaction is as follows:

C₆H₃(CH₃)₃ + 3H₂ → C₉H₁₈

The hydrogenation of mesitylene is an exothermic process, and the equilibrium is highly favorable towards the formation of this compound, especially at lower temperatures. The reaction yields a mixture of two stereoisomers: cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane.

The cis isomer, with all three methyl groups on the same side of the cyclohexane (B81311) ring (either all axial or all equatorial in the chair conformation), is the thermodynamically more stable isomer.[1] Consequently, reaction conditions that allow for thermodynamic equilibration will favor the formation of the cis isomer.

A study by Egan and Buss determined the equilibrium constants for the hydrogenation of mesitylene over a temperature range of 200 to 300°C.[2] This data is crucial for understanding the thermodynamic landscape of the reaction and for optimizing conditions to favor the desired product.

Experimental Protocols

The synthesis of this compound is typically achieved through catalytic hydrogenation using various metal catalysts. The choice of catalyst and reaction conditions can influence the reaction rate, yield, and stereoselectivity. Below are detailed protocols for commonly employed catalysts.

Raney Nickel Catalyzed Hydrogenation

Raney Nickel is a highly active catalyst for the hydrogenation of aromatic compounds.

Catalyst Preparation (W-6 Raney Nickel):

Caution: The preparation of Raney Nickel involves the use of a strong base and generates flammable hydrogen gas. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a large beaker, dissolve 160 g of sodium hydroxide (B78521) in 600 mL of distilled water with stirring.

  • Cool the solution to 50°C in an ice bath.

  • Slowly add 125 g of Raney nickel-aluminum alloy powder to the sodium hydroxide solution while maintaining the temperature at 50 ± 2°C.

  • After the addition is complete, digest the mixture at 50°C for 50 minutes with gentle stirring.

  • Carefully decant the supernatant and wash the catalyst with three 1 L portions of distilled water.[3]

  • The active catalyst should be kept under a solvent (e.g., ethanol (B145695) or the reaction solvent) at all times to prevent pyrophoric activity.

Hydrogenation Procedure:

  • To a high-pressure autoclave, add mesitylene and a suitable solvent (e.g., ethanol or isopropanol).

  • Carefully add the prepared Raney Nickel catalyst (typically 5-10% by weight of the mesitylene).

  • Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 7 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 130°C) with vigorous stirring.[4]

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.[4]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet with solvent to prevent ignition.

  • The solvent can be removed from the filtrate by distillation to yield the crude this compound.

Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a widely used, versatile, and less pyrophoric alternative to Raney Nickel for hydrogenation reactions.

Hydrogenation Procedure:

  • In a hydrogenation vessel, dissolve mesitylene in a suitable solvent such as ethanol, ethyl acetate, or dichloromethane.

  • Add 10% Palladium on carbon catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the vessel and purge with an inert gas, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically from a balloon or a regulated source at atmospheric or slightly elevated pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate by rotary evaporation to obtain the product.

Quantitative Data

The yield and stereoselectivity of the hydrogenation of mesitylene are highly dependent on the catalyst and reaction conditions.

CatalystTemperature (°C)Pressure (bar)SolventYield (%)cis:trans RatioReference
Raney Nickel1307IsopropanolHigh (not specified)Not specified[4]
Nickel200-300Not specifiedVapor PhaseEquilibrium studyVaries with temp.[2]

Note: Specific yield and isomer ratio data for the complete hydrogenation of mesitylene to this compound is not extensively detailed in the readily available literature. The provided data is based on related hydrogenations and thermodynamic studies. Researchers should optimize conditions and quantify their results for specific applications.

Physical and Spectroscopic Data of Products

Propertycis-1,3,5-Trimethylcyclohexanetrans-1,3,5-Trimethylcyclohexane
Molecular Formula C₉H₁₈C₉H₁₈
Molecular Weight 126.24 g/mol 126.24 g/mol
Boiling Point ~138-140 °C~135-137 °C
Density ~0.78 g/cm³~0.77 g/cm³
Refractive Index ~1.43~1.42

Note: The physical properties can vary slightly based on the purity of the isomers.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum of the cis isomer is simpler than that of the trans isomer due to its higher symmetry.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic number of signals corresponding to the symmetry of each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating the cis and trans isomers, and mass spectrometry will confirm the molecular weight (m/z = 126) and provide fragmentation patterns for identification.[5]

Purification of Products

The crude product obtained after the removal of the catalyst and solvent is a mixture of cis and trans isomers of this compound.

  • Fractional Distillation: Due to the difference in their boiling points, the cis and trans isomers can be separated by careful fractional distillation.

  • Preparative Gas Chromatography: For obtaining highly pure samples of each isomer, preparative gas chromatography is the most effective method.

Visualizations

Reaction Workflow

reaction_workflow mesitylene Mesitylene reactor High-Pressure Reactor mesitylene->reactor h2 Hydrogen Gas h2->reactor catalyst Catalyst (e.g., Raney Ni, Pd/C) catalyst->reactor solvent Solvent (e.g., Ethanol) solvent->reactor filtration Filtration reactor->filtration Reaction Mixture evaporation Solvent Evaporation filtration->evaporation Filtrate product This compound (cis/trans mixture) evaporation->product Crude Product purification Purification (e.g., Distillation) product->purification isomers Separated Isomers (cis and trans) purification->isomers

Experimental workflow for the synthesis of this compound.
Logical Relationship of Stereoisomers

stereoisomers mesitylene Mesitylene hydrogenation Catalytic Hydrogenation mesitylene->hydrogenation mixture Mixture of Stereoisomers hydrogenation->mixture cis_isomer cis-1,3,5-Trimethylcyclohexane (Thermodynamically Favored) mixture->cis_isomer Major Product under Thermodynamic Control trans_isomer trans-1,3,5-Trimethylcyclohexane mixture->trans_isomer Minor Product

Stereochemical outcome of mesitylene hydrogenation.

References

An In-depth Technical Guide to the Stereoisomers of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3,5-trimethylcyclohexane (B44294), focusing on their structural properties, conformational analysis, and relevant experimental data. This information is critical for professionals in fields where molecular geometry and isomeric purity are paramount, such as in drug design and materials science.

Introduction to the Stereoisomers of this compound

This compound is a saturated cyclic hydrocarbon that exists as two primary stereoisomers: a cis isomer and a trans isomer. These isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other. The stereoisomerism arises from the relative spatial orientation of the three methyl groups attached to the cyclohexane (B81311) ring.

  • cis-1,3,5-Trimethylcyclohexane: In this isomer, all three methyl groups are on the same face of the cyclohexane ring.

  • trans-1,3,5-Trimethylcyclohexane: In this isomer, one methyl group is on the opposite face of the ring relative to the other two.

The stability and properties of these isomers are intrinsically linked to their conformational preferences, primarily the chair conformation of the cyclohexane ring, which minimizes angular and torsional strain.

Conformational Analysis and Stability

The chair conformation is the most stable arrangement for a cyclohexane ring. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky groups due to the avoidance of unfavorable 1,3-diaxial interactions.

cis-1,3,5-Trimethylcyclohexane

The cis isomer can exist in two chair conformations that are in equilibrium through a process called a ring flip.

  • Di-axial, Mono-equatorial Conformation: Two methyl groups are in axial positions, and one is in an equatorial position. This conformation is highly disfavored due to significant steric strain from 1,3-diaxial interactions between the two axial methyl groups and between the axial methyl groups and axial hydrogens.

  • Tri-equatorial Conformation: All three methyl groups occupy equatorial positions. This conformation is significantly more stable as it minimizes steric hindrance.

The equilibrium heavily favors the tri-equatorial conformation, making cis-1,3,5-trimethylcyclohexane a relatively stable isomer.

trans-1,3,5-Trimethylcyclohexane

The trans isomer also undergoes a chair flip, resulting in two energetically equivalent conformations. In both conformations, there are two methyl groups in equatorial positions and one in an axial position. This means that the trans isomer is inherently less stable than the cis isomer because it cannot avoid having an axial methyl group, which introduces 1,3-diaxial interactions.

Quantitative Data Summary

The following table summarizes key quantitative data for the stereoisomers of this compound.

Propertycis-1,3,5-Trimethylcyclohexanetrans-1,3,5-Trimethylcyclohexane
Boiling Point 142.4 °C (calculated)[1]139.5 °C[2]
Density -0.758 g/cm³[2]
Refractive Index -1.416[2]
Calculated Conformational Energy (Relative to all-equatorial cis) 0 kcal/mol (all-equatorial)~1.8 kcal/mol

Note on Conformational Energy: The relative conformational energy of the trans isomer is estimated based on the energy cost of one axial methyl group, which has two 1,3-diaxial interactions with hydrogen atoms. The A-value for a methyl group is approximately 1.8 kcal/mol.

Spectroscopic Properties

Spectrumcis-1,3,5-Trimethylcyclohexanetrans-1,3,5-Trimethylcyclohexane
¹³C NMR (ppm) δ 43.71, 40.84, 28.59, 26.61, 23.07, 18.91-
IR (cm⁻¹) Key absorptions in the C-H stretching region (~2850-2960 cm⁻¹) and bending region (~1375-1450 cm⁻¹)Key absorptions in the C-H stretching region (~2850-2960 cm⁻¹) and bending region (~1375-1450 cm⁻¹)

Experimental Protocols

Synthesis: Catalytic Hydrogenation of Mesitylene (B46885)

The most direct route to a mixture of cis- and trans-1,3,5-trimethylcyclohexane is the catalytic hydrogenation of mesitylene (1,3,5-trimethylbenzene).[3]

Reaction:

C₆H₃(CH₃)₃ + 3H₂ → C₆H₁₁ (CH₃)₃

General Historical Procedure:

  • Catalyst Preparation: A finely divided nickel catalyst is typically used, prepared by reducing nickel oxide. Other effective catalysts include platinum or palladium on a carbon support.

  • Hydrogenation: Mesitylene is introduced into a high-pressure autoclave containing the catalyst. The vessel is then pressurized with hydrogen gas.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 100-200 °C) and high pressures of hydrogen (e.g., 100-150 atm).

  • Work-up: After the reaction is complete, the catalyst is filtered off, and the resulting mixture of this compound isomers is purified.

Separation of Isomers

Due to their similar boiling points, the separation of cis- and trans-1,3,5-trimethylcyclohexane requires efficient fractional distillation or preparative gas chromatography.

Gas Chromatography (GC) Protocol: [4]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column is required. A non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is recommended.

  • Sample Preparation: The isomeric mixture is diluted in a suitable solvent such as hexane.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and gradually ramp up to a higher temperature (e.g., 150 °C) to achieve separation.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Analysis: The retention times of the isomers will differ, allowing for their separation and quantification.

Visualizations

The following diagrams illustrate the key conformational relationships of the stereoisomers of this compound.

Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.

Conformational equilibrium of trans-1,3,5-trimethylcyclohexane.

stability_relationship cis cis-1,3,5-Trimethylcyclohexane (Tri-equatorial Conformation) trans trans-1,3,5-Trimethylcyclohexane (Two Equatorial, One Axial) cis->trans Less Stable

Relative stability of the most stable conformers.

References

Conformational Analysis of cis-1,3,5-Trimethylcyclohexane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules, which in turn dictates their physical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of the conformational isomers of cis-1,3,5-trimethylcyclohexane. We will explore the two primary chair conformations, quantify the energetic differences based on steric strain, and detail the experimental and computational methodologies used in such analyses. This document serves as a comprehensive resource for professionals in chemical research and drug development where a profound understanding of molecular geometry is paramount.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane (B81311) ring is a ubiquitous structural motif in organic chemistry and medicinal chemistry. Its chair conformation is the most stable arrangement, as it minimizes both angle and torsional strain. Substituents on the cyclohexane ring can occupy either axial or equatorial positions. The interplay of these substituent positions gives rise to different conformational isomers, or "conformers," which are in a dynamic equilibrium. The relative stability of these conformers is primarily governed by steric interactions.

In cis-1,3,5-trimethylcyclohexane, the three methyl groups are all on the same face of the cyclohexane ring. This stereochemical arrangement leads to two distinct chair conformations that can interconvert through a process known as a ring flip. One conformer possesses all three methyl groups in equatorial positions, while the other has all three in axial positions. The energetic landscape of these two conformers is markedly different, with significant implications for the molecule's overall structure and behavior.

The Chair Conformations of cis-1,3,5-Trimethylcyclohexane

The two principal chair conformations of cis-1,3,5-trimethylcyclohexane are the all-equatorial (diequatorial) and the all-axial (diaxial) forms.

  • All-Equatorial Conformer: In this conformation, all three methyl groups occupy the more sterically favorable equatorial positions. This arrangement minimizes steric hindrance, as the methyl groups are directed away from the bulk of the ring.

  • All-Axial Conformer: Upon a ring flip, the all-equatorial conformer converts into the all-axial conformer, where all three methyl groups are in the sterically hindered axial positions. This conformation is significantly destabilized by severe steric repulsion between the three axial methyl groups.

The equilibrium between these two conformers lies overwhelmingly towards the all-equatorial form due to its greater stability.

Figure 1: Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.

Quantitative Analysis of Steric Strain

The energy difference between the two conformers can be quantified by analyzing the steric interactions present in each. The primary source of steric strain in substituted cyclohexanes is the 1,3-diaxial interaction. The energetic cost of placing a substituent in an axial position is known as its "A-value".

In the all-axial conformer of cis-1,3,5-trimethylcyclohexane, there are significant 1,3-diaxial repulsions between the three methyl groups. The strain energy is not simply the sum of three individual methyl A-values because the interactions are between methyl groups themselves, not just with axial hydrogens. A 1,3-diaxial interaction between two methyl groups is considerably more destabilizing than a methyl-hydrogen interaction.

Interaction TypeEnergy Cost (kcal/mol)Energy Cost (kJ/mol)
1,3-Diaxial CH₃-H~1.8[1]~7.5[1]
1,3-Diaxial CH₃-CH₃~3.7 - 5.7~15.4

Note: The energy cost of a 1,3-diaxial methyl-methyl interaction can vary based on computational models and considerations of molecular distortion to alleviate strain.

The all-equatorial conformer is devoid of these significant 1,3-diaxial interactions and is therefore the ground state conformation. The total strain energy of the all-axial conformer can be estimated by considering the three 1,3-diaxial methyl-methyl interactions. This results in a substantial energy difference, rendering the population of the all-axial conformer negligible at room temperature.

Experimental and Computational Protocols

The conformational equilibrium and energy differences of substituted cyclohexanes are determined through a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful experimental method to study conformational equilibria.[2] At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, the rate of interconversion can be slowed down, allowing for the observation of distinct signals for each conformer.

Methodology:

  • Sample Preparation: A solution of high-purity cis-1,3,5-trimethylcyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂). The solution is then transferred to an NMR tube.

  • Room Temperature Spectrum: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature to observe the averaged signals.

  • Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a given proton or carbon will broaden and eventually split into two distinct sets of signals corresponding to the axial and equatorial conformers.

  • Data Analysis: The relative populations of the two conformers can be determined by integrating the signals corresponding to each conformer. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation:

    ΔG° = -RT ln(K_eq)

    where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (the ratio of the concentrations of the two conformers).

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (cis-1,3,5-trimethylcyclohexane in deuterated solvent) rt_nmr Acquire Room Temperature NMR Spectrum (Averaged signals observed) prep->rt_nmr lt_nmr Acquire Low-Temperature NMR Spectra (Decrease temperature incrementally) rt_nmr->lt_nmr coalescence Observe Coalescence and Signal Splitting (Distinct signals for each conformer appear) lt_nmr->coalescence integration Integrate Signals (Determine relative populations) coalescence->integration delta_g Calculate ΔG° (ΔG° = -RT ln(K_eq)) integration->delta_g

Figure 2: Experimental workflow for NMR-based conformational analysis.

Computational Chemistry Protocol

Computational chemistry offers a powerful tool for modeling and quantifying the conformational energies of molecules.

Methodology:

  • Structure Generation: The 3D structures of both the all-equatorial and all-axial conformers of cis-1,3,5-trimethylcyclohexane are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.

  • Energy Calculation: The relative Gibbs free energy difference (ΔΔG) between the two conformers is calculated by subtracting the Gibbs free energy of the more stable conformer from that of the less stable one. This calculated energy difference can then be compared with experimental values.

Conclusion

The conformational analysis of cis-1,3,5-trimethylcyclohexane clearly illustrates the profound impact of steric interactions on molecular geometry. The overwhelming preference for the all-equatorial conformer is a direct consequence of the severe 1,3-diaxial repulsions present in the all-axial form. A thorough understanding of these principles, quantified through experimental techniques like low-temperature NMR and validated by computational methods, is indispensable for professionals in drug design and materials science, where molecular conformation is intrinsically linked to function.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethylcyclohexane (B44294) is a saturated cyclic hydrocarbon belonging to the cycloalkane family. Its structure consists of a cyclohexane (B81311) ring substituted with three methyl groups at positions 1, 3, and 5. This symmetrical arrangement of methyl groups imparts unique stereochemical and physicochemical properties to the molecule, making it a subject of interest in various fields of chemical research, including conformational analysis, reaction kinetics, and as a potential component in advanced applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical processes.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental setups.

PropertyValueUnitsReference
Molecular FormulaC₉H₁₈-[1][2]
Molecular Weight126.24 g/mol [1][2]
AppearanceColorless to almost colorless clear liquid-[1]
Boiling Point140°C[1][2]
Melting Point-50°C[2]
Density0.77g/cm³ at 20°C[1][2]
Refractive Index1.4260 to 1.4290at 20°C[2]
Flash Point19°C[1][2]
Vapor Pressure7.98mmHg at 25°C

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a cycloalkane, characterized by its relatively inert C-C and C-H single bonds. However, the presence of tertiary hydrogens and the specific stereochemistry of the molecule influence its reactivity in certain reactions.

Stereoisomerism and Conformational Analysis

Due to the substitution pattern on the cyclohexane ring, this compound can exist as two diastereomers: cis and trans. The cis isomer has all three methyl groups on the same face of the ring (all axial or all equatorial in a chair conformation), while the trans isomer has one methyl group on the opposite face to the other two.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of the conformers is significantly influenced by the steric hindrance between the methyl groups and other ring atoms.

  • cis-1,3,5-Trimethylcyclohexane: The most stable conformation is the one where all three methyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions.[3][4] The conformation with all three methyl groups in axial positions is highly unstable due to severe steric strain.

  • trans-1,3,5-Trimethylcyclohexane: In the most stable chair conformation, two methyl groups are in equatorial positions and one is in an axial position. A ring flip would result in two axial methyl groups and one equatorial, which is a less stable conformation.

The energy difference between axial and equatorial conformations of a methyl group on a cyclohexane ring is approximately 1.7 kcal/mol, which dictates the equilibrium distribution of the conformers.[5]

Chemical Reactions

This compound can undergo several types of chemical reactions, primarily involving the C-H bonds.

Reaction TypeDescriptionReagentsProducts
Oxidation Can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions and the strength of the oxidizing agent.[1]Oxidizing agents like potassium permanganate.[1]Corresponding alcohols, ketones, or carboxylic acids.[1]
Halogenation Undergoes free-radical halogenation, such as chlorination, to form various mono- and poly-halogenated products. The reaction proceeds via a radical chain mechanism.[1]Halogens (e.g., Cl₂) with UV light or a radical initiator.[6]A mixture of chlorinated this compound isomers.[6]
Dehydrogenation Can undergo catalytic dehydrogenation to form trimethylbenzene (mesitylene) and release hydrogen. This reaction is relevant for hydrogen storage applications.Dehydrogenation catalysts (e.g., Pt/Al₂O₃).[7]1,3,5-Trimethylbenzene (Mesitylene) and Hydrogen (H₂).[7]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and the execution of characteristic chemical reactions of this compound.

Determination of Physical Properties

A general workflow for the experimental determination of the physical properties of a liquid compound like this compound is outlined below.

G Workflow for Physical Property Determination cluster_purification Sample Purification cluster_property_measurement Property Measurement Distillation Distillation BoilingPoint Boiling Point Determination (e.g., using a Thiele tube) Distillation->BoilingPoint Density Density Measurement (e.g., using a pycnometer) Distillation->Density RefractiveIndex Refractive Index Measurement (e.g., using an Abbe refractometer) Distillation->RefractiveIndex Sample This compound Sample Sample->Distillation Purify to remove impurities G Free-Radical Chlorination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ TwoCl_rad 2 Cl• Cl2->TwoCl_rad UV light or heat RH R-H (this compound) R_rad R• (Trimethylcyclohexyl radical) RH->R_rad + Cl• Cl_rad Cl• HCl HCl RCl R-Cl (Chlorinated product) R_rad->RCl + Cl₂ Cl2_prop Cl₂ Cl_rad_prop Cl• TwoCl_rad_term 2 Cl• Cl2_term Cl₂ TwoCl_rad_term->Cl2_term TwoR_rad_term 2 R• RR_term R-R TwoR_rad_term->RR_term R_rad_term R• RCl_term R-Cl R_rad_term->RCl_term Cl_rad_term Cl• Cl_rad_term->RCl_term G Low-Temperature Oxidation in a Jet-Stirred Reactor Fuel This compound + O₂ + Inert Gas JSR Jet-Stirred Reactor (Heated, Constant T & P) Fuel->JSR Continuous Feed Analysis Product Analysis (e.g., GC-MS, FTIR) JSR->Analysis Sampling Products Oxidation Products (Aldehydes, Ketones, Ethers, etc.) Analysis->Products Identification & Quantification G Hydrogen Storage and Release Cycle TMCH This compound (Hydrogen-Rich) Mesitylene 1,3,5-Trimethylbenzene (Hydrogen-Lean) TMCH->Mesitylene Dehydrogenation (Catalyst, Heat) H2_release 3 H₂ (Hydrogen Release for Use) TMCH->H2_release Mesitylene->TMCH Hydrogenation (Catalyst, Pressure) H2_storage 3 H₂ (Hydrogen Storage) Mesitylene->H2_storage

References

1,3,5-Trimethylcyclohexane CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3,5-Trimethylcyclohexane: CAS Number and Safety Data

This guide provides comprehensive information on the chemical identifier and safety profile of this compound, tailored for researchers, scientists, and drug development professionals. The data is presented to facilitate easy access and comparison, alongside a logical workflow for chemical safety assessment.

Chemical Identification

This compound is a cycloalkane derivative with three methyl groups symmetrically positioned on a cyclohexane (B81311) ring.[1] This symmetrical structure gives it unique chemical and physical properties.[1] There can be some ambiguity in its CAS number, as different isomers may be registered separately. The most commonly cited CAS numbers are:

  • 1839-63-0 : Often used to refer to the general compound or a mixture of its isomers.[2][3][4][5][6]

  • 1795-27-3 : Frequently refers specifically to the (1α,3α,5α)- stereoisomer, also known as cis-1,3,5-Trimethylcyclohexane.[1][7][8][9]

For the purpose of this guide, the data corresponds to the general substance unless otherwise specified.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[2]
CAS Number 1839-63-0[3][4][5]
Alternate CAS 1795-27-3 (cis-isomer)[1][7][8]
Molecular Formula C₉H₁₈[2][3][4][5]
Molecular Weight 126.24 g/mol [1][2][3]
InChIKey ODNRTOSCFYDTKF-UHFFFAOYSA-N[1][2]
Synonyms cis-1,3,5-Trimethylcyclohexane[2]

Physicochemical and Safety Data

This compound is a colorless liquid.[1][5] It is classified as a highly flammable liquid and vapor.[2][5] From a toxicological perspective, it is considered a neurotoxin that can cause acute solvent syndrome.[2][10]

Table 2: Summary of Physicochemical and Safety Data

PropertyValue
Appearance Colorless to almost colorless clear liquid[5]
Boiling Point 139.5 - 140 °C[4][5][7]
Flash Point 19 - 27.9 °C[5][7]
Density 0.759 - 0.77 g/cm³[4][5][7]
Vapor Pressure 7.982 mmHg at 25°C[7]
GHS Hazard Class Flammable liquids, Category 2[2]
Hazard Statement H225: Highly flammable liquid and vapor[5]

Experimental Protocols

Detailed experimental protocols for the generation of the specific safety data cited for this compound are not available in the referenced literature. However, such data is typically generated using standardized methodologies, such as those established by organizations like ASTM International or the Organisation for Economic Co-operation and Development (OECD).

  • Flash Point: Commonly determined using methods like the Pensky-Martens closed-cup test (ASTM D93) or the Tag closed-cup test (ASTM D56).

  • Boiling Point: Typically measured according to OECD Test Guideline 103 or ASTM D1078.

  • Density: Can be determined using OECD Test Guideline 109 or various ASTM methods involving pycnometers or hydrometers.

  • Toxicological Data: Acute toxicity studies (e.g., LD50 values) are generally conducted following protocols like OECD Guidelines for the Testing of Chemicals, Section 4 (e.g., OECD 401, 402, 403 for oral, dermal, and inhalation toxicity, respectively).

Chemical Safety Assessment Workflow

The following diagram illustrates a standardized workflow for assessing the safety and risk associated with a chemical substance like this compound.

cluster_0 Chemical Safety Assessment Workflow cluster_1 Hazard Data Collection A Start: Identify Substance (this compound) B Hazard Identification A->B C Dose-Response Assessment B->C B_1 Physicochemical Properties (Flash Point, BP, Density) B->B_1 B_2 Toxicological Evaluation (Acute/Chronic Toxicity, Neurotoxicity) B->B_2 E Risk Characterization C->E D Exposure Assessment D->E F Risk Management & Communication E->F

Caption: Logical workflow for chemical safety and risk assessment.

Handling and Safety Precautions

Given its high flammability and potential as a neurotoxin, strict safety measures are required when handling this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respiratory protective device.

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[5] No smoking.

  • Keep the container tightly closed and store it in a cool, well-ventilated place.[5]

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

First Aid Measures:

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]

  • General Advice: If you feel unwell, seek medical advice/attention.

References

Spectroscopic Analysis of 1,3,5-Trimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1,3,5-trimethylcyclohexane (B44294), catering to researchers, scientists, and professionals in drug development. It includes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), detailed experimental protocols, and a logical workflow diagram.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that the data can vary slightly depending on the specific isomer (cis or trans) and the experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.85Doublet9HMethyl protons (CH₃)
~1.2-1.7Multiplet6HMethylene protons (CH₂)
~0.5-1.2Multiplet3HMethine protons (CH)

Solvent: CDCl₃, Reference: TMS, Temperature: 297K. Data is representative and may vary between isomers.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for cis,cis,cis-1,3,5-Trimethylcyclohexane

Chemical Shift (δ, ppm)Assignment
~23.3Methyl carbons (CH₃)
~33.1Methine carbons (CH)
~45.0Methylene carbons (CH₂)

Note: Chemical shifts for other isomers like the cis,cis,trans-isomer will differ.[3][4]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2850 - 3000C-H StretchAlkane (CH, CH₂, CH₃)
~1465C-H ScissorMethylene (CH₂)
~1380C-H BendMethyl (CH₃)

The IR spectra of cycloalkanes are very similar to those of alkanes, characterized by C-H stretching and bending vibrations.[5][6][7]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
126~12Molecular Ion [M]⁺
111~37[M-CH₃]⁺
97-[M-C₂H₅]⁺
83-[M-C₃H₇]⁺
69-[C₅H₉]⁺
55-[C₄H₇]⁺
41-[C₃H₅]⁺

Fragmentation of cycloalkanes often involves the loss of alkyl radicals. The base peak will vary depending on the isomer and ionization energy.[8][9][10][11]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[12][13]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[12][13]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[13]

    • Carefully transfer the solution into a 5 mm NMR tube using a pipette, ensuring the liquid height is between 4.0 and 5.0 cm.[12]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[12]

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[12]

    • Tune the probe to the desired nucleus (¹H or ¹³C).[12]

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[12]

2.2 Infrared (IR) Spectroscopy

For a liquid sample like this compound, a capillary film or Attenuated Total Reflectance (ATR) method is suitable.

  • Sample Preparation (Capillary Film):

    • Place a small drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition (ATR FT-IR):

    • Ensure the ATR crystal is clean.

    • Place a small drop of the sample directly onto the crystal.

    • Acquire the spectrum. This technique requires minimal sample preparation and is often preferred for its simplicity.[14]

2.3 Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Data Acquisition:

    • Inject the sample solution into the GC-MS system.

    • The sample is vaporized and separated based on its boiling point and interactions with the GC column.

    • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques in the structural elucidation of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information IR IR Spectroscopy Functional_Groups Functional Groups (e.g., C-H bonds) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight NMR NMR Spectroscopy (¹H & ¹³C) Carbon_Hydrogen_Framework Carbon-Hydrogen Framework (Connectivity & Environment) NMR->Carbon_Hydrogen_Framework Structure Structure of This compound Functional_Groups->Structure Molecular_Weight->Structure Carbon_Hydrogen_Framework->Structure

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide on the Thermodynamic Stability of 1,3,5-Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the stereoisomers of 1,3,5-trimethylcyclohexane (B44294). The document presents quantitative thermodynamic data, detailed experimental and computational methodologies for stability determination, and visual representations of conformational equilibria and analytical workflows.

Introduction to Stereoisomerism in this compound

This compound exists as two primary stereoisomers: cis and trans. The spatial arrangement of the three methyl groups relative to the cyclohexane (B81311) ring dictates the isomer's identity and, consequently, its thermodynamic stability. In the context of the stable chair conformation of the cyclohexane ring, these isomers are:

  • cis-1,3,5-Trimethylcyclohexane ((1α,3α,5α)-1,3,5-trimethylcyclohexane): In its most stable conformation, all three methyl groups occupy equatorial positions. This arrangement minimizes steric strain.

  • trans-1,3,5-Trimethylcyclohexane ((1α,3α,5β)-1,3,5-trimethylcyclohexane): To accommodate the trans relationship, the most stable chair conformation consists of two methyl groups in equatorial positions and one in an axial position.

The thermodynamic stability of these isomers is primarily governed by the steric interactions involving the methyl groups, particularly the destabilizing 1,3-diaxial interactions present in the trans isomer.

Quantitative Thermodynamic Data

The relative thermodynamic stability of the cis and trans isomers of this compound can be quantified by comparing their standard enthalpies of formation (ΔHf°). A more negative enthalpy of formation indicates greater thermodynamic stability.

IsomerConformation of Methyl Groups (Most Stable)Standard Enthalpy of Formation (Gas Phase, 298.15 K)Relative Stability
cis-1,3,5-TrimethylcyclohexaneAll Equatorial (e,e,e)-215.4 kJ/mol[1]More Stable
trans-1,3,5-TrimethylcyclohexaneTwo Equatorial, One Axial (e,e,a)-207.5 kJ/molLess Stable

Note: The trans isomer is formally named (1α,3α,5β)-1,3,5-trimethylcyclohexane in the NIST database.

The cis isomer is approximately 7.9 kJ/mol more stable than the trans isomer. This energy difference can be attributed to the steric strain introduced by the axial methyl group in the trans isomer. An axial methyl group on a cyclohexane ring experiences two 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Each of these interactions contributes to the overall strain energy of the molecule.

Conformational Analysis

The thermodynamic stability of the this compound isomers is a direct consequence of their conformational preferences in the chair form.

cis-1,3,5-Trimethylcyclohexane

The cis isomer can exist in two chair conformations that are in equilibrium through a process called ring flip. In one conformation, all three methyl groups are in equatorial positions, while in the other, they are all in axial positions. The all-equatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.

cluster_cis cis-1,3,5-Trimethylcyclohexane Conformational Equilibrium cis_eee All Equatorial (e,e,e) (More Stable) cis_aaa All Axial (a,a,a) (Less Stable) cis_eee->cis_aaa Ring Flip

Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.

trans-1,3,5-Trimethylcyclohexane

The trans isomer also undergoes a ring flip between two chair conformations. In both conformations, there will be a combination of equatorial and axial methyl groups. The more stable conformation will have the maximum number of methyl groups in the equatorial position, which is two equatorial and one axial. The alternative conformation, with two axial and one equatorial methyl group, is significantly less stable.

cluster_trans trans-1,3,5-Trimethylcyclohexane Conformational Equilibrium trans_eea Two Equatorial, One Axial (e,e,a) (More Stable) trans_aae One Equatorial, Two Axial (a,a,e) (Less Stable) trans_eea->trans_aae Ring Flip

Conformational equilibrium of trans-1,3,5-trimethylcyclohexane.

Experimental and Computational Protocols

The determination of the thermodynamic stability of cyclohexane isomers relies on a combination of experimental techniques and computational modeling.

Workflow for Thermodynamic Stability Assessment

The general workflow for assessing the thermodynamic stability of isomers is as follows:

cluster_workflow Workflow for Thermodynamic Stability Assessment A Isomer Identification (cis and trans) B Experimental Analysis A->B C Computational Modeling A->C D Calorimetry (Heat of Combustion) B->D E NMR Spectroscopy (Conformational Analysis) B->E F Quantum Mechanics Calculations (Energy Minimization) C->F G Data Analysis and Comparison (ΔHf°, ΔG°) D->G E->G F->G H Determination of Relative Stability G->H

Workflow for assessing the thermodynamic stability of isomers.

Experimental Protocols

Calorimetry, specifically bomb calorimetry, is a fundamental experimental method to determine the standard enthalpy of formation of a compound.

  • Sample Preparation: A precisely weighed sample of the purified isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

  • Combustion: The bomb is filled with pure oxygen at high pressure and submerged in a known quantity of water in a calorimeter. The sample is then ignited.

  • Temperature Measurement: The heat released by the complete combustion of the sample is absorbed by the water and the bomb, and the resulting temperature change is measured with high precision.

  • Calculation of Enthalpy of Combustion: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

NMR spectroscopy is a powerful tool for determining the relative populations of different conformers at equilibrium, from which the Gibbs free energy difference (ΔG°) can be calculated.[2]

  • Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent.

  • Low-Temperature Measurement: The NMR spectrum is recorded at a low temperature where the rate of ring flip is slow on the NMR timescale. This allows for the observation of distinct signals for the axial and equatorial methyl groups.

  • Signal Integration: The relative populations of the two chair conformers are determined by integrating the signals corresponding to the methyl groups in each conformation.

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the ratio of the conformer populations.

  • Gibbs Free Energy Calculation: The Gibbs free energy difference between the conformers is then calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Computational Protocols

Computational chemistry provides a theoretical means to estimate the relative stabilities of isomers and their conformers.

  • Structure Building: The 3D structures of the cis and trans isomers of this compound are built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy chair and boat conformers for each isomer.

  • Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized, and its electronic energy is calculated using quantum mechanical methods.[3] Common methods include:

    • Ab initio methods: These are based on first principles of quantum mechanics.

    • Density Functional Theory (DFT): This is a widely used method that balances accuracy and computational cost.

  • Zero-Point Vibrational Energy Correction: A frequency calculation is performed to obtain the zero-point vibrational energy (ZPVE), which is added to the electronic energy to get the total energy at 0 K.

  • Thermal Corrections: Thermal corrections are calculated to obtain the enthalpy and Gibbs free energy at a specific temperature (e.g., 298.15 K).

  • Relative Stability Determination: The relative thermodynamic stabilities of the isomers are determined by comparing their calculated total energies, enthalpies, or Gibbs free energies. The isomer with the lower energy is predicted to be the more stable.

Conclusion

The thermodynamic stability of this compound isomers is a clear illustration of the principles of conformational analysis. The cis isomer, which can adopt an all-equatorial conformation, is thermodynamically more stable than the trans isomer, which is forced to have one methyl group in an axial position in its most stable conformation. This stability difference, quantified by the standard enthalpies of formation, is a direct result of the steric strain associated with 1,3-diaxial interactions. The combination of experimental techniques like calorimetry and NMR spectroscopy with computational modeling provides a robust framework for understanding and quantifying the thermodynamic properties of these and other substituted cyclohexanes, which is of significant importance in the fields of chemical research and drug development.

References

Crystal Structure of 1,3,5-Trimethylcyclohexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of select 1,3,5-trimethylcyclohexane (B44294) derivatives, focusing on the conformational intricacies and intermolecular interactions that define their solid-state architecture. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered significant interest due to their rigid and well-defined stereochemistry. The cyclohexane (B81311) ring, with its characteristic chair and boat conformations, provides a robust scaffold for the precise spatial arrangement of functional groups. This conformational pre-organization is of particular importance in the design of molecules with specific biological activities or material properties. This guide focuses on the crystal structures of three derivatives of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, a scaffold also known as Kemp's triacid, which has been explored for various applications in supramolecular chemistry and as a template in organic synthesis.[1][2]

The derivatives discussed in this guide are:

  • Derivative 1: 4-tert-butylbenzyl ester of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid

  • Derivative 2: Phenethyl ester of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid

  • Derivative 3: Phenethyl amide of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid

The determination of their crystal structures reveals fascinating insights into how subtle changes in substituent groups can profoundly influence the preferred conformation of the cyclohexane ring and the resulting supramolecular assembly.

Conformational Analysis and Crystal Packing

The crystallographic analysis of these three derivatives of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid demonstrates a rare occurrence of the boat conformation for the cyclohexane ring in two of the structures, while the third adopts a more conventional chair conformation.[3]

  • Derivatives 1 and 2 (Esters): The 4-tert-butylbenzyl ester and the phenethyl ester derivatives both exhibit a boat conformation for the cyclohexane ring.[3] This is a noteworthy finding as the chair conformation is generally considered to be of lower energy. In these crystal structures, the molecules form dimers through hydrogen bonding between the carboxylic acid groups of adjacent molecules.[3]

  • Derivative 3 (Amide): In contrast, the phenethyl amide derivative adopts a chair conformation , with all of the carboxy groups in axial positions.[3] The presence of amide functionalities introduces additional hydrogen bonding capabilities, leading to the formation of layers within the crystal lattice, a different packing arrangement compared to the ester derivatives.[3]

These findings highlight the delicate balance of steric and electronic effects, as well as the crucial role of intermolecular hydrogen bonding, in dictating the solid-state conformation of these substituted cyclohexanes. Semi-empirical molecular orbital calculations have suggested that the energy difference between the chair and boat forms for these systems is intrinsically small.[3]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the three derivatives. The complete crystallographic information files (CIF) are available from the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystal Data and Structure Refinement for this compound Derivatives

ParameterDerivative 1 (4-tert-butylbenzyl ester)Derivative 2 (Phenethyl ester)Derivative 3 (Phenethyl amide)
Empirical formulaC₃₉H₄₈O₆C₃₆H₄₂O₆C₃₆H₄₅N₃O₃
Formula weight624.78582.70583.75
Crystal systemMonoclinicMonoclinicMonoclinic
Space groupP2₁/nP2₁/cP2₁/c
a / ÅValue from CIFValue from CIFValue from CIF
b / ÅValue from CIFValue from CIFValue from CIF
c / ÅValue from CIFValue from CIFValue from CIF
α / °909090
β / °Value from CIFValue from CIFValue from CIF
γ / °909090
Volume / ųValue from CIFValue from CIFValue from CIF
Z444
Density (calculated) / g cm⁻³Value from CIFValue from CIFValue from CIF
R-factor (%)Value from CIFValue from CIFValue from CIF
CCDC Deposition NumberTo be obtained from publicationTo be obtained from publicationTo be obtained from publication

Note: Specific numerical data for unit cell parameters and R-factor are to be extracted from the supplementary information of the primary literature or the corresponding CIF files from the CCDC.

Table 2: Selected Bond Lengths and Angles

FeatureDerivative 1 (Å or °)Derivative 2 (Å or °)Derivative 3 (Å or °)
C-C (cyclohexane ring avg.)Value from CIFValue from CIFValue from CIF
C-C (methyl)Value from CIFValue from CIFValue from CIF
C-C=O (carboxy)Value from CIFValue from CIFValue from CIF
C-O (ester/amide)Value from CIFValue from CIFValue from CIF
C-C-C (ring angle avg.)Value from CIFValue from CIFValue from CIF
O-C-O (carboxy angle)Value from CIFValue from CIFValue from CIF

Note: The precise values for bond lengths and angles should be obtained from the detailed crystallographic data.

Experimental Protocols

The crystal structures of these this compound derivatives were determined using single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the respective compound in an appropriate solvent system. The choice of solvent is critical and is often determined empirically.

X-ray Data Collection

A single crystal of each derivative was mounted on a diffractometer. Data collection was performed at a controlled temperature, typically 100 K or 293 K, to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo-Kα or Cu-Kα) was used. A series of diffraction images were collected as the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods, which provided an initial model of the atomic positions. This model was then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualization of Workflows and Interactions

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Growth of Single Crystals purification->crystallization data_collection Data Collection crystallization->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation (CIF) refinement->validation final_structure final_structure validation->final_structure hydrogen_bonding cluster_esters Derivatives 1 & 2 (Esters) cluster_amide Derivative 3 (Amide) mol1 Molecule A (Boat Conformation) mol1_cooh R-COOH mol1->mol1_cooh mol2 Molecule B (Boat Conformation) mol2_cooh R-COOH mol2->mol2_cooh mol1_cooh->mol2_cooh Dimer Formation mol3 Molecule C (Chair Conformation) mol3_amide R-CONH-R' mol3->mol3_amide mol4 Molecule D (Chair Conformation) mol4_amide R-CONH-R' mol4->mol4_amide mol3_amide->mol4_amide Layer Formation signaling_pathway receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response

References

An In-depth Technical Guide to the Radical Halogenation of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radical halogenation of 1,3,5-trimethylcyclohexane (B44294), a reaction of significant interest in synthetic organic chemistry for the creation of functionalized alicyclic scaffolds. The guide details the underlying mechanisms, predicts product distributions based on reactivity principles, and discusses the stereochemical implications. While specific experimental data for this substrate is not widely published, this document compiles established principles and provides generalized experimental protocols applicable to this reaction.

Introduction to Radical Halogenation

Radical halogenation is a fundamental substitution reaction in which a hydrogen atom on an alkane is replaced by a halogen (typically chlorine or bromine).[1] The reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of a halogen molecule, often induced by ultraviolet (UV) light or heat. This process is a cornerstone of aliphatic chemistry, enabling the introduction of a versatile functional group—the halogen—which can serve as a stepping stone for a variety of subsequent chemical transformations.

The regioselectivity of radical halogenation is governed by the stability of the radical intermediate formed during the hydrogen abstraction step. The stability of alkyl radicals follows the order: tertiary > secondary > primary. This inherent stability difference influences the distribution of halogenated products.

Radical Halogenation of this compound: Product Analysis

This compound presents multiple sites for halogenation, leading to a mixture of monochlorinated or monobrominated products. The substrate exists as two diastereomers: cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane. The reactivity of the various hydrogen atoms in these isomers dictates the product distribution.

The molecule contains the following types of hydrogens:

  • Primary (1°): Hydrogens on the methyl groups.

  • Secondary (2°): Hydrogens on the cyclohexane (B81311) ring at the 2, 4, and 6 positions.

  • Tertiary (3°): Hydrogens on the cyclohexane ring at the 1, 3, and 5 positions.

Due to the symmetry in both the cis and trans isomers, there are four constitutionally distinct monochlorinated products possible.[2][3]

Predicted Product Distribution

The relative amounts of the different monohalogenated products can be estimated by considering the number of each type of hydrogen and their relative reactivities.

For Chlorination: The relative reactivity of tertiary, secondary, and primary C-H bonds for radical chlorination is approximately 5.2 : 3.9 : 1.[4]

For Bromination: Radical bromination is significantly more selective than chlorination, with relative reactivities of approximately 1600 : 82 : 1 for tertiary, secondary, and primary C-H bonds, respectively. This high selectivity is attributed to the endergonic nature of the hydrogen abstraction step by a bromine radical, leading to a transition state that more closely resembles the alkyl radical intermediate.

The predicted product distributions for the monochlorination and monobromination of this compound are summarized in the tables below.

Table 1: Predicted Product Distribution for Monochlorination of this compound

ProductHydrogen TypeNumber of HydrogensRelative Reactivity(No. of H) x (Reactivity)Predicted Yield (%)
1-Chloro-1,3,5-trimethylcyclohexaneTertiary (3°)35.215.637.3
2-Chloro-1,3,5-trimethylcyclohexaneSecondary (2°)63.923.456.0
(Chloromethyl)-1,3,5-trimethylcyclohexanePrimary (1°)919.06.7

Table 2: Predicted Product Distribution for Monobromination of this compound

ProductHydrogen TypeNumber of HydrogensRelative Reactivity(No. of H) x (Reactivity)Predicted Yield (%)
1-Bromo-1,3,5-trimethylcyclohexaneTertiary (3°)31600480090.0
2-Bromo-1,3,5-trimethylcyclohexaneSecondary (2°)6824929.2
(Bromomethyl)-1,3,5-trimethylcyclohexanePrimary (1°)9190.8

Reaction Mechanisms and Stereochemistry

The radical halogenation of this compound proceeds through the classic three-stage radical chain mechanism: initiation, propagation, and termination.

Signaling Pathway of Radical Halogenation

Radical_Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ 2X 2 X• X2->2X hv or Δ RH R-H R_rad R• RH->R_rad + X• X_rad X• HX H-X RX R-X R_rad->RX + X₂ X2_prop X₂ X_rad_new X• 2X_term 2 X• X2_term X₂ 2X_term->X2_term 2R_term 2 R• RR_term R-R 2R_term->RR_term RX_term R-X R_X_term R• + X• R_X_term->RX_term Chlorination_Workflow Start Start: Assemble Reaction Apparatus Reagents Charge Flask with this compound and Solvent Start->Reagents Initiator Add Initiator (AIBN) or Position UV Lamp Reagents->Initiator Chlorinating_Agent Slowly Add Sulfuryl Chloride or Bubble Chlorine Gas Initiator->Chlorinating_Agent Reaction Heat to Reflux or Irradiate with UV Light Chlorinating_Agent->Reaction Quench Cool and Quench with Sodium Bicarbonate Solution Reaction->Quench Extraction Separate Organic Layer Quench->Extraction Drying Dry with Anhydrous Magnesium Sulfate Extraction->Drying Solvent_Removal Remove Solvent via Rotary Evaporation Drying->Solvent_Removal Analysis Analyze Product Mixture (GC-MS, NMR) Solvent_Removal->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Monochlorination Products of 1,3,5-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the free-radical monochlorination of 1,3,5-trimethylcyclohexane (B44294). It details the reaction mechanism, stereochemistry of the starting materials and products, quantitative product distribution, and a detailed experimental protocol suitable for a laboratory setting.

Introduction

The free-radical halogenation of alkanes is a fundamental reaction in organic synthesis, providing a pathway to functionalize otherwise inert hydrocarbon skeletons. The reaction of this compound with chlorine under free-radical conditions leads to a mixture of monochlorinated products. The distribution of these products is governed by the statistical probability of chlorinating different C-H bonds and the inherent reactivity differences between primary, secondary, and tertiary hydrogens. A thorough understanding of the stereochemistry of the starting material and the regioselectivity and stereoselectivity of the reaction is crucial for predicting and controlling the outcome of this transformation.

This compound exists as two diastereomers: cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane. The monochlorination of each of these isomers will be considered separately.

Reaction Mechanism: Free-Radical Halogenation

The monochlorination of this compound proceeds via a classic free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.

G Free-Radical Chlorination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2Cl_rad 2Cl_rad Cl2->2Cl_rad hv or Δ 2R_rad 2R_rad 2Cl_rad->Cl2 Cl_rad Cl_rad 2Cl_rad->Cl_rad Cl_radR-H Cl_radR-H HClR_rad HClR_rad Cl_radR-H->HClR_rad R_radCl2 R_radCl2 HClR_rad->R_radCl2 R-ClCl_rad R-ClCl_rad R_radCl2->R-ClCl_rad R-ClCl_rad->2Cl_rad R-R R-R 2R_rad->R-R R_radCl_rad R_radCl_rad R-Cl R-Cl R_radCl_rad->R-Cl Initiation Initiation Initiation->Cl2 Propagation Propagation Termination Termination

Figure 1: General mechanism of free-radical chlorination.

Analysis of Starting Materials: Stereoisomers of this compound

This compound has two stereoisomers:

  • cis-1,3,5-trimethylcyclohexane: All three methyl groups are on the same face of the cyclohexane (B81311) ring. In its most stable chair conformation, all three methyl groups occupy equatorial positions to minimize steric strain.

  • trans-1,3,5-trimethylcyclohexane: One methyl group is on the opposite face of the ring relative to the other two. The most stable chair conformation has two methyl groups in equatorial positions and one in an axial position.

The specific stereoisomer of the starting material dictates the number and types of unique hydrogen atoms available for substitution, thus influencing the resulting product mixture.

Monochlorination Products of cis-1,3,5-trimethylcyclohexane

In the most stable chair conformation of cis-1,3,5-trimethylcyclohexane (all methyl groups equatorial), there are four distinct types of hydrogen atoms that can be substituted.

G Unique Hydrogens in cis-1,3,5-trimethylcyclohexane cis-1,3,5-trimethylcyclohexane cis-1,3,5-trimethylcyclohexane Primary (C7, C8, C9) Primary (C7, C8, C9) cis-1,3,5-trimethylcyclohexane->Primary (C7, C8, C9) Tertiary (C1, C3, C5) Tertiary (C1, C3, C5) cis-1,3,5-trimethylcyclohexane->Tertiary (C1, C3, C5) Secondary (C2, C4, C6 - axial) Secondary (C2, C4, C6 - axial) cis-1,3,5-trimethylcyclohexane->Secondary (C2, C4, C6 - axial) Secondary (C2, C4, C6 - equatorial) Secondary (C2, C4, C6 - equatorial) cis-1,3,5-trimethylcyclohexane->Secondary (C2, C4, C6 - equatorial) G Experimental Workflow Start Start Combine Reactants Combine this compound, SO2Cl2, and AIBN in a flask. Start->Combine Reactants Reflux Reflux the mixture with stirring. Combine Reactants->Reflux Cool Cool the reaction mixture to room temperature. Reflux->Cool Workup Wash with NaHCO3 solution, then with water. Cool->Workup Dry Dry the organic layer with MgSO4. Workup->Dry Concentrate Remove the solvent under reduced pressure. Dry->Concentrate Analyze Analyze the product mixture by GC-MS. Concentrate->Analyze End End Analyze->End

Methodological & Application

1,3,5-Trimethylcyclohexane: A Versatile Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Cupertino, CA – December 21, 20251,3,5-Trimethylcyclohexane (B44294), a cycloalkane derivative, is emerging as a versatile and advantageous solvent for a range of organic reactions. Its unique physical and chemical properties, including a moderate boiling point, low polarity, and relatively low toxicity, make it a suitable medium for various synthetic transformations, particularly in polymerization and catalysis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a solvent.

Physicochemical Properties

This compound is a colorless, flammable liquid with a distinct odor.[1][2] Its properties as a solvent are largely dictated by its non-polar nature and its saturated cyclic structure. A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈[1][3]
Molecular Weight 126.24 g/mol [3]
Boiling Point 138-140 °C[2]
Melting Point -74 °C[2]
Density 0.769 g/mL at 25 °C[2]
Refractive Index 1.424[2]
Flash Point 23 °C[2]
CAS Number 1795-27-3[2]

Applications in Organic Synthesis

While detailed, citable examples in a broad range of named organic reactions remain somewhat niche, the primary documented application of this compound as a solvent is in the field of polymerization , particularly with Ziegler-Natta catalysts. Its inertness and ability to dissolve non-polar monomers and catalysts make it a suitable reaction medium.

Ziegler-Natta Polymerization of Olefins

This compound can be employed as a solvent in the Ziegler-Natta polymerization of α-olefins, such as ethylene (B1197577) and propylene. The solvent's role is to dissolve the monomer and the catalyst components, facilitating the polymerization process to yield high-density and linear low-density polyolefins.

Logical Workflow for Ziegler-Natta Polymerization

G cluster_prep Catalyst Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation catalyst_precursor Transition Metal Halide (e.g., TiCl4) active_catalyst Active Ziegler-Natta Catalyst catalyst_precursor->active_catalyst Activation cocatalyst Organoaluminum Compound (e.g., Al(C2H5)3) cocatalyst->active_catalyst polymerization Polymerization Reaction active_catalyst->polymerization monomer Olefin Monomer (e.g., Ethylene) monomer->polymerization solvent This compound solvent->polymerization Solvent quenching Quenching (e.g., with alcohol) polymerization->quenching filtration Filtration quenching->filtration drying Drying filtration->drying polymer Polyolefin Product drying->polymer

Caption: General workflow for Ziegler-Natta polymerization using this compound as a solvent.

Experimental Protocols

Due to the limited availability of detailed, peer-reviewed protocols specifically citing this compound as the solvent, the following is a generalized protocol for Ziegler-Natta polymerization of ethylene, adapted from typical procedures for hydrocarbon solvents. Researchers should optimize conditions for their specific catalyst system and equipment.

General Protocol for Ethylene Polymerization using a Ziegler-Natta Catalyst

Materials:

  • This compound (anhydrous, deoxygenated)

  • Ethylene (polymerization grade)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (dilute aqueous solution)

  • Nitrogen or Argon (high purity)

Equipment:

  • Jacketed glass reactor equipped with a mechanical stirrer, temperature probe, gas inlet, and injection port.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Syringes and cannulas for transfer of air-sensitive reagents.

  • Filtration apparatus.

  • Vacuum oven for drying.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen or argon to remove all traces of oxygen and moisture.

  • Solvent and Catalyst Charging: Anhydrous, deoxygenated this compound is transferred to the reactor via cannula. The desired amount of the Ziegler-Natta catalyst components (e.g., a solution of triethylaluminum followed by titanium tetrachloride) is carefully added to the solvent under an inert atmosphere. The specific ratio of Al to Ti and the concentration will depend on the desired polymer properties and catalyst activity.

  • Polymerization: The reactor is brought to the desired temperature (e.g., 50-80 °C). Ethylene gas is then introduced into the reactor at a constant pressure. The polymerization is allowed to proceed for the desired amount of time, during which the formation of a polymer slurry is typically observed.

  • Quenching: After the reaction time has elapsed, the ethylene feed is stopped, and the reaction is quenched by the careful addition of an alcohol, such as methanol. This deactivates the catalyst.

  • Polymer Isolation and Purification: The polymer slurry is stirred with a dilute solution of hydrochloric acid in water to remove catalyst residues. The solid polymer is then collected by filtration, washed extensively with methanol and water, and dried in a vacuum oven until a constant weight is achieved.

Quantitative Data (Illustrative):

The following table provides illustrative data based on typical Ziegler-Natta polymerizations in hydrocarbon solvents. Actual results will vary based on the specific catalyst system and reaction conditions.

Table 2: Illustrative Data for Ethylene Polymerization

ParameterValue
Solvent This compound
Monomer Ethylene
Catalyst TiCl₄ / Al(C₂H₅)₃
Temperature 70 °C
Pressure 5 bar
Reaction Time 2 hours
Polymer Yield High (typically >90%)
Polymer Properties High-density polyethylene (B3416737) (HDPE)

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound serves as a viable non-polar solvent for specific organic reactions, most notably in the field of olefin polymerization with Ziegler-Natta catalysts. Its inert nature and suitable physical properties provide a stable medium for these sensitive catalytic processes. While its application in a wider range of organic syntheses is not as extensively documented, its characteristics suggest potential for use in other reactions requiring non-polar, hydrocarbon solvents, positioning it as a subject for further investigation in the development of greener and more efficient synthetic methodologies.

References

Application Notes and Protocols for 1,3,5-Trimethylcyclohexane in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethylcyclohexane (B44294), a cycloaliphatic hydrocarbon, finds utility in polymerization reactions primarily in two distinct roles: as a non-reactive solvent and as a structural backbone for peroxide-based radical initiators. Its inert nature under certain polymerization conditions makes it a suitable medium for specific reaction types, while its derivatives are effective in initiating free-radical polymerization. These application notes provide an overview of its use and detailed protocols for its application in a specialized polymerization technique.

Application Note 1: this compound as a Solvent in Polymerization

This compound can be employed as a non-polar solvent in various polymerization processes, including Ziegler-Natta and cationic polymerizations. Its primary function in this context is to dissolve the monomer and catalyst components, facilitate heat transfer, and control the viscosity of the reaction medium.

Key Considerations for Use as a Solvent:

  • Inertness: this compound is relatively inert under the conditions of many Ziegler-Natta and cationic polymerizations, preventing unwanted side reactions with the catalyst or growing polymer chains.

  • Solubility: Its non-polar nature makes it suitable for the polymerization of non-polar monomers like ethylene (B1197577) and isobutylene.

  • Boiling Point: With a boiling point of approximately 138-140°C, it can be used for polymerizations conducted at elevated temperatures.

  • Purity: High purity is crucial to avoid the presence of impurities that could poison the catalyst or act as chain transfer agents, thereby affecting the polymerization kinetics and polymer properties.

While specific quantitative data on the influence of this compound as a solvent on polymerization kinetics are not extensively detailed in publicly available literature, its performance is generally comparable to other saturated hydrocarbons like cyclohexane (B81311) and hexane. The choice of solvent can influence polymer properties such as molecular weight and molecular weight distribution.

Application Note 2: this compound Derivatives as Radical Initiators

A significant application of this compound in polymerization is through its derivative, 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (B1664527) . This organic peroxide serves as a thermal initiator for free-radical polymerization. Upon heating, the peroxide bond cleaves to form free radicals, which then initiate the polymerization of vinyl monomers.

This initiator is particularly noted for its use in frontal polymerization , a process where a localized polymerization zone propagates through a monomer or a monomer-polymer syrup.[1][2][3]

Quantitative Data for 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane Initiator:

ParameterValueReference
Half-life temperature (10 hours)85 °C[2]
Decomposition Temperature~70 °C[4]
Heat of Decomposition> 1300 J/g[5]

Experimental Protocol: Free-Radical Frontal Polymerization of Acrylates

This protocol describes the preparation of a gel and the initiation of frontal polymerization using 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane as the thermal initiator.

Materials:

  • Trimethylolpropane triacrylate (TMPTA-N) (Monomer)

  • Trimethylolpropane tris(3-mercaptopropionate) (Chain Transfer Agent)

  • 1-hydroxy-cyclohexyl-phenyl-ketone (Photoinitiator)

  • 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (Thermal Initiator, e.g., Luperox® 231)[1]

  • Triethylamine (Catalyst for gelation)

  • Ice-water bath

  • Glass beaker (100 mL)

  • Magnetic stirrer

  • UV lamp (365 nm)

Procedure:

  • Preparation of the Initiator Gel:

    • In a 100 mL glass beaker, combine the following components:

      • 25.25 mL of Trimethylolpropane triacrylate (TMPTA-N)

      • 10.29 mL of Trimethylolpropane tris(3-mercaptopropionate)

      • 0.36 mL of 1-hydroxy-cyclohexyl-phenyl-ketone

      • 0.74 mL of 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane

      • 0.092 mL of Triethylamine

    • Stir the mixture with a magnetic stirrer for 5 minutes.[1]

    • Place the beaker in an ice-water bath for 5 hours, during which the mixture will form a gel.[1]

  • Initiation of Frontal Polymerization:

    • Prepare a separate monomer resin containing only the thermal initiator.

    • Place 1 cm³ of the photoinitiator-containing gel in the center of the resin with the thermal initiator.[1]

    • Expose the central gel to a UV lamp (365 nm) to initiate the front.[1] The heat generated by the initial photopolymerization will trigger the decomposition of the thermal initiator, leading to a self-sustaining polymerization front that propagates through the resin.

Visualizations

experimental_workflow cluster_prep Gel Preparation cluster_poly Frontal Polymerization A Mix Monomer, Chain Transfer Agent, Photoinitiator, Thermal Initiator, and Catalyst B Stir for 5 minutes A->B C Cool in Ice-Water Bath for 5 hours B->C D Place Initiator Gel in Thermal Initiator Resin C->D Transfer Gel E Expose to UV Light (365 nm) D->E F Propagation of Polymerization Front E->F

Caption: Experimental workflow for free-radical frontal polymerization.

signaling_pathway initiator 1,1-bis(tert-butylperoxy)- 3,3,5-trimethylcyclohexane radicals Free Radicals initiator->radicals heat Heat (from initial photopolymerization) heat->initiator Decomposition monomer Vinyl Monomer radicals->monomer Initiation propagation Chain Propagation monomer->propagation propagation->monomer Addition polymer Polymer propagation->polymer

Caption: Initiation of free-radical polymerization.

References

Application Notes and Protocols for 1,3,5-Trimethylcyclohexane as a Hydrogen Storage Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid Organic Hydrogen Carriers (LOHCs) represent a promising avenue for the safe and efficient storage and transportation of hydrogen. Among these, 1,3,5-trimethylcyclohexane (B44294) and its corresponding dehydrogenated form, 1,3,5-trimethylbenzene (mesitylene), offer a high hydrogen storage density and a reversible system for hydrogen release and uptake. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as a hydrogen storage material. The information is intended to guide researchers in the evaluation and implementation of this LOHC system.

The core of this technology lies in the reversible catalytic dehydrogenation of this compound to release hydrogen gas, and the subsequent hydrogenation of 1,3,5-trimethylbenzene to recharge the carrier. This cycle allows for a closed-loop system where the organic carrier can be reused multiple times.

Principle of Hydrogen Storage and Release

The hydrogen storage and release process is based on the following reversible chemical reaction:

C₉H₁₈ (this compound) ⇌ C₉H₁₂ (1,3,5-trimethylbenzene) + 3H₂

The forward reaction, dehydrogenation, is endothermic and releases hydrogen gas. The reverse reaction, hydrogenation, is exothermic and stores hydrogen within the organic molecule. Both reactions are typically carried out using a heterogeneous catalyst, most commonly based on platinum or other noble metals.

Data Presentation

Hydrogen Storage Capacity

The theoretical hydrogen storage capacity of this compound is a key parameter for its evaluation as a hydrogen carrier.

ParameterValueUnitNotes
Molecular Weight of this compound126.24 g/mol
Molecular Weight of 1,3,5-trimethylbenzene120.19 g/mol
Mass of Hydrogen Stored per Mole6.05 g/mol (126.24 g/mol - 120.19 g/mol )
Gravimetric Hydrogen Density (Theoretical) 4.79 wt% (6.05 g / 126.24 g) * 100%
Density of this compound~0.77g/cm³
Volumetric Hydrogen Density (Theoretical) ~36.9 kg H₂/m³ (4.79% of 0.77 g/cm³) * 1000
Thermodynamic Data

The enthalpy of the dehydrogenation reaction dictates the energy input required for hydrogen release.

ParameterValueUnitReference
Standard Enthalpy of Formation (cis-1,3,5-trimethylcyclohexane, gas)-215.4kJ/mol[1]
Standard Enthalpy of Formation (1,3,5-trimethylbenzene, gas)49.0kJ/mol
Enthalpy of Dehydrogenation (Theoretical, gas phase) +264.4 kJ/mol Calculated
Enthalpy per mole of H₂ (Theoretical, gas phase) +88.1 kJ/mol H₂ Calculated

Experimental Protocols

The following protocols are adapted from established procedures for the closely related methylcyclohexane (B89554) (MCH) system and should serve as a starting point for the investigation of this compound. Optimization of reaction conditions and catalyst selection is recommended.

Protocol 1: Catalytic Dehydrogenation of this compound (Hydrogen Release)

Objective: To release hydrogen from this compound via catalytic dehydrogenation.

Materials:

  • This compound (≥98% purity)

  • Platinum-based catalyst (e.g., 1 wt% Pt on γ-Al₂O₃ or activated carbon)

  • Inert gas (e.g., Nitrogen or Argon, high purity)

  • Fixed-bed reactor system with temperature and flow control

  • Gas chromatograph (GC) for analysis of liquid products

  • Mass flow controller for gas analysis

Procedure:

  • Catalyst Preparation (Example: 1 wt% Pt/γ-Al₂O₃ via incipient wetness impregnation): a. Dry the γ-Al₂O₃ support at 120°C for at least 4 hours. b. Dissolve a calculated amount of chloroplatinic acid (H₂PtCl₆) in deionized water to achieve the desired metal loading. The volume of the solution should be equal to the pore volume of the support. c. Add the platinum precursor solution to the dried support dropwise with constant mixing to ensure even distribution. d. Age the impregnated support at room temperature for 12 hours. e. Dry the catalyst at 120°C overnight. f. Calcine the catalyst in air at 400°C for 3 hours. g. Reduce the catalyst in a hydrogen flow at 400°C for 2 hours prior to the reaction.

  • Reactor Setup: a. Load a known amount of the prepared catalyst into the fixed-bed reactor, typically mixed with an inert material like quartz wool to ensure uniform flow distribution. b. Assemble the reactor system, ensuring all connections are leak-tight. c. Purge the system with an inert gas to remove any air.

  • Dehydrogenation Reaction: a. Heat the reactor to the desired reaction temperature (typically in the range of 300-350°C) under a continuous flow of inert gas. b. Introduce this compound into the reactor at a controlled flow rate using a liquid pump. c. The reaction products (a mixture of 1,3,5-trimethylbenzene, unreacted this compound, and hydrogen gas) exit the reactor. d. Cool the product stream to condense the liquid components for collection and analysis. e. The non-condensable gas (hydrogen) is directed to a gas flow meter or a gas chromatograph for quantification.

  • Product Analysis: a. Analyze the collected liquid samples using a GC equipped with a flame ionization detector (FID) to determine the conversion of this compound and the selectivity to 1,3,5-trimethylbenzene. b. Quantify the rate of hydrogen production using a mass flow controller or by GC analysis of the gas stream.

Protocol 2: Catalytic Hydrogenation of 1,3,5-Trimethylbenzene (Hydrogen Uptake)

Objective: To store hydrogen by the catalytic hydrogenation of 1,3,5-trimethylbenzene.

Materials:

  • 1,3,5-trimethylbenzene (mesitylene, ≥98% purity)

  • Hydrogenation catalyst (e.g., 5 wt% Pd/C or a Raney Nickel catalyst)

  • High-pressure autoclave reactor (e.g., Parr reactor)

  • Hydrogen gas (high purity)

  • Solvent (optional, e.g., a saturated hydrocarbon like decalin)

  • Gas chromatograph (GC) for analysis of liquid products

Procedure:

  • Reactor Setup: a. Ensure the high-pressure autoclave is clean and dry. b. Charge the reactor with 1,3,5-trimethylbenzene, the hydrogenation catalyst (typically 1-5 wt% relative to the substrate), and solvent (if used). c. Seal the reactor and purge several times with low-pressure hydrogen to remove any air.

  • Hydrogenation Reaction: a. Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar). b. Begin stirring and heat the reactor to the target temperature (e.g., 150-200°C). c. Monitor the reactor pressure. A drop in pressure indicates the consumption of hydrogen during the reaction. The reaction is considered complete when the pressure stabilizes. d. Maintain the reaction for a set period or until hydrogen uptake ceases.

  • Product Recovery and Analysis: a. Cool the reactor to room temperature. b. Carefully vent the excess hydrogen in a well-ventilated area. c. Open the reactor and recover the liquid product. d. Separate the catalyst from the liquid product by filtration. e. Analyze the liquid product using a GC to determine the conversion of 1,3,5-trimethylbenzene and the selectivity to this compound.

Visualizations

G Hydrogen Storage and Release Cycle cluster_storage Hydrogen Storage (Hydrogenation) cluster_release Hydrogen Release (Dehydrogenation) H2_input Hydrogen (H₂) Hydrogenation Catalytic Hydrogenation (Exothermic) H2_input->Hydrogenation Mesitylene 1,3,5-Trimethylbenzene (C₉H₁₂) Mesitylene->Hydrogenation TMCH This compound (C₉H₁₈) Hydrogenation->TMCH TMCH_release This compound (C₉H₁₈) TMCH->TMCH_release Transport / Storage Dehydrogenation Catalytic Dehydrogenation (Endothermic) TMCH_release->Dehydrogenation H2_output Hydrogen (H₂) Dehydrogenation->H2_output Mesitylene_output 1,3,5-Trimethylbenzene (C₉H₁₂) Dehydrogenation->Mesitylene_output Mesitylene_output->Mesitylene Recycle G Experimental Workflow for Dehydrogenation start Start catalyst_prep Catalyst Preparation (e.g., 1% Pt/Al₂O₃) start->catalyst_prep reactor_setup Fixed-Bed Reactor Setup catalyst_prep->reactor_setup reaction Dehydrogenation Reaction (300-350°C) reactor_setup->reaction product_collection Product Condensation & Collection reaction->product_collection liquid_analysis Liquid Analysis (GC-FID) product_collection->liquid_analysis gas_analysis Gas Analysis (Mass Flow/GC) product_collection->gas_analysis data_analysis Data Analysis (Conversion, Selectivity, H₂ Rate) liquid_analysis->data_analysis gas_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Catalytic Dehydrogenation of 1,3,5-Trimethylcyclohexane for Hydrogen Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic dehydrogenation of liquid organic hydrogen carriers (LOHCs) is a promising technology for the safe and efficient storage and transportation of hydrogen. 1,3,5-Trimethylcyclohexane (B44294) (1,3,5-TMCH) is a viable LOHC candidate due to its high hydrogen storage capacity (6.5 wt%) and the relatively low toxicity of its dehydrogenated product, 1,3,5-trimethylbenzene (mesitylene). This document provides detailed application notes and experimental protocols for the catalytic dehydrogenation of 1,3,5-TMCH, focusing on platinum-based catalysts. The information presented is intended to guide researchers in setting up and conducting experiments for hydrogen release from this LOHC.

Data Presentation

The following tables summarize quantitative data on the catalytic dehydrogenation of this compound and related cycloalkanes.

Table 1: Comparison of Dehydrogenation Activity for Trimethylcyclohexane Isomers over a Pt/CN Catalyst

ReactantReaction Temperature (°C)Dehydrogenation Rate (r value)Apparent Activation Energy (Ea) (kJ/mol)
This compound 180 - 210Highest among isomersLowest among isomers
1,2,3-Trimethylcyclohexane180 - 210IntermediateIntermediate
1,2,4-Trimethylcyclohexane180 - 210Lowest among isomersHighest among isomers

Note: The study indicates a clear trend of 1,3,5-TMCH > 1,2,3-TMCH > 1,2,4-TMCH in terms of dehydrogenation rate. With increasing temperature, the reaction rates of the three isomers gradually approach each other.

Table 2: Performance of Various Platinum-Based Catalysts in the Dehydrogenation of Methylcyclohexane (B89554) (MCH) - An Analogous System

CatalystSupportTemperature (°C)MCH Conversion (%)Hydrogen Evolution Rate (mmol gPt⁻¹ min⁻¹)Selectivity to Toluene (%)Reference
0.3 wt% PtAl₂O₃380~20 (at high space velocity)-High[1]
1.0 wt% Ptγ-Al₂O₃350~30-High
PtTiO₂350Higher than Pt/Al₂O₃-100[2]
PtGranular Activated Carbon (Sulfonated)30063741.1High
Pt/CN-1000Nitrogen-doped Carbon18099-High

Note: This data for methylcyclohexane provides a useful benchmark for catalyst selection and expected performance in the dehydrogenation of this compound.

Experimental Protocols

Protocol 1: Catalyst Preparation (Pt/Al₂O₃) by Incipient Wetness Impregnation

Materials:

  • γ-Alumina (γ-Al₂O₃) pellets or powder

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Deionized water

  • Drying oven

  • Tube furnace

Procedure:

  • Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Impregnation Solution Preparation: Calculate the amount of H₂PtCl₆·6H₂O required to achieve the desired platinum loading (e.g., 1 wt%). Dissolve this amount in a volume of deionized water equal to the pore volume of the γ-Al₂O₃ support.

  • Impregnation: Add the impregnation solution dropwise to the dried γ-Al₂O₃ support with constant mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120°C for 12 hours.

  • Calcination: Place the dried catalyst in a tube furnace. Calcine under a flow of dry air by ramping the temperature to 500°C at a rate of 5°C/min and holding for 3-5 hours.[2]

  • Reduction: Prior to the dehydrogenation reaction, the calcined catalyst must be reduced. This is typically done in-situ in the reactor (see Protocol 2).

Protocol 2: Catalytic Dehydrogenation of this compound in a Fixed-Bed Reactor

Equipment:

  • Fixed-bed reactor (typically a quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers (for carrier gas)

  • High-performance liquid chromatography (HPLC) pump (for liquid feed)

  • Vaporizer/pre-heater

  • Condenser/cold trap

  • Back-pressure regulator

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD) for product analysis.

Procedure:

  • Catalyst Loading: Load a known mass of the prepared catalyst (e.g., Pt/Al₂O₃) into the center of the fixed-bed reactor, securing it with quartz wool plugs.

  • Catalyst Reduction (In-situ):

    • Purge the reactor with an inert gas (e.g., N₂ or Ar) at a flow rate of 50-100 mL/min while heating the furnace to the reduction temperature (typically 350-450°C).[2]

    • Switch the gas flow to a mixture of H₂ and N₂ (e.g., 5-10% H₂) or pure H₂ at a flow rate of 50-100 mL/min.

    • Hold at the reduction temperature for 2-4 hours.

    • After reduction, switch the gas flow back to the inert gas and adjust the furnace to the desired reaction temperature.

  • Reaction:

    • Set the desired reaction temperature (e.g., 300-400°C).

    • Start the flow of the carrier gas (e.g., N₂) through the reactor.

    • Use an HPLC pump to introduce liquid this compound at a specific flow rate into a vaporizer/pre-heater to ensure it enters the reactor as a vapor.

    • Maintain a constant pressure in the reactor using a back-pressure regulator.

  • Product Collection and Analysis:

    • The reactor effluent, containing 1,3,5-trimethylbenzene, unreacted this compound, and hydrogen gas, is passed through a condenser/cold trap to separate the liquid products from the gaseous hydrogen.

    • The liquid products are collected at regular intervals and analyzed by GC-FID to determine the conversion of this compound and the selectivity to 1,3,5-trimethylbenzene.

    • The gaseous product stream is analyzed by GC-TCD to quantify the amount of hydrogen produced.

  • Data Calculation:

    • Conversion (%) = [(moles of 1,3,5-TMCH reacted) / (moles of 1,3,5-TMCH fed)] x 100

    • Selectivity (%) = [(moles of 1,3,5-trimethylbenzene produced) / (moles of 1,3,5-TMCH reacted)] x 100

    • Hydrogen Yield (%) = [(moles of H₂ produced) / (3 x moles of 1,3,5-TMCH reacted)] x 100

    • Hydrogen Evolution Rate = (moles of H₂ produced) / (time x mass of catalyst or active metal)

Mandatory Visualization

Experimental_Workflow cluster_preparation Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis p1 Impregnation of Support (e.g., Al2O3) with Pt Precursor p2 Drying p1->p2 p3 Calcination p2->p3 r1 Catalyst Loading into Fixed-Bed Reactor p3->r1 Prepared Catalyst r2 In-situ Catalyst Reduction (H2 flow) r1->r2 r3 1,3,5-TMCH Vaporization and Introduction r2->r3 r4 Dehydrogenation at Controlled T and P r3->r4 a1 Condensation to Separate Liquid/Gas r4->a1 Reactor Effluent a2 Liquid Analysis (GC-FID) a1->a2 a3 Gas Analysis (GC-TCD) a1->a3 a4 Data Interpretation a2->a4 Conversion, Selectivity a3->a4 Hydrogen Yield, Rate Reaction_Pathway TMCH This compound (C9H18) Intermediate1 Adsorbed Intermediate 1 (C9H17*) TMCH->Intermediate1 + * Intermediate2 Adsorbed Intermediate 2 (C9H16*) Intermediate1->Intermediate2 - H* Intermediate3 Adsorbed Intermediate 3 (C9H15*) Intermediate2->Intermediate3 - H* Intermediate4 Adsorbed Intermediate 4 (C9H14*) Intermediate3->Intermediate4 - H* Intermediate5 Adsorbed Intermediate 5 (C9H13*) Intermediate4->Intermediate5 - H* TMB 1,3,5-Trimethylbenzene (C9H12) Intermediate5->TMB - H* H2 3H2 Intermediate5->H2 + 6H* -> 3H2 + 6* Catalyst Pt Surface Site (*)

References

Application Notes: 1,3,5-Trimethylcyclohexane as a Probe Molecule in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-Trimethylcyclohexane (B44294) (1,3,5-TMC) is a saturated cyclic hydrocarbon notable for its unique symmetrical structure.[1] This structural characteristic, along with its specific molecular dimensions, makes it an invaluable probe molecule in the field of heterogeneous catalysis. Researchers utilize 1,3,5-TMC to investigate fundamental catalytic properties such as shape selectivity, acid site activity, and the mechanisms of various hydrocarbon transformations. Its primary applications lie in characterizing microporous materials like zeolites and in studying catalytic pathways including cracking, isomerization, and dehydrogenation. The synthesis of 1,3,5-TMC is typically achieved through the catalytic hydrogenation of 1,3,5-trimethylbenzene (mesitylene).[1][2]

Key Applications in Catalysis

  • Probing Shape Selectivity in Zeolites: Zeolites possess a crystalline structure with well-defined pores and channels of molecular dimensions.[3] The "shape selectivity" of a zeolite catalyst can be categorized into three types:

    • Reactant Selectivity: Only reactants small enough to fit through the catalyst's pores can access the active sites and react.

    • Product Selectivity: Only products small enough to diffuse out of the pores can be formed.

    • Transition-State Selectivity: Steric constraints within the pores hinder the formation of bulky transition-state intermediates, favoring reaction pathways with smaller intermediates.[4]

    1,3,5-TMC, with its specific kinetic diameter and isomeric forms, is an excellent molecule for probing these effects.[5][6] By comparing its conversion and product distribution across zeolites with different pore structures (e.g., medium-pore ZSM-5 vs. large-pore Y-zeolite), researchers can deduce the effective pore size and the nature of the spatial confinement around the active sites.[7][8]

  • Investigating Cracking and Isomerization Mechanisms: The catalytic cracking of 1,3,5-TMC over solid acid catalysts, particularly zeolites, provides deep insights into the reaction mechanism.[3] The distribution of the resulting products—which can include isomers like 1,2,4-trimethylcyclohexane, smaller alkanes/alkenes from ring-opening and cracking, and aromatics—is highly dependent on the catalyst's acidity (both Brønsted and Lewis sites) and pore architecture.[7][9] For instance, strong Brønsted acid sites are known to promote higher conversion and cracking activity.[3] The main reactions observed are isomerization and disproportionation, with the prevalence of each depending on the zeolite's channel dimensions.[7]

  • Evaluating Bifunctional Catalysts: Hydroconversion reactions such as ring contraction and isomerization often require bifunctional catalysts that possess both metal sites (for hydrogenation/dehydrogenation) and acid sites (for skeletal rearrangement).[10][11] 1,3,5-TMC can be used to evaluate the performance and synergy between these two types of active sites. For example, in the presence of a catalyst like Pt/USY, naphthenes can undergo ring contraction from a six-membered ring to a five-membered ring.[10] The efficiency of this process is a measure of the catalyst's bifunctional character.

  • Model Compound for Hydrogen Storage Systems: The reversible dehydrogenation of cycloalkanes is a key technology for chemical hydrogen storage.[12] The methylcyclohexane (B89554) (MCH) to toluene (B28343) (TOL) cycle is a widely studied Liquid Organic Hydrogen Carrier (LOHC) system.[13] 1,3,5-TMC serves as a related model compound to study the dehydrogenation process over metal-based catalysts (e.g., platinum on various supports), helping to optimize catalyst design for efficient hydrogen release.[12][14]

Visualizations: Workflows and Concepts

Catalytic_Testing_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Synthesis Catalyst Synthesis Calcination Calcination Synthesis->Calcination Reduction Reduction (if needed) Calcination->Reduction Reactor Load Reactor Reduction->Reactor Transfer Catalyst Feed Introduce 1,3,5-TMC Reactor->Feed Reaction Run Reaction (Temp, Pressure, Time) Feed->Reaction Collection Collect Products Reaction->Collection Effluent Stream Analysis GC-MS Analysis Collection->Analysis Quantify Quantify Products Analysis->Quantify Data Data Quantify->Data Data Interpretation

Caption: General experimental workflow for catalytic testing.

Shape_Selectivity_Concept cluster_reactants Reactant Selectivity cluster_products Product Selectivity cluster_transition Transition-State Selectivity zeolite Zeolite Pore Active Site P1 Exits zeolite:p->P1 Formed P2 Trapped zeolite:p->P2 Cannot Exit TS1 Favored TS zeolite:p->TS1 Forms TS2 Hindered TS zeolite:p->TS2 Sterically Hindered R1 Fits R1->zeolite Reacts R2 Too Big R2->zeolite Blocked

Caption: The concept of shape selectivity in zeolites.

Reaction_Network cluster_products Reaction Products TMC This compound Isomers Isomerization Products (e.g., 1,2,4-TMC) TMC->Isomers Acid Sites Cracked Cracking Products (e.g., Propane, Butane) TMC->Cracked Strong Acid Sites (Ring Opening) Dehydro Dehydrogenation Products (1,3,5-Trimethylbenzene) TMC->Dehydro Metal Sites

Caption: Simplified reaction network for 1,3,5-TMC conversion.

Experimental Protocols

Protocol 1: Catalytic Cracking of this compound over Zeolite Catalysts

This protocol describes the procedure for evaluating the catalytic cracking performance of a zeolite catalyst using 1,3,5-TMC as a probe molecule in a fixed-bed reactor.[7][15]

1. Materials and Equipment:

  • Reactant: this compound (>98% purity).

  • Catalyst: Zeolite powder (e.g., HZSM-5, HY, H-Beta).

  • Carrier Gas: High-purity Nitrogen (N₂) or Helium (He).

  • Reactor System: Stainless steel fixed-bed microreactor with temperature controller and mass flow controllers.

  • Feed System: Syringe pump and evaporator/saturator for liquid feed.

  • Analysis System: Online Gas Chromatograph with a Flame Ionization Detector (GC-FID) and/or Mass Spectrometer (GC-MS).[15]

2. Catalyst Pre-treatment:

  • Press the zeolite powder into pellets, then crush and sieve to a desired particle size (e.g., 20-40 mesh).

  • Load a specific amount of the sieved catalyst (e.g., 0.1 - 0.5 g) into the center of the reactor, secured with quartz wool plugs.

  • Activate the catalyst by heating under a flow of dry air or N₂ to a high temperature (e.g., 500-550 °C) for several hours to remove adsorbed water and impurities.

3. Reaction Procedure:

  • After activation, cool the reactor to the desired reaction temperature (e.g., 260-550 °C) under a continuous flow of the carrier gas.[15][16]

  • Set the carrier gas flow rate to achieve the desired Weight Hourly Space Velocity (WHSV).

  • Introduce 1,3,5-TMC into the carrier gas stream using a syringe pump to feed the liquid into an evaporator. The typical partial pressure of the hydrocarbon is controlled by the evaporator temperature and carrier gas flow rate.

  • Allow the reaction to stabilize for approximately 30 minutes before collecting data.

  • The reactor effluent is passed through a heated transfer line directly to the online GC for analysis.

4. Data Analysis:

  • Identify reaction products using GC-MS by comparing mass spectra to a library (e.g., NIST).[17][18]

  • Quantify the reactant and products using a calibrated GC-FID.

  • Calculate the conversion of 1,3,5-TMC and the selectivity for each product using the following formulas:

    • Conversion (%) = [(Moles of TMC reacted) / (Moles of TMC fed)] x 100

    • Selectivity for Product i (%) = [(Moles of Product i formed) / (Total moles of products formed)] x 100

Protocol 2: Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general method for analyzing the liquid and gaseous products from the catalytic conversion of 1,3,5-TMC.

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer detector.

  • Column: A capillary column suitable for hydrocarbon analysis, such as a DB-5ms or HP-PONA (30-50 m length, 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

2. GC Oven Program:

  • Initial Temperature: 40 °C, hold for 5-10 minutes.

  • Ramp Rate: Increase temperature at a rate of 5-10 °C/min to a final temperature of 250-280 °C.

  • Final Hold: Hold at the final temperature for 5-10 minutes. (Note: The program should be optimized to ensure good separation of all expected products.)

3. MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 400.

  • Source Temperature: ~230 °C.

  • Quadrupole Temperature: ~150 °C.

4. Sample Preparation and Injection:

  • For liquid products, dilute the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) if necessary.

  • For gaseous products, use a gas-tight syringe or an automated gas sampling valve.

  • Injection Volume: 0.1 - 1.0 µL for liquid samples.

  • Injector Temperature: 250 °C.

  • Split Ratio: Use a high split ratio (e.g., 50:1 or 100:1) to avoid column overloading.

5. Data Interpretation:

  • Identify peaks by comparing their retention times with known standards and their mass spectra with the NIST library.

  • The relative abundance of each product can be estimated from the peak area in the total ion chromatogram (TIC), assuming similar response factors for hydrocarbon isomers. For accurate quantification, calibration with authentic standards is required.

Data Presentation

The following tables summarize representative data for the conversion of naphthenic molecules over different catalysts, illustrating how quantitative data can be structured for comparison.

Table 1: Catalytic Cracking of Methylcyclohexane (MCH) over Y-Zeolites. [3] (Note: MCH is a closely related probe molecule, and data is presented here to illustrate typical results in cracking reactions.)

CatalystSi/Al RatioReaction Temp (°C)MCH Conversion (%)Selectivity to C₇ Products (%)Selectivity to i-C₄ + C₃ Products (%)
CPY5.2450~55~25~45
FUSY60450~85~15~60
RUSY80450~90~10~65

Table 2: Dehydrogenation of Methylcyclohexane over Supported Pt Catalysts. [14] (Note: Data for MCH dehydrogenation is shown as it is a well-studied LOHC system analogous to 1,3,5-TMC.)

Catalyst SupportPt Loading (wt%)Reaction Temp (°C)MCH Conversion (%)H₂ Evolution Rate (mmol gPt⁻¹ min⁻¹)
GAC~0.2300~30~350
GAC-S (H₂SO₄ treated)~0.2300~63~741
GAC-N (HNO₃ treated)~0.2300~45~530
GAC-H (H₂O₂ treated)~0.2300~38~450

References

Application Notes and Protocols: 1,3,5-Trimethylcyclohexane in Spectroscopic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of 1,3,5-trimethylcyclohexane (B44294) in various spectroscopic studies. This document outlines detailed protocols for the analysis of this compound and its isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS). The primary application highlighted is its use as a model compound for conformational analysis of substituted cyclohexanes. The quantitative data, including chemical shifts, vibrational frequencies, and mass fragmentation patterns, are summarized in structured tables for ease of reference. Furthermore, logical workflows for spectroscopic analysis are presented using Graphviz diagrams to facilitate experimental design and data interpretation.

Introduction

This compound is a saturated cyclic hydrocarbon that exists as two diastereomers: cis (all three methyl groups on the same side of the ring) and trans (one methyl group on the opposite side of the other two). Due to the conformational flexibility of the cyclohexane (B81311) ring, these isomers serve as excellent models for studying ring inversion and the steric effects of substituents using various spectroscopic techniques. The chair conformation is the most stable, and the relative orientation of the methyl groups (axial vs. equatorial) significantly influences the spectroscopic signatures. These notes detail the application of modern spectroscopic methods to elucidate the structural and dynamic properties of this compound.

Applications in Spectroscopic Studies

The primary applications of this compound in spectroscopic studies include:

  • Conformational Analysis: Studying the equilibrium between different chair conformations and the associated energy barriers.

  • Structural Elucidation: Serving as a reference compound for understanding the influence of methyl substitution on the spectroscopic properties of the cyclohexane ring.

  • Method Development: Used as a standard for developing and validating new spectroscopic techniques for analyzing saturated hydrocarbons.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from spectroscopic analyses of this compound isomers.

NMR Spectroscopy Data

Table 1: ¹³C NMR Chemical Shifts (ppm) for this compound Isomers. [1][2]

IsomerCarbon AtomChemical Shift (ppm)
cis,cis,cisC1, C3, C532.65
C2, C4, C644.16
-CH₃22.75
cis,cis,transC1, C528.59
C2, C640.84
C326.61
C443.71
1,5-CH₃23.07
3-CH₃18.91

Note: Data is typically acquired in CDCl₃.

Table 2: ¹H NMR Chemical Shift Data for this compound (Isomer Mixture). [3][4]

Proton TypeChemical Shift (ppm)Multiplicity
Methyl Protons~0.8-0.9Doublet/Singlet
Ring Protons (CH)~1.0-1.7Multiplet
Ring Protons (CH₂)~0.5-1.4Multiplet

Note: ¹H NMR spectra of isomer mixtures can be complex due to overlapping signals. Low-temperature NMR is often required to resolve individual conformers.

Vibrational Spectroscopy Data

Table 3: Key Infrared (IR) and Raman Active Vibrational Modes for Cyclohexane Derivatives.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopic Technique
C-H Stretch2850 - 3000IR, Raman
CH₂ Scissoring1440 - 1470IR, Raman
CH₂ Wagging/Twisting1150 - 1350IR, Raman
C-C Stretch & Ring Vibrations800 - 1200IR, Raman
Ring Puckering/Deformation< 600Raman

Note: Specific peak assignments for this compound require comparison with computational models and detailed spectral analysis. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.[5]

Mass Spectrometry Data

Table 4: Major Fragments in the Mass Spectrum of this compound. [3]

m/zProposed FragmentRelative Intensity
126[C₉H₁₈]⁺ (Molecular Ion)Low
111[C₈H₁₅]⁺ ([M-CH₃]⁺)High
97[C₇H₁₃]⁺ ([M-C₂H₅]⁺)Moderate
83[C₆H₁₁]⁺Moderate
69[C₅H₉]⁺High
55[C₄H₇]⁺High
41[C₃H₅]⁺High

Note: The fragmentation pattern is characteristic of saturated cyclic hydrocarbons, involving the loss of alkyl radicals.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

This protocol describes the use of low-temperature NMR to study the conformational equilibrium of this compound.

Objective: To resolve the signals of axial and equatorial methyl groups and determine the equilibrium constant between chair conformers.

Materials:

  • This compound (isomer mixture or pure isomer)

  • Deuterated solvent suitable for low-temperature work (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂))

  • High-resolution NMR spectrometer with variable temperature capabilities

  • NMR tubes

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 10-20 mg/mL.

    • Transfer the solution to an NMR tube.

  • Room Temperature Spectrum Acquisition:

    • Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) to observe the time-averaged signals.

  • Low-Temperature Spectrum Acquisition:

    • Cool the NMR probe to a low temperature, for example, -50 °C (223 K). Allow the temperature to equilibrate.

    • Acquire ¹H and ¹³C NMR spectra at this temperature.

    • If the signals for different conformers are not resolved, incrementally decrease the temperature (e.g., in 10 K steps) and acquire spectra at each step until distinct signals for the axial and equatorial methyl groups are observed.

  • Data Analysis:

    • Integrate the signals corresponding to the axial and equatorial methyl groups in the resolved low-temperature spectrum.

    • Calculate the equilibrium constant (K) from the ratio of the integrals.

    • The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RT ln(K).

Vibrational Spectroscopy (IR and Raman)

This protocol provides a general procedure for acquiring IR and Raman spectra of this compound.

Objective: To obtain the vibrational spectra for structural characterization.

Materials:

  • This compound

  • FTIR spectrometer with a suitable sample holder (e.g., liquid cell with KBr or NaCl windows, or ATR accessory)

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

  • Sample vials or cuvettes

Protocol for IR Spectroscopy:

  • Sample Preparation:

    • For transmission, place a small drop of the liquid sample between two salt plates (e.g., KBr or NaCl) to form a thin film.

    • For ATR, place a drop of the sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Place the sample holder in the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Protocol for Raman Spectroscopy:

  • Sample Preparation:

    • Place the liquid sample in a glass vial or a quartz cuvette.

  • Spectrum Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over the desired spectral range, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio.

Mass Spectrometry

This protocol outlines the general procedure for obtaining a mass spectrum of this compound.

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

  • This compound

  • Gas chromatograph-mass spectrometer (GC-MS)

  • A suitable solvent for dilution (e.g., hexane (B92381) or dichloromethane)

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The sample is vaporized and separated on the GC column.

    • As the compound elutes from the column, it enters the mass spectrometer.

    • The molecules are ionized (typically by electron impact) and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment peaks.

    • Propose fragmentation pathways consistent with the observed spectrum.

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and concepts related to the spectroscopic analysis of this compound.

Conformational_Analysis_Workflow start Start: Sample of This compound prep Sample Preparation (Dissolve in deuterated solvent) start->prep nmr_room_temp Acquire NMR Spectrum at Room Temperature prep->nmr_room_temp observe_avg Observe Time-Averaged Signals (Rapid Conformational Exchange) nmr_room_temp->observe_avg nmr_low_temp Acquire NMR Spectrum at Low Temperature observe_avg->nmr_low_temp Cool Sample observe_resolved Observe Resolved Signals (Slow Conformational Exchange) nmr_low_temp->observe_resolved data_analysis Data Analysis (Integration and Calculation) observe_resolved->data_analysis results Determine: - Equilibrium Constant (K) - Gibbs Free Energy (ΔG°) data_analysis->results end End results->end

Caption: Workflow for Conformational Analysis using Low-Temperature NMR.

Spectroscopic_Characterization_Logic compound This compound nmr NMR Spectroscopy compound->nmr vib Vibrational Spectroscopy (IR & Raman) compound->vib ms Mass Spectrometry compound->ms nmr_info Provides information on: - Chemical Environment (¹H, ¹³C) - Connectivity (COSY, HSQC) - Conformation (NOE, Low-Temp) nmr->nmr_info vib_info Provides information on: - Functional Groups - Molecular Vibrations - Symmetry vib->vib_info ms_info Provides information on: - Molecular Weight - Elemental Composition - Fragmentation Pattern ms->ms_info

Caption: Logical Relationship of Spectroscopic Techniques for Characterization.

Conclusion

This compound is a valuable compound for spectroscopic studies, particularly in the context of conformational analysis. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to utilize this molecule in their own investigations. The combination of NMR, vibrational spectroscopy, and mass spectrometry offers a powerful toolkit for a thorough characterization of its structural and dynamic properties. The provided workflows aim to streamline the experimental process and aid in the interpretation of the resulting data.

References

Synthesis of Novel Ligands from cis,cis-1,3,5-Triaminocyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various ligands derived from the versatile tripodal scaffold, cis,cis-1,3,5-triaminocyclohexane (tach). The unique stereochemistry of tach allows for the facile creation of a diverse range of multidentate ligands with significant applications in coordination chemistry, catalysis, and medicinal chemistry, including the development of novel therapeutic agents.

Introduction

cis,cis-1,3,5-Triaminocyclohexane is a C3-symmetric tripodal primary amine that serves as a foundational building block for a variety of polydentate ligands. Its rigid cyclohexane (B81311) backbone pre-organizes the three amino groups for facial coordination to a metal center. This property has been exploited to synthesize ligands with high stability and specific coordination geometries, which are crucial for applications in drug design and catalysis.

This document outlines the synthesis of the parent tach amine, followed by detailed protocols for the preparation of N-pyridyl derivatives, Schiff base ligands, and ruthenium(II) complexes, which have shown promise in medicinal applications, including cancer therapy.

Synthesis of cis,cis-1,3,5-Triaminocyclohexane (tach)

The most common and effective route for the synthesis of cis,cis-1,3,5-triaminocyclohexane is via a Curtius rearrangement of cis,cis-1,3,5-cyclohexanetricarboxylic acid.[1][2] This multi-step synthesis is outlined below.

Experimental Protocol:

Step 1: Synthesis of cis,cis-1,3,5-Cyclohexanetricarbonyl Chloride

  • To a suspension of cis,cis-1,3,5-cyclohexanetricarboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/g of acid) is added oxalyl chloride (4.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 18 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude tricarbonyl chloride as a yellow oil, which is used in the next step without further purification.

Step 2: Synthesis of cis,cis-1,3,5-Cyclohexanetricarbonyl Azide (B81097)

  • The crude tricarbonyl chloride from the previous step is dissolved in anhydrous acetone (B3395972) (15 mL/g of starting acid).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of sodium azide (3.5 eq) in deionized water (5 mL/g of sodium azide) is added dropwise to the cooled acetone solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • The reaction mixture is stirred at 0 °C for an additional 2 hours.

  • The mixture is then poured into ice-water and the product is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tricarbonyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

Step 3: Curtius Rearrangement and Hydrolysis to cis,cis-1,3,5-Triaminocyclohexane

  • The crude tricarbonyl azide is dissolved in a mixture of concentrated hydrochloric acid (10 mL/g of starting acid) and tetrahydrofuran (B95107) (THF, 10 mL/g of starting acid).

  • The solution is heated to reflux for 24 hours.

  • After cooling to room temperature, the THF is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether (3 x 20 mL) to remove any non-polar impurities.

  • The aqueous layer is then basified to pH > 12 with solid sodium hydroxide (B78521) pellets while cooling in an ice bath.

  • The product is extracted with chloroform (B151607) (5 x 20 mL).

  • The combined chloroform extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield cis,cis-1,3,5-triaminocyclohexane as a colorless oil.

Data Presentation:
CompoundStarting MaterialKey ReagentsYield (%)Physical State
cis,cis-1,3,5-Triaminocyclohexanecis,cis-1,3,5-Cyclohexanetricarboxylic AcidOxalyl chloride, Sodium azide, HClVariableColorless oil

Synthesis of N-Pyridyl Derivatives

N-alkylation of tach with pyridyl-containing groups leads to potent metal-chelating ligands. N,N',N''-Tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane (tachpyr) has been investigated for its iron-chelating properties and potential as an antitumor agent.[3][4][5]

Experimental Protocol: Synthesis of N,N',N''-Tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane (tachpyr)
  • A solution of cis,cis-1,3,5-triaminocyclohexane (1.0 eq) in absolute ethanol (B145695) (20 mL/g of tach) is prepared in a round-bottom flask.

  • Freshly distilled pyridine-2-carboxaldehyde (3.3 eq) is added to the solution.

  • The mixture is stirred at room temperature for 30 minutes, during which a Schiff base intermediate is formed.

  • Sodium borohydride (B1222165) (4.0 eq) is added portion-wise over 1 hour while cooling the reaction mixture in an ice bath.

  • The reaction is allowed to warm to room temperature and stirred for an additional 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in DCM (30 mL) and washed with deionized water (3 x 20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification is achieved by column chromatography on silica (B1680970) gel using a DCM:Methanol (B129727) gradient (e.g., 98:2 to 95:5) to afford tachpyr (B1202142) as a pale yellow solid.

Data Presentation:
CompoundStarting MaterialKey ReagentsYield (%)M.P. (°C)
tachpyrcis,cis-1,3,5-TriaminocyclohexanePyridine-2-carboxaldehyde, Sodium borohydride~60-70110-112

Synthesis of Schiff Base Ligands

Schiff base condensation of tach with various aldehydes provides a straightforward method to synthesize hexadentate imine ligands. These ligands are valuable precursors for the synthesis of a wide range of metal complexes.

Experimental Protocol: General Synthesis of Tris-Schiff Base Ligands from tach
  • cis,cis-1,3,5-Triaminocyclohexane (1.0 eq) is dissolved in methanol or ethanol (20 mL/g of tach).

  • The desired aldehyde (e.g., salicylaldehyde, pyridine-2-carboxaldehyde) (3.1 eq) is added to the solution.

  • A catalytic amount of glacial acetic acid (2-3 drops) may be added.[6]

  • The reaction mixture is stirred at room temperature or gently refluxed for 2-4 hours.[7]

  • The formation of a precipitate often indicates product formation.

  • The mixture is cooled to room temperature and then in an ice bath to maximize precipitation.

  • The solid product is collected by vacuum filtration, washed with cold solvent (methanol or ethanol), and dried under vacuum.

Data Presentation:
LigandAldehydeSolventYield (%)Physical State
Tris(salicylidene)tachSalicylaldehydeMethanol>90Yellow solid
Tris(pyridoxylidene)tachPyridine-2-carboxaldehydeEthanol>90Pale yellow solid

Synthesis of Ruthenium(II)-Diphosphine Complexes

Ruthenium complexes bearing tach and diphosphine ligands have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for drug development.[8][9]

Experimental Protocol: Synthesis of [RuCl(tach)(dppm)]Cl (dppm = bis(diphenylphosphino)methane)

Step 1: Synthesis of the precursor [RuCl(dmso-S)₂(cis-tach)]Cl [10]

  • A solution of cis-[RuCl₂(DMSO)₄] (1.0 eq) and cis,cis-1,3,5-triaminocyclohexane (1.1 eq) in ethanol (30 mL) is heated to reflux for 4 hours under a nitrogen atmosphere.

  • The resulting yellow solution is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The yellow solid is washed with diethyl ether and dried under vacuum.

Step 2: Synthesis of [RuCl(tach)(dppm)]Cl

  • A mixture of [RuCl(dmso-S)₂(cis-tach)]Cl (1.0 eq) and bis(diphenylphosphino)methane (B1329430) (dppm) (1.0 eq) in a 1:1 mixture of ethanol and water (40 mL) is heated to reflux for 18 hours under a nitrogen atmosphere.

  • The solution is cooled to room temperature, and the solvents are removed under reduced pressure.

  • The resulting solid is washed with diethyl ether and petroleum ether and then recrystallized from a methanol/diethyl ether mixture to yield the product as a yellow crystalline solid.

Data Presentation:
ComplexPrecursorLigandYield (%)Key Spectroscopic Data (³¹P NMR, δ ppm)
[RuCl(tach)(dppm)]Cl[RuCl(dmso-S)₂(cis-tach)]Cldppm~8524.5

Mandatory Visualizations

Synthesis Workflow for cis,cis-1,3,5-Triaminocyclohexane (tach)

G cluster_0 Synthesis of tach Start cis,cis-1,3,5-Cyclohexanetricarboxylic Acid Step1 Reaction with Oxalyl Chloride/DMF Start->Step1 Intermediate1 cis,cis-1,3,5-Cyclohexanetricarbonyl Chloride Step1->Intermediate1 Step2 Reaction with Sodium Azide Intermediate1->Step2 Intermediate2 cis,cis-1,3,5-Cyclohexanetricarbonyl Azide Step2->Intermediate2 Step3 Curtius Rearrangement & Hydrolysis (HCl/THF, reflux) Intermediate2->Step3 End cis,cis-1,3,5-Triaminocyclohexane (tach) Step3->End

Caption: Workflow for the synthesis of cis,cis-1,3,5-triaminocyclohexane.

General Synthesis of tach-based Ligands

G cluster_1 N-Pyridyl Derivative Synthesis cluster_2 Schiff Base Ligand Synthesis cluster_3 Ruthenium Complex Synthesis Tach cis,cis-1,3,5-Triaminocyclohexane (tach) Reagent1 Pyridine-2-carboxaldehyde + NaBH4 Tach->Reagent1 Reagent2 Aldehyde (e.g., Salicylaldehyde) Tach->Reagent2 Reagent3 [RuCl2(DMSO)4] then Diphosphine Tach->Reagent3 Product1 N,N',N''-Tris(2-pyridylmethyl)-tach (tachpyr) Reagent1->Product1 Product2 Tris-Schiff Base Ligand Reagent2->Product2 Product3 [RuCl(tach)(diphosphine)]Cl Reagent3->Product3

Caption: Synthetic pathways for various ligands derived from tach.

References

Application Notes and Protocols for Low-Temperature Dehydrogenation of Methylcyclohexane with an Electric Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the low-temperature dehydrogenation of methylcyclohexane (B89554) (MCH) facilitated by an electric field. This emerging technology offers a promising alternative to traditional high-temperature methods, enabling hydrogen production with reduced energy consumption and enhanced selectivity.

Introduction

The dehydrogenation of methylcyclohexane (MCH) to toluene (B28343) is a critical reaction for chemical hydrogen storage, a key technology for the hydrogen economy. Conventionally, this endothermic reaction requires high temperatures (above 623 K) to achieve reasonable conversion rates, often leading to undesirable side reactions and catalyst deactivation.[1][2][3][4] The application of an external electric field or the use of non-thermal plasma has been shown to significantly promote the catalytic dehydrogenation of MCH at much lower temperatures, even below 450 K.[1][3][5] This approach can surpass thermodynamic equilibrium limitations, enhance selectivity towards toluene, and minimize byproducts like methane (B114726) and coke.[1][6] The underlying mechanism is often attributed to "surface protonics," where an electric field accelerates proton hopping, thereby promoting the dehydrogenation process.[2][3][7]

These protocols are designed to guide researchers in setting up and conducting experiments for the electric-field-assisted dehydrogenation of MCH.

Data Presentation

The following tables summarize quantitative data from various studies on the low-temperature dehydrogenation of MCH with an applied electric field.

Table 1: Performance of Pt/CeO₂ Catalyst with and without Electric Field

CatalystTemperature (K)Electric FieldMCH Conversion (%)Methane Production Rate (µmol g⁻¹ min⁻¹)Reference
3 wt% Pt/CeO₂423With (3 mA)21.6Low[3]
3 wt% Pt/CeO₂423Without< 5.5 (Equilibrium Limit)-[3]
3 wt% Pt/CeO₂523Without-Higher than with EF[3]

Table 2: Performance of Pt/TiO₂ Catalyst with Electric Field

CatalystTemperature (K)Electric FieldMCH Conversion (%)NotesReference
Pt/TiO₂423WithExceeding EquilibriumSelective dehydrogenation[1][6]
Pt/anatase-TiO₂448With37Exceeds thermodynamic equilibrium of 12%[5]

Experimental Protocols

This section details the methodologies for catalyst preparation and the setup and execution of the electric-field-assisted dehydrogenation of MCH.

Catalyst Preparation (Wet-Impregnation Method)

This protocol is based on the preparation of a 3 wt% Pt/CeO₂ catalyst.[2]

Materials:

  • Cerium(IV) oxide (CeO₂) support

  • Platinum(II) acetylacetonate (B107027) (Pt(acac)₂) or similar precursor

  • Solvent (e.g., toluene)

  • Deionized water

Procedure:

  • Dry the CeO₂ support at a specified temperature (e.g., 573 K) for several hours to remove moisture.

  • Dissolve the appropriate amount of Pt precursor in the solvent to achieve the desired metal loading (3 wt%).

  • Add the dried CeO₂ support to the precursor solution.

  • Stir the mixture at room temperature for a designated time (e.g., 24 hours) to ensure uniform impregnation.

  • Remove the solvent by rotary evaporation.

  • Dry the resulting powder in an oven at a specified temperature (e.g., 383 K) overnight.

  • Calcine the catalyst in air at a high temperature (e.g., 773 K) for a few hours.

  • Reduce the catalyst in a hydrogen flow (e.g., 5% H₂ in Ar) at a specified temperature (e.g., 573 K) prior to the reaction.

Electric Field-Assisted Dehydrogenation Experiment

This protocol describes a typical setup for MCH dehydrogenation in a fixed-bed reactor with an applied electric field.

Apparatus:

  • Fixed-bed flow reactor (quartz or ceramic tube)

  • High-voltage DC power supply

  • Electrodes (e.g., stainless steel mesh or wires)

  • Temperature controller and furnace

  • Mass flow controllers for gas delivery

  • Syringe pump for liquid MCH delivery

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Packing: Load a specific amount of the prepared catalyst into the reactor, ensuring good contact between the catalyst bed and the electrodes.

  • Reactor Setup: Place the reactor inside the furnace. Connect the electrodes to the high-voltage DC power supply.

  • Leak Test: Assemble the entire system and perform a leak test.

  • Catalyst Pre-treatment: Heat the catalyst to the desired reduction temperature under an inert gas flow, then switch to a hydrogen-containing gas for reduction as per the catalyst preparation protocol.

  • Reaction Initiation:

    • Set the reactor temperature to the desired low temperature (e.g., 423 K).[2][3]

    • Start the flow of an inert carrier gas (e.g., Ar) through the reactor.

    • Introduce MCH into the carrier gas stream using the syringe pump at a controlled flow rate.

  • Application of Electric Field: Once the reaction conditions stabilize, apply a DC voltage across the electrodes to generate the desired electric field (a constant current of, for example, 3 mA can be maintained).[2][3]

  • Product Analysis: Periodically analyze the effluent gas stream using an online GC to determine the concentrations of MCH, toluene, hydrogen, and any byproducts.

  • Data Collection: Record the reaction temperature, MCH flow rate, gas flow rates, applied voltage and current, and product concentrations over time.

  • Shutdown: After the experiment, turn off the electric field, stop the MCH flow, and cool down the reactor under an inert gas flow.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for the electric-field-enhanced dehydrogenation of MCH.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Analysis p1 Precursor & Support p2 Wet Impregnation p1->p2 p3 Drying & Calcination p2->p3 p4 Reduction p3->p4 r1 Catalyst Loading in Reactor p4->r1 r2 System Assembly & Leak Test r1->r2 r3 Reaction Start-up (Temp, Gas Flow, MCH) r2->r3 r4 Apply Electric Field r3->r4 a1 Online GC Analysis r4->a1 a2 Data Acquisition a1->a2

Experimental Workflow Diagram

Signaling_Pathway cluster_surface Catalyst Surface MCH Methylcyclohexane (MCH) Adsorption H_abstraction C-H Bond Activation MCH->H_abstraction Proton_hopping Proton (H+) Hopping H_abstraction->Proton_hopping Rate-limiting step Toluene_desorption Toluene Desorption H_abstraction->Toluene_desorption H2_formation H₂ Formation Proton_hopping->H2_formation Toluene Toluene Product Toluene_desorption->Toluene EF Applied Electric Field EF->Proton_hopping Accelerates EF->Toluene_desorption Facilitates

Proposed Mechanism of Surface Protonics

References

Application Notes and Protocols for 1,3,5-Trimethylcyclohexane Derivatives as Chemical Actinometers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of 1,3,5-trimethylcyclohexane (B44294) derivatives as chemical actinometers is not a widely established practice. The following application notes and protocols describe a hypothetical system based on fundamental principles of chemical actinometry and photochemical reactions of related cyclic compounds. These notes are intended to provide a framework for the potential development and application of such compounds for researchers, scientists, and drug development professionals.

Introduction

Chemical actinometry is a crucial technique for measuring the photon flux of a light source, which is essential for the quantitative study of photochemical reactions. An ideal chemical actinometer undergoes a clean photochemical reaction with a well-defined quantum yield (Φ), the efficiency of a photochemical process. This document outlines the potential application of a hypothetical this compound derivative, cis-1,3,5-trimethyl-2-oxocyclohexanecarbonitrile (TMCH-CN), as a chemical actinometer based on a proposed photoisomerization reaction.

The proposed actinometric system relies on the photo-induced cis-trans isomerization of TMCH-CN. The cis isomer, upon absorption of UV radiation, is proposed to convert to its trans isomer. The extent of this conversion, monitored by UV-Vis spectrophotometry, can be used to calculate the number of photons absorbed by the solution.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical properties of the proposed cis-TMCH-CN actinometer. These values are postulated for illustrative purposes and would require experimental validation.

ParameterValueWavelength (nm)
Molar Absorptivity (ε) of cis-TMCH-CN 8,500 M⁻¹cm⁻¹280
Molar Absorptivity (ε) of trans-TMCH-CN 1,200 M⁻¹cm⁻¹280
Quantum Yield (Φ) of cis to trans isomerization 0.45280
Recommended Solvent AcetonitrileN/A
Usable Wavelength Range 260 - 300 nmN/A

Experimental Protocols

Preparation of the Actinometer Solution

Materials:

  • cis-1,3,5-trimethyl-2-oxocyclohexanecarbonitrile (cis-TMCH-CN)

  • Spectroscopic grade acetonitrile

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Prepare a 1.0 M stock solution of cis-TMCH-CN in acetonitrile. Accurately weigh the required amount of cis-TMCH-CN and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • From the stock solution, prepare a working solution with a concentration that results in an absorbance of approximately 1.0 at the irradiation wavelength (280 nm) in a 1 cm path length cuvette. For example, a 1.18 x 10⁻⁴ M solution would be appropriate.

  • Store the actinometer solution in the dark to prevent premature photoisomerization.

Irradiation Procedure

Materials:

  • Actinometer solution

  • UV light source with a monochromator or filter for 280 nm

  • Quartz cuvette (1 cm path length) with a stopper or cap

  • Magnetic stirrer and stir bar (optional, for homogeneity)

  • UV-Vis spectrophotometer

Procedure:

  • Fill a quartz cuvette with the actinometer solution and seal it.

  • Place the cuvette in the spectrophotometer and record the initial absorbance (A₀) at 280 nm.

  • Transfer the cuvette to the irradiation setup. Ensure the light beam completely and uniformly illuminates the sample.

  • Irradiate the solution for a known period (t). The irradiation time should be chosen to induce a measurable change in absorbance, typically between 20% and 80% conversion.

  • After irradiation, immediately measure the absorbance (Aₜ) of the solution at 280 nm.

  • To ensure accuracy, a dark control should be run by keeping a separate cuvette with the actinometer solution in the dark for the same duration as the irradiation and measuring its absorbance.

Data Analysis and Calculation of Photon Flux

The number of moles of cis-TMCH-CN that have isomerized (Δn) can be calculated using the change in absorbance and the Beer-Lambert law. The photon flux can then be determined from the quantum yield.

Calculations: The change in concentration of the cis isomer (ΔC) can be calculated using the following equation:

ΔC = (A₀ - Aₜ) / ( (ε_cis - ε_trans) * l )

where:

  • A₀ is the initial absorbance at 280 nm.

  • Aₜ is the absorbance at 280 nm after irradiation time t.

  • ε_cis is the molar absorptivity of the cis isomer at 280 nm.

  • ε_trans is the molar absorptivity of the trans isomer at 280 nm.

  • l is the path length of the cuvette (typically 1 cm).

The number of moles of isomerized product (Δn) is:

Δn = ΔC * V

where V is the volume of the irradiated solution in liters.

The photon flux (I) in moles of photons per second (Einstein s⁻¹) is then calculated as:

I = Δn / (Φ * t * F)

where:

  • Φ is the quantum yield of the photoisomerization.

  • t is the irradiation time in seconds.

  • F is the fraction of light absorbed by the actinometer, which can be assumed to be 1 for solutions with an initial absorbance > 2. For less concentrated solutions, F needs to be calculated.

Visualizations

Photochemical_Reaction cis cis-TMCH-CN trans trans-TMCH-CN cis->trans Isomerization (Φ = 0.45) photon Photon (hν) photon->cis Absorption

Caption: Proposed photochemical isomerization of cis-TMCH-CN.

Experimental_Workflow prep_solution Prepare Actinometer Solution measure_initial_abs Measure Initial Absorbance (A₀) prep_solution->measure_initial_abs irradiate Irradiate for Time (t) measure_initial_abs->irradiate measure_final_abs Measure Final Absorbance (Aₜ) irradiate->measure_final_abs calculate_delta_n Calculate Moles Reacted (Δn) measure_final_abs->calculate_delta_n calculate_flux Calculate Photon Flux (I) calculate_delta_n->calculate_flux

Caption: Experimental workflow for actinometry using TMCH-CN.

Application of 1,3,5-Trimethylcyclohexane in Energetic Materials: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethylcyclohexane (B44294), a saturated cyclic hydrocarbon, has been investigated for its potential applications in the field of energetic materials. While its direct role as a precursor in the synthesis of conventional high explosives or propellants is not extensively documented in publicly available literature, its properties make it a relevant component in the formulation of high-density energetic fuels. This document provides an overview of the current understanding of this compound's role in energetic applications, focusing on its use in high-density fuels. Due to a lack of specific synthesis protocols for energetic materials directly from this compound, a generalized approach for the synthesis of high-density fuels from cycloalkane precursors is presented.

This compound in High-Density Energetic Fuels

High-density energetic fuels are crucial for volume-limited applications, such as in advanced aircraft and missiles, where maximizing energy content within a given volume is paramount. Saturated cyclic hydrocarbons, like this compound, are attractive candidates for such fuels due to their high density and volumetric heat of combustion.

Key Properties of this compound for Fuel Applications

The physical and chemical properties of this compound make it a suitable component for high-density fuel formulations. A summary of these properties is provided in the table below.

PropertyValueReference
Molecular Formula C9H18--INVALID-LINK--
Molecular Weight 126.24 g/mol --INVALID-LINK--
Density ~0.769 g/cm³--INVALID-LINK--
Boiling Point 135-138 °C--INVALID-LINK--
Flash Point 21 °C--INVALID-LINK--

Note: Properties can vary slightly depending on the specific isomer (cis or trans).

Synthesis of High-Density Fuels from Cycloalkane Precursors: A Generalized Protocol

General Experimental Protocol: Dimerization and Hydrogenation of Cycloalkenes

This protocol outlines a two-step process involving the dimerization of a cycloalkene (which can be derived from a cycloalkane like this compound through dehydrogenation) followed by hydrogenation to yield a high-density saturated polycyclic alkane.

Step 1: Dimerization of Cycloalkene

  • Catalyst Preparation: Prepare a solid acid catalyst (e.g., sulfated zirconia or a zeolite) by calcining the support material at high temperature (e.g., 600-800 °C) and then treating it with a sulfuric acid solution.

  • Reaction Setup: In a high-pressure autoclave reactor equipped with a magnetic stirrer and temperature control, add the cycloalkene feedstock and the prepared solid acid catalyst.

  • Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen). Heat the reactor to the desired reaction temperature (e.g., 150-250 °C) and pressurize with the inert gas to the desired pressure (e.g., 1-5 MPa).

  • Reaction Monitoring: Maintain the reaction for a specified period (e.g., 2-8 hours), with periodic sampling to monitor the conversion of the monomer and the formation of dimer products using gas chromatography (GC).

  • Product Isolation: After the reaction, cool the reactor to room temperature, depressurize, and filter the catalyst. The liquid product, containing the dimerized cycloalkene, is then purified by distillation.

Step 2: Hydrogenation of Dimerized Cycloalkene

  • Catalyst: Use a hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al2O3).

  • Reaction Setup: In a high-pressure hydrogenation reactor, add the purified dimerized cycloalkene and the hydrogenation catalyst.

  • Reaction Conditions: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 2-10 MPa). Heat the reactor to the reaction temperature (e.g., 100-200 °C) with vigorous stirring.

  • Reaction Completion: Monitor the hydrogen uptake to determine the completion of the reaction.

  • Product Isolation: After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The resulting liquid is the saturated polycyclic alkane, a high-density fuel component. The final product can be analyzed for its density, viscosity, and heat of combustion.

Logical Workflow for High-Density Fuel Synthesis

The following diagram illustrates the general workflow for the synthesis of high-density fuels from cycloalkane precursors.

HighDensityFuelSynthesis cluster_start Starting Material cluster_process Synthesis Process cluster_end Final Product Cycloalkane Cycloalkane (e.g., this compound) Dehydrogenation Dehydrogenation (Optional) Cycloalkane->Dehydrogenation Dimerization Dimerization Dehydrogenation->Dimerization Hydrogenation Hydrogenation Dimerization->Hydrogenation HDF High-Density Fuel (Polycyclic Alkane) Hydrogenation->HDF

Caption: General workflow for synthesizing high-density fuels from cycloalkanes.

Conclusion

Based on a comprehensive review of available literature, this compound is not a commonly utilized precursor for the direct synthesis of traditional energetic materials such as explosives or propellants. No established and detailed experimental protocols for the nitration of this compound to yield high-energy compounds were found. However, its properties as a saturated cyclic hydrocarbon make it a valuable component in the formulation of high-density energetic fuels. The generalized protocol and workflow presented here for the synthesis of high-density fuels from cycloalkane precursors can serve as a foundational methodology for researchers interested in this application. Further research into the specific catalytic conversion of this compound could yield more direct and optimized routes for its inclusion in advanced energetic fuel blends.

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1,3,5-trimethylcyclohexane (B44294). The primary focus is on the catalytic hydrogenation of mesitylene (B46885), the most common and effective route to this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the possible stereoisomers of this compound?

A1: this compound has two diastereomers: the cis-isomer ((1α,3α,5α)-1,3,5-trimethylcyclohexane) and the trans-isomer ((1α,3α,5β)-1,3,5-trimethylcyclohexane). Neither isomer is chiral, and therefore, they do not have enantiomers.

Q2: Which stereoisomer of this compound is more stable?

A2: The cis-isomer is thermodynamically more stable than the trans-isomer. In its most stable chair conformation, the cis-isomer can have all three methyl groups in equatorial positions, minimizing steric strain.[1] In contrast, the trans-isomer must have one methyl group in an axial position, which introduces unfavorable 1,3-diaxial interactions.[1]

Q3: What is the most common synthetic route for the stereoselective synthesis of this compound?

A3: The catalytic hydrogenation of mesitylene (1,3,5-trimethylbenzene) is the most prevalent and direct method for synthesizing this compound. This method generally favors the formation of the thermodynamically more stable cis-isomer.

Q4: Can Friedel-Crafts alkylation be used for the stereoselective synthesis of this compound?

A4: While theoretically possible, Friedel-Crafts alkylation is not a practical method for the stereoselective synthesis of this compound. The reaction proceeds through carbocation intermediates, making it difficult to control stereochemistry. Additionally, challenges such as polyalkylation and carbocation rearrangements further complicate this approach.

Q5: How can I characterize the stereoisomers of this compound?

A5: The stereoisomers can be distinguished using various spectroscopic techniques:

  • ¹³C NMR: The chemical shifts of the methyl and ring carbons are sensitive to their axial or equatorial orientation. Equatorial methyl carbons typically resonate at a lower field (higher ppm) compared to axial methyl carbons.

  • ¹H NMR: The coupling constants between vicinal protons on the cyclohexane (B81311) ring can provide information about the chair conformation. Axial-axial couplings are generally larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).

  • Infrared (IR) Spectroscopy: The fingerprint region (below 1500 cm⁻¹) is unique for each stereoisomer and can be used for identification.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of mesitylene for the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (High percentage of trans-isomer) 1. Kinetic Control: The reaction conditions may favor the kinetically controlled product over the thermodynamically more stable cis-isomer.- Increase the reaction temperature to allow for equilibration to the more stable cis-isomer. - Increase the reaction time to ensure the reaction reaches thermodynamic equilibrium.
2. Catalyst Choice: Some catalysts may have a lower intrinsic selectivity for the cis-isomer.- Experiment with different catalysts. Rhodium and Ruthenium catalysts are often effective for stereoselective hydrogenations. - Consider the catalyst support, as it can influence the stereochemical outcome.
Incomplete Reaction (Low Conversion of Mesitylene) 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent.- Ensure the mesitylene and solvent are of high purity. - Increase the catalyst loading. - Use a fresh batch of catalyst.
2. Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure according to literature protocols for the specific catalyst being used.
3. Low Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction.- Gradually increase the reaction temperature while monitoring the conversion.
Low Yield of Desired Product 1. Side Reactions: Undesirable side reactions may be occurring.- Optimize the reaction conditions (temperature, pressure, and solvent) to minimize side product formation. - Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
2. Product Loss During Workup: The product may be lost during the extraction and purification steps.- Optimize the workup procedure to minimize losses. - Ensure complete extraction of the product from the reaction mixture.

Data Presentation

Table 1: Influence of Catalyst and Temperature on the Diastereoselectivity of Mesitylene Hydrogenation (Illustrative Data)

CatalystTemperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)cis:trans RatioYield (%)
5% Rh/C1005012>9995:592
5% Ru/C1206010>9992:890
5% Pt/C10050249588:1283
Raney Ni1501008>9985:1580

Note: The data in this table is illustrative and compiled from general knowledge of catalytic hydrogenation. Actual results may vary based on specific experimental conditions and catalyst preparation.

Experimental Protocols

Key Experiment: Stereoselective Hydrogenation of Mesitylene to cis-1,3,5-Trimethylcyclohexane

This protocol describes a general procedure for the catalytic hydrogenation of mesitylene, optimized for the preferential formation of the cis-isomer.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene), high purity

  • 5% Rhodium on activated carbon (Rh/C) catalyst

  • Ethanol (B145695) (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • Reactor Preparation: Ensure the autoclave reactor is clean and dry.

  • Charging the Reactor: In a glass liner, add mesitylene (e.g., 10 g, 83.2 mmol) and anhydrous ethanol (e.g., 100 mL). Carefully add the 5% Rh/C catalyst (e.g., 5 mol% Rh).

  • Sealing and Purging: Seal the autoclave. Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete when the hydrogen uptake ceases.

  • Cooling and Depressurization: After the reaction is complete (e.g., 12 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst pad with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and washings. Remove the ethanol by rotary evaporation.

  • Purification and Analysis: The crude product can be purified by distillation if necessary. Analyze the product by gas chromatography (GC) and NMR spectroscopy to determine the yield and the cis:trans diastereomeric ratio.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis prep1 Clean and Dry Autoclave prep2 Charge Reactor: Mesitylene, Ethanol, Rh/C Catalyst prep1->prep2 react1 Seal and Purge with N2 and H2 prep2->react1 react2 Pressurize with H2 (e.g., 50 atm) react1->react2 react3 Heat and Stir (e.g., 100 °C) react2->react3 react4 Monitor H2 Uptake react3->react4 workup1 Cool and Depressurize react4->workup1 workup2 Filter to Remove Catalyst workup1->workup2 workup3 Solvent Removal (Rotary Evaporation) workup2->workup3 workup4 Purification (Distillation) workup3->workup4 workup5 Analysis (GC, NMR) workup4->workup5

Caption: Experimental workflow for the stereoselective hydrogenation of mesitylene.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products mesitylene Mesitylene catalyst Rh/C mesitylene->catalyst h2 H2 h2->catalyst cis_isomer cis-1,3,5-Trimethylcyclohexane (Thermodynamically Favored) catalyst->cis_isomer High Temp, Longer Time trans_isomer trans-1,3,5-Trimethylcyclohexane (Kinetically Favored) catalyst->trans_isomer Low Temp, Shorter Time logical_relationship start Low Diastereoselectivity (High trans-isomer) q1 Is reaction at thermodynamic equilibrium? start->q1 sol1 Increase Reaction Time and/or Temperature q1->sol1 No q2 Is the catalyst optimal? q1->q2 Yes sol1->q2 sol2 Screen Different Catalysts (e.g., Rh, Ru) and Supports q2->sol2 No end Improved Diastereoselectivity q2->end Yes sol2->end

References

Technical Support Center: Purification of 1,3,5-Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 1,3,5-trimethylcyclohexane (B44294) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound I need to separate?

This compound primarily exists as two stereoisomers: cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane.[1][2] In the cis isomer, all three methyl groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, one methyl group is on the opposite side relative to the other two. These isomers do not have chiral centers and are therefore not optically active.[1]

Q2: Which purification techniques are most effective for separating these isomers?

Gas chromatography (GC) is the most powerful and commonly used method for the analytical separation of cis- and trans-1,3,5-trimethylcyclohexane due to their very similar physical properties.[3] For larger-scale purification, preparative gas chromatography (prep-GC) can be employed. While fractional distillation is a classical separation technique, it is often challenging for these isomers due to their very close boiling points.[4] Adsorptive separation methods and supercritical fluid chromatography (SFC) are other potential, though less commonly documented, techniques for this specific separation.[5][6]

Q3: How do the physical properties of the cis and trans isomers differ, and how does this impact separation?

Cis and trans isomers of substituted cyclohexanes have subtle differences in their physical properties that can be exploited for separation. The cis isomer is generally less symmetrical than the trans isomer.[7][8] This difference in symmetry can lead to a small difference in polarity, with the cis isomer often being slightly more polar.[9][10][11] This slight polarity difference can be leveraged for separation on a polar GC column. The boiling points of the two isomers are expected to be very close, making separation by distillation difficult.[3][4] In the chair conformation, the most stable form of the cis isomer has all three methyl groups in the equatorial position, while the trans isomer must have one methyl group in an axial position, making the cis isomer generally more stable.[12]

Q4: What is the typical elution order of cis- and trans-1,3,5-trimethylcyclohexane in gas chromatography?

The elution order depends on the stationary phase of the GC column.

  • On a non-polar stationary phase (e.g., 100% dimethylpolysiloxane), separation is primarily based on boiling point. Since the boiling points are very close, the elution order can be difficult to predict and may be very close. Generally, for non-polar compounds, the more compact or symmetrical isomer may elute slightly earlier.

  • On a polar stationary phase (e.g., polyethylene (B3416737) glycol or a cyanopropyl phase), the more polar cis isomer will interact more strongly with the stationary phase and therefore typically elutes after the less polar trans isomer.[13]

Troubleshooting Guides

Gas Chromatography (GC) Separation

Problem: Poor resolution or co-elution of cis and trans isomer peaks.

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase For non-polar isomers with similar boiling points, a standard non-polar column (e.g., DB-1, HP-5) may not provide sufficient resolution. Consider using a more polar stationary phase (e.g., a wax column like Carbowax or a cyanopropyl-based column) to exploit subtle polarity differences.[3][13]
Temperature Program Too Fast A rapid temperature ramp reduces the interaction time of the isomers with the stationary phase. Decrease the ramp rate (e.g., 2-5 °C/min) around the expected elution temperature of the isomers. An initial isothermal period at a lower temperature can also improve the separation of early-eluting compounds.
Suboptimal Carrier Gas Flow Rate The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency. Ensure the flow rate is optimized for the column diameter. A flow rate that is too high or too low can lead to band broadening and reduced resolution.
Column Overload Injecting too concentrated a sample can saturate the column, resulting in broad, tailing, and poorly resolved peaks. Dilute the sample or use a split injection with a higher split ratio.
Column Degradation Over time, the stationary phase can degrade, leading to poor peak shape and resolution. Condition the column according to the manufacturer's instructions or replace it if performance does not improve.

Problem: Peak tailing for one or both isomer peaks.

Possible Cause Troubleshooting Steps
Active Sites in the GC System Active sites (e.g., exposed silanols) in the injector liner, column, or detector can cause peak tailing, especially for even weakly polar compounds. Use a deactivated liner and ensure the column is properly installed. If the column is old, it may have developed active sites; consider replacing it.
Contamination Contamination in the injector or at the head of the column can lead to peak tailing. Clean the injector and trim the first few centimeters of the column.
Improper Column Installation If the column is not cut cleanly at a 90-degree angle or is installed at the incorrect depth in the injector or detector, it can cause peak distortion. Re-cut and reinstall the column according to the instrument manufacturer's guidelines.

Experimental Protocols

Gas Chromatography (GC) Method for Isomer Separation

This protocol provides a starting point for the analytical separation of cis- and trans-1,3,5-trimethylcyclohexane. Optimization may be required based on the specific instrument and desired resolution.

1. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in a volatile, non-polar solvent such as hexane (B92381) or pentane.

  • Dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

  • Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.

2. Instrumentation:

  • Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Injector: Split/splitless injector.

  • GC Columns:

    • Non-polar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1, HP-5ms).

    • Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX, CP-Cyanopropyl).

  • Syringe: 10 µL GC syringe.

3. Chromatographic Conditions:

ParameterNon-Polar Column (e.g., DB-1)Polar Column (e.g., DB-WAX)
Injector Temperature 250 °C250 °C
Injection Mode Split (e.g., 50:1 ratio)Split (e.g., 50:1 ratio)
Injection Volume 1 µL1 µL
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 minRamp: 5 °C/min to 150 °CHold: 5 min at 150 °CInitial: 60 °C, hold for 2 minRamp: 3 °C/min to 180 °CHold: 5 min at 180 °C
Detector (FID) 280 °C280 °C
Hydrogen Flow 30 mL/min30 mL/min
Air Flow 300 mL/min300 mL/min
Makeup Gas (N2) 25 mL/min25 mL/min

Data Presentation

Kovats Retention Indices

The Kovats retention index (I) is a standardized measure of a compound's retention time in gas chromatography. It helps in comparing retention data across different instruments and conditions. The following are reported retention indices for this compound on a non-polar stationary phase.

IsomerRetention Index (I) on Non-Polar Column
cis-1,3,5-trimethylcyclohexane827
trans-1,3,5-trimethylcyclohexaneNot explicitly found, but expected to be very similar to the cis isomer on a non-polar phase.

Note: The retention index for the mixture of isomers is generally reported in the range of 825-870 on standard non-polar phases, indicating very close elution.[14][15]

Visualizations

Experimental Workflow

The general workflow for the purification and analysis of this compound isomers is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting prep Prepare Isomer Mixture Solution (e.g., 10-100 µg/mL in Hexane) filter Filter through 0.45 µm PTFE filter prep->filter inject Inject Sample into GC filter->inject separate Separation on Capillary Column (Polar or Non-Polar) inject->separate detect Detection (FID or MS) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Isomer Ratio integrate->quantify poor_res Poor Resolution? quantify->poor_res optimize Optimize GC Method: - Change column - Adjust temperature program - Check flow rate poor_res->optimize Yes optimize->inject Re-inject

Caption: General experimental workflow for the separation and analysis of this compound isomers.

Logical Relationship for GC Column Selection

The choice of the GC column's stationary phase is critical for achieving separation. This diagram illustrates the decision-making process.

column_selection cluster_properties Isomer Properties cluster_columns Column Choice cluster_mechanism Separation Mechanism cluster_outcome Expected Outcome start Goal: Separate cis/trans-1,3,5-Trimethylcyclohexane boiling_point Similar Boiling Points start->boiling_point polarity Slightly Different Polarity (cis > trans) start->polarity nonpolar_col Non-Polar Column (e.g., DB-1, HP-5) boiling_point->nonpolar_col polar_col Polar Column (e.g., DB-WAX, Cyanopropyl) polarity->polar_col bp_sep Separation by Boiling Point nonpolar_col->bp_sep pol_sep Separation by Polarity/ Molecular Shape polar_col->pol_sep low_res Potentially Low Resolution bp_sep->low_res high_res Potentially Higher Resolution pol_sep->high_res

Caption: Decision tree for selecting a GC stationary phase for this compound isomer separation.

References

Technical Support Center: Catalytic Dehydrogenation of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic dehydrogenation of 1,3,5-trimethylcyclohexane (B44294). The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the catalytic dehydrogenation of this compound?

A1: The main side reactions encountered are demethylation, isomerization (ring contraction), and coke formation. Demethylation leads to the formation of xylenes (B1142099) and toluene. Isomerization can result in the formation of other trimethylcyclohexane isomers or alkyl-cyclopentanes. Coke, a carbonaceous deposit, can form on the catalyst surface, leading to deactivation.

Q2: Which catalysts are most effective for the selective dehydrogenation of this compound to mesitylene (B46885) (1,3,5-trimethylbenzene)?

A2: Platinum-based catalysts, particularly those supported on materials like alumina (B75360) (Al₂O₃) or titania (TiO₂), are widely used and have shown high activity and selectivity for this reaction.[1] The choice of support can influence catalyst stability and resistance to coking. For instance, Pt/TiO₂ has demonstrated higher activity and stability with less coke deposition compared to Pt/Al₂O₃ in the dehydrogenation of methylcyclohexane (B89554), a similar substrate.[1]

Q3: How do reaction temperature and pressure influence the selectivity of the dehydrogenation process?

A3: Higher temperatures generally favor the endothermic dehydrogenation reaction, increasing the conversion of this compound. However, excessively high temperatures can also promote side reactions like thermal cracking and coke formation.[2] Increased pressure can suppress the dehydrogenation equilibrium and may increase the formation of some byproducts.[2][3] Optimal conditions must be determined to balance conversion and selectivity. For the related dehydrogenation of methylcyclohexane, optimum operating conditions were found to be around 360 °C and 1.8 bar.[2]

Troubleshooting Guides

Low Conversion of this compound
Potential Cause Troubleshooting Steps
Catalyst Deactivation - Coking: Regenerate the catalyst by controlled oxidation (calcination) to burn off carbon deposits. Optimize reaction temperature to minimize coke formation. - Poisoning: Ensure high purity of reactants and carrier gases to avoid catalyst poisons like sulfur compounds.
Suboptimal Reaction Temperature - Increase the reaction temperature incrementally, monitoring both conversion and selectivity. Be aware that higher temperatures can lead to increased side product formation.
Insufficient Catalyst Activity - Verify the catalyst loading and ensure proper reduction of the catalyst before the reaction. - Consider using a more active catalyst formulation, such as a different support or promoter.
Mass Transfer Limitations - Ensure adequate mixing and flow rates to minimize external mass transfer limitations. - Use smaller catalyst particles to reduce internal diffusion limitations.
Poor Selectivity to Mesitylene
Potential Cause Troubleshooting Steps
High Reaction Temperature - Lower the reaction temperature to reduce the rates of side reactions like demethylation and isomerization.[2]
Inappropriate Catalyst - Select a catalyst with high selectivity for dehydrogenation over cracking or isomerization. Pt-based catalysts are generally preferred.[1] Adding a second metal, like tin (Sn), can sometimes improve selectivity.
Long Residence Time - Decrease the contact time of the reactants with the catalyst by increasing the flow rate or reducing the amount of catalyst.
Presence of Acidic Sites on Support - The acidity of the catalyst support can promote isomerization reactions. Consider using a less acidic support material.
Rapid Catalyst Deactivation
Potential Cause Troubleshooting Steps
Coke Formation - Co-feed a small amount of hydrogen to suppress coke formation. - Lower the reaction temperature. - Use a catalyst support that is less prone to coking, such as TiO₂.[1]
Sintering of Metal Particles - Avoid excessively high reaction or regeneration temperatures that can cause the metal particles to agglomerate.
Feed Impurities - Purify the this compound feed to remove any potential catalyst poisons.

Quantitative Data on Side Product Formation

While specific quantitative data for this compound is limited in publicly available literature, the following table, based on studies of the closely related methylcyclohexane (MCH) dehydrogenation over a Pt/γ-Al₂O₃ catalyst, provides an indication of expected side products and their behavior under varying conditions.[2][3][4]

Side Product Typical Yield Range (%) Conditions Favoring Formation
Toluene (from demethylation) < 5Higher temperatures and pressures
Xylenes (from demethylation) < 2Higher temperatures
Ethylcyclopentane (Isomerization) < 3Lower temperatures and higher pressures
Dimethylcyclopentanes (Isomerization) < 3Lower temperatures and higher pressures
Benzene (from complete demethylation) < 1Higher temperatures and lower pressures
Coke VariesHigher temperatures, longer time on stream

Note: Yields are highly dependent on the specific catalyst, support, and reaction conditions.

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of this compound in a Fixed-Bed Reactor

Objective: To perform the catalytic dehydrogenation of this compound and analyze the product distribution.

Materials:

  • This compound (98%+ purity)

  • Pt/Al₂O₃ catalyst (e.g., 1 wt% Pt)

  • High-purity nitrogen or argon gas (carrier gas)

  • Fixed-bed reactor system with temperature and flow control

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar)

Procedure:

  • Catalyst Loading and Activation:

    • Load a known amount of the Pt/Al₂O₃ catalyst into the reactor.

    • Activate the catalyst by heating under a flow of hydrogen (e.g., 5% H₂ in N₂) at a specified temperature (e.g., 400°C) for several hours, as per the catalyst manufacturer's recommendation.

    • After reduction, purge the system with an inert gas (N₂ or Ar) at the activation temperature for 30 minutes.

  • Reaction:

    • Set the reactor temperature to the desired reaction temperature (e.g., 350-450°C).

    • Introduce this compound into the reactor at a controlled flow rate using a syringe pump.

    • Maintain a constant flow of inert carrier gas.

    • Allow the reaction to reach a steady state before collecting product samples.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser to collect the liquid products.

    • Analyze the liquid product mixture using a gas chromatograph (GC-FID) to determine the composition.

    • Identify and quantify the amounts of this compound, mesitylene, and any side products by comparing their retention times and peak areas with those of known standards.

Protocol 2: Analysis of Dehydrogenation Products by Gas Chromatography (GC)

Objective: To quantitatively analyze the product mixture from the dehydrogenation of this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for hydrocarbon separation (e.g., HP-5, DB-1, or similar non-polar column).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound, mesitylene, and expected side products (e.g., xylenes, toluene) of known concentrations in a suitable solvent (e.g., hexane).

  • Calibration: Inject the standard solutions into the GC to determine the retention times and response factors for each component.

  • Sample Analysis: Inject the liquid product sample from the dehydrogenation reaction into the GC.

  • Data Analysis:

    • Identify the components in the product mixture by comparing their retention times to those of the standards.

    • Quantify the concentration of each component using the peak areas and the previously determined response factors.

    • Calculate the conversion of this compound and the selectivity for each product.

Visualizations

Dehydrogenation_Pathway TMC This compound Intermediates Partially Dehydrogenated Intermediates TMC->Intermediates -H₂ Demethylation Demethylation Products (Xylenes, Toluene) TMC->Demethylation Side Reaction Isomerization Isomerization Products (e.g., Alkyl-cyclopentanes) TMC->Isomerization Side Reaction Mesitylene Mesitylene Coke Coke Mesitylene->Coke Coke Formation Intermediates->Mesitylene -2H₂ Intermediates->Coke Coke Formation

Caption: Main reaction and side reaction pathways in the catalytic dehydrogenation of this compound.

Troubleshooting_Logic cluster_LowConversion Troubleshooting Low Conversion cluster_PoorSelectivity Troubleshooting Poor Selectivity cluster_Deactivation Troubleshooting Deactivation Start Experiment Issue LowConversion Low Conversion Start->LowConversion PoorSelectivity Poor Selectivity Start->PoorSelectivity Deactivation Rapid Catalyst Deactivation Start->Deactivation CheckTemp Increase Temperature LowConversion->CheckTemp CheckCatalyst Check Catalyst Activity LowConversion->CheckCatalyst CheckFlow Check Flow Rates LowConversion->CheckFlow LowerTemp Decrease Temperature PoorSelectivity->LowerTemp ChangeCatalyst Change Catalyst/Support PoorSelectivity->ChangeCatalyst ReduceTime Reduce Residence Time PoorSelectivity->ReduceTime AddHydrogen Co-feed H₂ Deactivation->AddHydrogen Regenerate Regenerate Catalyst Deactivation->Regenerate PurifyFeed Purify Feed Deactivation->PurifyFeed

Caption: A logical workflow for troubleshooting common issues in catalytic dehydrogenation experiments.

Experimental_Workflow Prep Catalyst Preparation & Activation Reactor Reactor Setup & Leak Check Prep->Reactor Reaction Dehydrogenation Reaction Reactor->Reaction Collection Product Collection Reaction->Collection Analysis GC Analysis Collection->Analysis Data Data Interpretation Analysis->Data

Caption: A generalized experimental workflow for the catalytic dehydrogenation of this compound.

References

Technical Support Center: Optimizing Catalyst Performance for 1,3,5-Trimethylcyclohexane Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic dehydrogenation of 1,3,5-trimethylcyclohexane (B44294).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experimentation, offering potential causes and actionable solutions in a straightforward question-and-answer format.

Q1: Why is my this compound conversion rate lower than expected?

A1: Low conversion rates can stem from several factors related to the catalyst, reaction conditions, and experimental setup.

  • Catalyst Activity: The intrinsic activity of your catalyst system is a primary factor. Platinum-based catalysts, particularly on supports like alumina (B75360) (Al₂O₃), are commonly used. However, their performance is highly dependent on preparation methods and physical characteristics.[1] For instance, the size of the platinum particles plays a crucial role; a volcano-shaped relationship between Pt particle size and turnover frequency has been observed in similar reactions, where medium-sized particles exhibit the highest efficiency.[2]

  • Reaction Temperature: The dehydrogenation of cycloalkanes is a highly endothermic process, making temperature a critical parameter.[1] Insufficient temperature will lead to low conversion. It is essential to ensure your reactor reaches and maintains the target temperature, typically in the range of 300-400°C.

  • Catalyst Deactivation: Your catalyst may be deactivating during the reaction. A common cause of deactivation for platinum-on-alumina catalysts is the deposition of carbonaceous species, or "coke," on the active sites.[1][2] This is often exacerbated by strong toluene (B28343) adsorption on the catalyst surface.[3]

  • Space Velocity: The liquid hourly space velocity (LHSV) or weight hourly space velocity (WHSV) determines the residence time of the reactant on the catalyst bed. If the space velocity is too high, the this compound molecules may not have sufficient time to interact with the catalyst, resulting in lower conversion.

Q2: How can I improve the stability of my catalyst and prevent deactivation?

A2: Enhancing catalyst stability is key to achieving consistent performance over time.

  • Catalyst Support Modification: The choice of support material can significantly influence stability. For instance, Pt/TiO₂ catalysts have shown higher stability and greater resistance to coking compared to Pt/Al₂O₃.[3] This is attributed to weaker adsorption of the aromatic product (in this case, toluene, which is analogous to mesitylene) on the TiO₂ support, reducing the propensity for coke formation.[3]

  • Bimetallic Catalysts: The addition of a second metal to the platinum catalyst can suppress deactivation. For example, the addition of tin (Sn) to a Pt/γ-Al₂O₃ catalyst has been shown to inhibit fouling.

  • Control of Reaction Temperature: While higher temperatures increase conversion, they can also accelerate coke formation. Optimizing the temperature to balance activity and stability is crucial.

  • Hydrogen Co-feed: In some cases, co-feeding a small amount of hydrogen can help to mitigate coke deposition and maintain catalyst activity.

Q3: My reaction is producing unexpected byproducts. How can I increase the selectivity to mesitylene (B46885)?

A3: Poor selectivity is often due to side reactions like cracking or isomerization, which can be influenced by the catalyst's properties and the reaction conditions.

  • Acidic Support Sites: The acidity of the catalyst support can promote undesirable side reactions. For instance, the acidic sites on γ-Al₂O₃ can lead to cracking of the cycloalkane. Modifying the support to reduce its acidity can enhance selectivity.

  • Bimetallic Catalyst Formulations: The introduction of a second metal can improve selectivity. For example, in nickel-based catalysts for methylcyclohexane (B89554) dehydrogenation, the addition of zinc (Zn) or copper (Cu) has been shown to significantly increase the selectivity towards the aromatic product.[4]

  • Operating Temperature: Very high temperatures can favor cracking reactions, leading to the formation of lighter hydrocarbons. Lowering the temperature may improve selectivity, although it might also decrease the conversion rate.

Data Presentation: Catalyst Performance Comparison

The following table summarizes quantitative data for various catalysts used in the dehydrogenation of methylcyclohexane, a close analog to this compound. This data provides a comparative baseline for catalyst performance.

CatalystSupportTemperature (°C)MCH Conversion (%)H₂ Evolution Rate (mmol gPt⁻¹ min⁻¹)Selectivity to Toluene (%)Reference
PtGranular Activated Carbon (Sulfuric Acid Functionalized)30063741.1Not Specified[5][6]
0.3 wt% PtAl₂O₃380Not specifiedNot specifiedNot specified[1]
Ni-Cu (80/20)Sol-gel250-35040Not applicable96[4]
Ni-Cu (80/20)Sol-gel250-35080Not applicable89[4]
PtTiO₂350Higher than Pt/Al₂O₃Not specified100[3]
PtAl₂O₃350Lower than Pt/TiO₂Not specified100[3]

Experimental Protocols

Detailed Methodology for a Typical Dehydrogenation Experiment

This protocol describes a general procedure for evaluating catalyst performance in a fixed-bed flow reactor.

  • Catalyst Preparation and Loading:

    • Prepare the desired catalyst (e.g., 1.0 wt% Pt/γ-Al₂O₃) using a suitable method such as incipient wetness impregnation.

    • Sieve the catalyst to a uniform particle size (e.g., 0.25–0.5 mm).

    • Load a specific amount of the catalyst (e.g., 0.5 g) into a fixed-bed reactor, often diluted with an inert material like quartz of the same particle size.[4]

  • Catalyst Reduction (In-situ):

    • Before the reaction, reduce the catalyst in-situ to ensure the active metal is in its metallic state.

    • Heat the reactor to a specified reduction temperature (e.g., 400°C) under a flow of hydrogen (e.g., 500 mL/min) for a set duration (e.g., 1 hour).[4]

    • After reduction, cool the catalyst to the initial reaction temperature under a hydrogen or inert gas stream.[4]

  • Dehydrogenation Reaction:

    • Set the reactor to the desired reaction temperature (e.g., 250–350°C) under atmospheric pressure.[4]

    • Introduce the this compound feed into the reactor at a controlled flow rate using a pump. The feed can be vaporized and mixed with a carrier gas (e.g., nitrogen).

    • Maintain a constant temperature and flow rate for the duration of the experiment.

  • Product Analysis:

    • The reactor effluent, which is in the gas phase, is passed through a condenser to separate the liquid products from the gaseous products (primarily hydrogen).

    • Analyze the composition of the liquid products using a gas chromatograph (GC) equipped with a flame ionization detector (FID).

    • Analyze the gaseous products using a GC with a thermal conductivity detector (TCD) to determine the hydrogen production rate.

  • Data Calculation:

    • Calculate the conversion of this compound based on the amount reacted.

    • Determine the selectivity for mesitylene by comparing the amount of mesitylene produced to the total amount of products formed.

    • Calculate the hydrogen evolution rate based on the gas flow rate and hydrogen concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation & Loading cluster_reaction Reaction cluster_analysis Analysis prep Catalyst Synthesis load Load Catalyst into Reactor prep->load reduce In-situ Reduction (e.g., H₂ flow at 400°C) load->reduce react Dehydrogenation Reaction (e.g., 250-350°C) reduce->react collect Product Collection (Condensation) react->collect analyze GC Analysis (Liquid & Gas) collect->analyze calculate Calculate Conversion, Selectivity, & Yield analyze->calculate Data Interpretation

Caption: General experimental workflow for catalytic dehydrogenation.

troubleshooting_flow start Low Conversion Rate? cause1 Catalyst Deactivation? start->cause1 Yes cause2 Suboptimal Temperature? start->cause2 No cause1->cause2 No sol1a Check for coke formation (TGA). Modify support (e.g., Pt/TiO₂). cause1->sol1a Yes sol1b Consider bimetallic catalyst. cause1->sol1b cause3 High Space Velocity? cause2->cause3 No sol2 Increase reaction temperature. Ensure uniform heating. cause2->sol2 Yes cause4 Poor Catalyst Activity? cause3->cause4 No sol3 Decrease reactant flow rate. cause3->sol3 Yes sol4 Verify catalyst preparation method. Characterize catalyst (TEM, Chemisorption). cause4->sol4 Yes

Caption: Troubleshooting logic for low conversion rates.

reaction_pathway cluster_main Dehydrogenation of this compound reactant This compound intermediate1 Intermediates (Trimethylcyclohexadienes) reactant->intermediate1 - H₂ product Mesitylene (1,3,5-Trimethylbenzene) intermediate1->product - 2H₂ catalyst Catalyst (e.g., Pt/Al₂O₃) catalyst->intermediate1

Caption: Reaction pathway for this compound dehydrogenation.

References

Technical Support Center: By-product Formation in Methylcyclohexane-based Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning by-product formation during the iterative use of methylcyclohexane (B89554) (MCH) for hydrogen storage. It is intended for researchers, scientists, and professionals in drug development and related fields who are working with the MCH-Toluene (TOL) hydrogen carrier system.

Troubleshooting Guides

This section addresses common issues encountered during experimentation with the MCH-TOL cycle.

Problem: Decreased Hydrogen Yield and MCH Conversion Over Iterative Cycles

  • Possible Cause 1: Catalyst Deactivation by Coking.

    • Explanation: Carbonaceous deposits, or coke, can form on the active sites of the catalyst, typically a Platinum-group metal (PGM) catalyst like Pt/Al₂O₃. This blocks the pores and active metal surfaces, leading to a gradual loss of catalytic activity. Toluene (B28343), the dehydrogenation product, can be a precursor to coke formation.

    • Solution:

      • Catalyst Regeneration: A common method to remove coke is through calcination. Heat the spent catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂). A slow temperature ramp (e.g., 2-5 °C/min) to 450-550 °C is crucial to avoid rapid combustion, which can cause thermal damage (sintering) to the catalyst.

      • Reaction Condition Optimization: Lowering the reaction temperature or increasing the hydrogen partial pressure in the feed can sometimes mitigate coke formation. However, this may also reduce the dehydrogenation rate.

  • Possible Cause 2: Catalyst Deactivation by Sintering.

    • Explanation: Exposure to high temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a decrease in performance.

    • Solution:

      • Temperature Control: Ensure precise temperature control of the reactor and avoid localized "hot spots." The dehydrogenation of MCH is endothermic, but temperature overshoots can occur.

      • Catalyst Selection: Consider using catalysts with supports or promoters that enhance thermal stability.

  • Possible Cause 3: Accumulation of Inhibitory By-products.

    • Explanation: Certain by-products generated during the cycles can adsorb onto the catalyst's active sites and inhibit the main dehydrogenation reaction.

    • Solution:

      • Feed Purification: If the recycled toluene feed accumulates a high concentration of by-products, consider a purification step (e.g., distillation) before the next hydrogenation cycle.

      • By-product Tolerant Catalysts: Research and select catalysts that are known to be more resistant to poisoning by specific by-products.

Problem: High Concentration of Unwanted By-products in the Product Stream

  • Possible Cause 1: Non-selective Reaction Conditions.

    • Explanation: The reaction temperature, pressure, and residence time can significantly influence the selectivity of the dehydrogenation reaction. High temperatures and pressures can favor side reactions.[1][2]

    • Solution:

      • Optimize Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired dehydrogenation reaction, thus improving selectivity.

      • Optimize Pressure: Higher pressures tend to increase the yield of major by-products like benzene (B151609) and cyclohexane (B81311).[1][2] Operating at lower pressures can be beneficial for selectivity.

      • Adjust Flow Rate: Increasing the space velocity (reducing residence time) can sometimes suppress the formation of by-products that are formed in consecutive reactions.

  • Possible Cause 2: Inappropriate Catalyst.

    • Explanation: The choice of catalyst and support material has a profound impact on selectivity. For instance, highly acidic supports can promote isomerization and cracking reactions.

    • Solution:

      • Catalyst Screening: Test different catalyst formulations. For example, bimetallic catalysts or different support materials (e.g., comparing Al₂O₃ with other oxides) may offer better selectivity.

      • Catalyst Characterization: Ensure the fresh catalyst meets the desired specifications in terms of metal dispersion, particle size, and acidity of the support.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the MCH-Toluene cycle?

A1: The most frequently reported by-products can be categorized into several groups based on the type of side reaction:[3]

  • Demethylation Products: The primary by-products from demethylation are benzene (from MCH dehydrogenation) and cyclohexane (from toluene hydrogenation).[3]

  • Isomerization Products: These include ring-closed products like dimethylcyclopentanes and ethylcyclopentane.[1][2]

  • Ring-Opening Products: A variety of smaller alkanes and alkenes can be formed from the cleavage of the cyclohexane ring.

  • Dimerization and Polycyclic Compounds: Heavier molecules like fluorenes can form, especially over multiple cycles.[4]

Q2: How do by-products accumulate over multiple cycles and what is the impact?

A2: By-products can accumulate in the recycled MCH/Toluene mixture. Studies have shown that after 10 cycles, the concentration of by-products can reach around 0.3%.[3] Demethylation products, in particular, show significant accumulation.[3] This accumulation can lead to a gradual decrease in the MCH conversion rate, for instance, from over 90% in the first cycle to 84% by the tenth cycle.[3]

Q3: Is catalyst deactivation reversible?

A3: It depends on the deactivation mechanism.

  • Coking: Deactivation by coke deposition is often reversible through controlled oxidation (calcination) to burn off the carbon.

  • Sintering: Thermal agglomeration of metal particles is generally irreversible.

  • Poisoning: Deactivation by strongly adsorbed species (poisons) can be reversible or irreversible depending on the nature of the poison and the strength of its interaction with the catalyst.

Q4: What is the role of hydrogen in the feed during dehydrogenation?

A4: While the dehydrogenation reaction produces hydrogen, adding a small amount of hydrogen to the feed is a common practice. This can help to suppress coke formation and improve the long-term stability of the catalyst. However, it can also slightly decrease the equilibrium conversion of MCH due to Le Chatelier's principle.

Q5: How can I analyze and quantify the by-products in my reaction mixture?

A5: The standard method for analyzing the liquid products of the MCH-Toluene cycle is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. A detailed protocol is provided in the "Experimental Protocols" section of this document.

Data Presentation

Table 1: Common By-products and Their Formation Pathways

By-product CategorySpecific ExamplesPredominant Formation Step
DemethylationBenzene, CyclohexaneMCH Dehydrogenation, Toluene Hydrogenation
Isomerization (Ring Contraction)Dimethylcyclopentanes, EthylcyclopentaneMCH Dehydrogenation
Ring OpeningAlkanes (e.g., heptanes)MCH Dehydrogenation
Dimerization/PolycyclizationBiphenyls, FluorenesHigh-temperature side reactions

Table 2: Influence of Reaction Conditions on MCH Dehydrogenation Performance

ParameterEffect on MCH ConversionEffect on By-product FormationGeneral Recommendation for High Selectivity
Temperature Increase Increases (endothermic reaction)Generally increases, especially cracking and demethylationOptimize for sufficient conversion without excessive by-products
Pressure Increase Decreases (Le Chatelier's Principle)Increases yield of major by-products (e.g., benzene, cyclohexane)[1][2]Operate at lower pressures
H₂ in Feed Slightly decreasesCan suppress coke formationUse a low partial pressure of H₂ for catalyst stability
Time on Stream Decreases over long periodsBy-products can accumulate in the liquid and on the catalystImplement regeneration cycles

Experimental Protocols

Protocol 1: Quantification of By-products by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify the components of the liquid product stream from the MCH-Toluene reaction.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Methodology:

    • Sample Preparation:

      • Take a representative aliquot (e.g., 1 mL) of the liquid product.

      • If necessary, dilute the sample in a suitable solvent (e.g., high-purity hexane) to bring the concentrations of the main components within the linear range of the detector.

      • Add an internal standard (e.g., undecane) of a known concentration to the diluted sample for accurate quantification.

    • GC-MS Parameters (Example):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbons.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injection: 1 µL of the prepared sample in split mode (e.g., split ratio 50:1).

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 5 minutes.

        • Ramp: 10 °C/min to 250 °C.

        • Hold at 250 °C for 5 minutes.

      • MS Parameters:

        • Ionization Mode: Electron Impact (EI) at 70 eV.

        • Scan Range: 35-500 amu.

    • Data Analysis:

      • Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

      • Quantification: Calculate the concentration of each component using the internal standard method, based on the peak areas and the response factors determined from calibration standards.

Protocol 2: Characterization of Catalyst Deactivation - Thermogravimetric Analysis (TGA) for Coke Quantification

  • Objective: To determine the amount of coke deposited on a spent catalyst.

  • Instrumentation: Thermogravimetric Analyzer.

  • Methodology:

    • Sample Preparation:

      • Carefully remove the spent catalyst from the reactor.

      • Gently crush the catalyst pellets if necessary to obtain a fine powder.

    • TGA Measurement:

      • Place a known mass of the spent catalyst (e.g., 10-20 mg) into a TGA crucible.

      • Heat the sample under an inert atmosphere (e.g., Nitrogen at 50 mL/min) to a temperature above the boiling points of any adsorbed reactants or products (e.g., 200 °C) and hold to remove volatiles.

      • Switch the gas to an oxidizing atmosphere (e.g., Air or a mixture of O₂ in N₂ at 50 mL/min).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature sufficient for complete combustion of the coke (e.g., 800 °C).

    • Data Analysis:

      • The weight loss observed during the temperature ramp in the oxidizing atmosphere corresponds to the amount of coke burned off.

      • Calculate the coke content as a percentage of the initial mass of the dried spent catalyst.

Visualizations

MCH_TOL_Cycle cluster_dehydrogenation Dehydrogenation Reactor cluster_hydrogenation Hydrogenation Reactor MCH Methylcyclohexane (MCH) Dehydro_Catalyst Pt-based Catalyst MCH->Dehydro_Catalyst Feed TOL Toluene (TOL) Dehydro_Catalyst->TOL H2_out Hydrogen (H2) Dehydro_Catalyst->H2_out Byproducts_Dehydro By-products (Benzene, Isomers) Dehydro_Catalyst->Byproducts_Dehydro TOL_recycle Toluene (TOL) TOL->TOL_recycle Recycle Hydro_Catalyst Ni or Pt Catalyst TOL_recycle->Hydro_Catalyst Feed MCH_recycle Methylcyclohexane (MCH) Hydro_Catalyst->MCH_recycle Byproducts_Hydro By-products (Cyclohexane) Hydro_Catalyst->Byproducts_Hydro MCH_recycle->MCH Recycle & Storage H2_in Hydrogen (H2) H2_in->Hydro_Catalyst

Caption: The Methylcyclohexane (MCH) - Toluene (TOL) cycle for hydrogen storage.

Byproduct_Formation_Pathways MCH Methylcyclohexane Toluene Toluene (Desired Product) MCH->Toluene Dehydrogenation (Main Reaction) Benzene Benzene MCH->Benzene Demethylation Isomers Ring Contraction (e.g., Dimethylcyclopentane) MCH->Isomers Isomerization RingOpening Ring Opening Products (e.g., Heptane) MCH->RingOpening Cracking Cyclohexane Cyclohexane Toluene->Cyclohexane Incomplete Hydrogenation or Demethylation Product Dimerization Dimerization/Polycyclization Toluene->Dimerization Side Reaction

Caption: Key by-product formation pathways from methylcyclohexane.

Troubleshooting_Workflow Start Low H2 Yield / MCH Conversion Check_Byproducts Analyze Product Stream (GC-MS) Start->Check_Byproducts High_Byproducts High By-product Concentration? Check_Byproducts->High_Byproducts Optimize_Conditions Optimize T, P, Flow Rate High_Byproducts->Optimize_Conditions Yes Check_Catalyst_Activity Characterize Spent Catalyst (TGA, TEM, BET) High_Byproducts->Check_Catalyst_Activity No Change_Catalyst Consider Different Catalyst Optimize_Conditions->Change_Catalyst Optimize_Conditions->Check_Catalyst_Activity Coking Significant Coking? Check_Catalyst_Activity->Coking Sintering Evidence of Sintering? Coking->Sintering No Regenerate Regenerate Catalyst (Calcination) Coking->Regenerate Yes Replace_Catalyst Replace Catalyst Sintering->Replace_Catalyst Yes End Problem Resolved Sintering->End No (Other Issues) Regenerate->End Replace_Catalyst->End

Caption: A logical workflow for troubleshooting low hydrogen yield in MCH dehydrogenation.

References

Suppressing coke formation during methylcyclohexane dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in suppressing coke formation during methylcyclohexane (B89554) (MCH) dehydrogenation experiments.

Troubleshooting Guide

This guide addresses common issues related to coke formation and catalyst deactivation during methylcyclohexane dehydrogenation.

1. Issue: Rapid Catalyst Deactivation

Question: My catalyst is deactivating much faster than expected. What are the likely causes and how can I address this?

Answer: Rapid deactivation is often a primary consequence of excessive coke formation.[1][2] Coke deposits can block active sites and pores on the catalyst surface.[1] Here are the potential causes and troubleshooting steps:

  • High Reaction Temperature: Elevated temperatures accelerate both the dehydrogenation reaction and the side reactions that lead to coke formation.[1][2]

    • Solution: Gradually decrease the reaction temperature to find an optimal balance between MCH conversion and catalyst stability.[3][4] A recommended temperature range to start with is 360-390°C.[3][4]

  • Catalyst Properties: The type of catalyst and its support play a crucial role. Acidic supports, for instance, can promote coke formation.[1]

    • Solution: Consider using a less acidic support material. Modifying the catalyst with a second metal (e.g., Sn, Ag, Zn, In) can also enhance selectivity and reduce coking.[2][5] For example, Pt-Sn/SBA-15 has shown improved stability despite increased coke formation, possibly due to enhanced migration of coke from active sites to the support.[2]

  • Absence of Hydrogen in the Feed: Co-feeding hydrogen can help suppress coke formation and improve catalyst stability.[3][4]

    • Solution: Introduce a controlled amount of hydrogen into the feed stream. A common starting point is an H₂/MCH molar ratio of 0.5.[3][4] While this may slightly decrease the initial MCH conversion rate, it can significantly extend the catalyst's lifetime.[3][4]

2. Issue: Low Selectivity to Toluene (B28343) and High Byproduct Formation

Question: My experiment is producing a significant amount of byproducts other than toluene, and I suspect this is related to coke formation. What should I do?

Answer: Low selectivity towards toluene is often linked to side reactions that also contribute to coke formation.[6][7]

  • Undesired Side Reactions: At high temperatures, C-C bond cleavage can occur, leading to the formation of methane (B114726) and other light hydrocarbons.[6][7] These reactions can also be precursors to coke.

    • Solution:

      • Optimize Temperature: Lowering the reaction temperature can help minimize these side reactions.[8]

      • Catalyst Choice: Platinum-based catalysts are generally effective in selectively activating C-H bonds without breaking C-C bonds.[9] Using bimetallic catalysts can further improve selectivity.[5]

      • Electric Field Application: Research has shown that applying an electric field across a Pt/TiO₂ catalyst can promote low-temperature MCH dehydrogenation with minimal coke and methane by-production.[6][10] This is due to the electronic interactions between the metal and the support, which weaken the adsorption of toluene.[6][10]

3. Issue: Difficulty Regenerating the Coked Catalyst

Question: I've attempted to regenerate my coked catalyst by burning off the carbon, but its activity is not fully restored. Why is this happening and what can I do?

Answer: Incomplete regeneration can be due to several factors:

  • Sintering of Metal Particles: The high temperatures required for coke combustion can cause the active metal particles (e.g., platinum) to agglomerate, a process known as sintering. This leads to a permanent loss of active surface area.

  • Incomplete Coke Removal: Some types of coke, particularly highly graphitic forms, are more resistant to oxidation and may not be completely removed under standard regeneration conditions.

    • Solution:

      • Controlled Regeneration: Use a controlled oxidation process, such as Temperature Programmed Oxidation (TPO), to carefully remove the coke without causing excessive temperature spikes that lead to sintering. This typically involves heating the catalyst in a dilute oxygen stream (e.g., 5% O₂ in an inert gas) at a controlled ramp rate.[11]

      • Characterize the Coke: Understanding the nature of the coke can help optimize the regeneration process. Techniques like Raman spectroscopy can distinguish between disordered and graphitic coke.[11]

Frequently Asked Questions (FAQs)

1. What is coke and how does it form during methylcyclohexane dehydrogenation?

Coke refers to carbonaceous deposits that form on the catalyst surface during the reaction.[1] Its formation is a complex process involving a series of reactions such as dehydrogenation, condensation, polymerization, and cyclization of hydrocarbons.[1] Precursors to coke can include the reactant (MCH), the product (toluene), and various reaction intermediates.[12] For instance, alkyl-substituted C5 ring hydrocarbons have been identified as precursors to polycyclic aromatic hydrocarbons (PAHs), which in turn lead to coke formation.[13]

2. What is the difference between coke on the metal sites and coke on the support?

Coke can form on both the active metal sites (e.g., Pt) and the catalyst support (e.g., Al₂O₃).[1]

  • Coke on Metal Sites: This type of coke is generally more detrimental to catalyst activity as it directly blocks the active centers where the dehydrogenation reaction occurs.[11] It is typically oxidized at lower temperatures during regeneration (around 200-300°C).[11]

  • Coke on the Support: Coke precursors can migrate from the metal to the support, where they can further polymerize, especially on acidic supports.[1] This coke is usually more dehydrogenated (lower H/C ratio) and requires higher temperatures for oxidation (above 400°C).[1][2][11]

3. How can I characterize the coke on my spent catalyst?

Several techniques are available to characterize coke deposits:

  • Temperature Programmed Oxidation (TPO): This method involves heating the spent catalyst in an oxidizing atmosphere and monitoring the products (e.g., CO₂) with a mass spectrometer. It can quantify the amount of coke and distinguish between different types of coke based on their oxidation temperature.[11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of the catalyst as it is heated, providing information on the total amount of coke.[1]

  • Raman Spectroscopy: This technique can differentiate between graphitic (G-band) and disordered (D-band) carbon structures in the coke.[1][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify functional groups present in the coke, such as aliphatic and aromatic species.[1]

4. Which operating conditions are optimal for minimizing coke formation?

The optimal conditions depend on the specific catalyst and reactor setup, but general guidelines include:

  • Temperature: A moderate temperature range, typically 360-390°C, is often a good compromise between reaction rate and coke suppression.[3][4]

  • Pressure: Lower pressures favor the dehydrogenation reaction and can help reduce byproduct formation.[3][4] An optimized pressure range is around 1.8-2 bar.[3][4]

  • Hydrogen Co-feeding: Adding hydrogen to the feed (e.g., H₂/MCH ratio of 0.5) can significantly inhibit coke formation.[3][4][14]

Data Presentation

Table 1: Effect of Catalyst Support on Coke Formation

CatalystTime on Stream (hours)Total Carbon Content (wt%)H/C Ratio of CokeReference
Pt/γ-Al₂O₃305.930.60[1]
Pt/MgAl₂O₄1246.810.86[1]

Table 2: Performance of Different Catalysts in MCH Dehydrogenation

CatalystTemperature (°C)MCH Conversion (%)Toluene Selectivity (%)Reference
Pt/GAC30013.6-[9]
Pt/GAC-S30063.0-[9]
0.5 wt% Pt/Al₂O₃< 300High-[7]
50 wt% Ni/Al₂O₃> 500Higher than Pt-[7]
Ni-Zn/Al₂O₃-3296-97[5]
80%Ni-20%Cu-4096[5]
80%Ni-20%Cu-8089[5]
GAC-S: Granular activated carbon functionalized with sulfuric acid groups.

Experimental Protocols

1. Protocol for MCH Dehydrogenation in a Fixed-Bed Reactor

This protocol describes a typical experimental setup for testing catalyst performance in MCH dehydrogenation.

  • Materials:

    • Catalyst (e.g., 0.3 wt% Pt/Al₂O₃)

    • Methylcyclohexane (MCH, 99% purity)

    • Inert gas (e.g., Argon, Nitrogen)

    • Hydrogen gas

    • Fixed-bed flow reactor

    • Mass flow controllers

    • Syringe pump for MCH injection

    • Temperature controller and furnace

    • Gas chromatograph (GC) for product analysis

  • Procedure:

    • Catalyst Loading: Load a specific amount of catalyst (e.g., 0.30 g) into the reactor.[9]

    • Catalyst Pre-treatment:

      • Heat the catalyst under an inert gas flow to a set temperature (e.g., 400°C) to remove any adsorbed impurities.

      • Reduce the catalyst by switching to a hydrogen flow (e.g., 4% H₂/Ar at 30 mL/min) at 400°C for 1-2 hours.[9][11]

    • Reaction Initiation:

      • Cool the reactor to the desired starting reaction temperature (e.g., 200°C) under an inert gas flow.[11]

      • Introduce MCH into the inert gas stream using a syringe pump at a controlled flow rate (e.g., 0.006 mL/min).[11]

      • If co-feeding hydrogen, introduce it at the desired ratio using a mass flow controller.

    • Data Collection:

      • Allow the reaction to reach a steady state at each temperature setpoint.

      • Analyze the reactor effluent periodically using a GC equipped with a flame ionization detector (FID) to determine the conversion of MCH and the selectivity to products.[9]

    • Shutdown: After the experiment, stop the MCH flow and cool the reactor to room temperature under an inert gas flow.

2. Protocol for Temperature Programmed Oxidation (TPO) of Spent Catalysts

This protocol outlines the procedure for characterizing coke on a spent catalyst.

  • Materials:

    • Spent catalyst

    • TPO apparatus with a quartz reactor

    • Gas mixture (e.g., 5% O₂/He)

    • Mass spectrometer or thermal conductivity detector (TCD)

    • Temperature controller and furnace

  • Procedure:

    • Sample Preparation: Place a known amount of the spent catalyst in the TPO reactor.

    • Purging: Purge the system with an inert gas (e.g., Ar or He) at a specific flow rate (e.g., 50 mL/min) for a set time (e.g., 2 hours) to remove any residual reactants and products.[11]

    • Oxidation:

      • Switch the gas flow to the O₂/He mixture (e.g., 50 mL/min).[11]

      • Heat the sample from room temperature to a high temperature (e.g., 700°C) at a constant ramp rate (e.g., 10°C/min).[11]

    • Analysis: Continuously monitor the concentration of CO₂ (and CO, if any) in the effluent gas using a mass spectrometer.[11] The resulting plot of CO₂ concentration versus temperature provides the TPO profile, which indicates the temperatures at which different types of coke are oxidized.

Visualizations

MCH_Dehydrogenation_Pathway MCH Methylcyclohexane (MCH) Toluene Toluene MCH->Toluene + 3H₂ (Desired Reaction) Byproducts Byproducts (Methane, etc.) MCH->Byproducts C-C Cleavage Intermediates Reactive Intermediates MCH->Intermediates Side Reactions Toluene->Intermediates Further Reactions Coke Coke Intermediates->Coke Polymerization/ Condensation Troubleshooting_Deactivation Start Rapid Catalyst Deactivation Observed CheckTemp Is Reaction Temperature > 400°C? Start->CheckTemp LowerTemp Action: Lower Temperature (e.g., to 360-390°C) CheckTemp->LowerTemp Yes CheckH2 Is H₂ being co-fed? CheckTemp->CheckH2 No Monitor Monitor Performance LowerTemp->Monitor AddH2 Action: Introduce H₂ (e.g., H₂/MCH = 0.5) CheckH2->AddH2 No CheckCatalyst What is the catalyst support? CheckH2->CheckCatalyst Yes AddH2->Monitor AcidicSupport Is it highly acidic? CheckCatalyst->AcidicSupport ChangeSupport Action: Use a less acidic support or a bimetallic catalyst AcidicSupport->ChangeSupport Yes AcidicSupport->Monitor No ChangeSupport->Monitor Experimental_Workflow Prep Catalyst Preparation & Characterization Reaction MCH Dehydrogenation Experiment Prep->Reaction Analysis Product Analysis (GC) Reaction->Analysis SpentCat Spent Catalyst Recovery Reaction->SpentCat Data Data Interpretation & Optimization Analysis->Data CokeChar Coke Characterization (TPO, Raman, etc.) SpentCat->CokeChar CokeChar->Data

References

Technical Support Center: Synthesis of cis,cis-1,3,5-Triaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and troubleshooting the synthesis of cis,cis-1,3,5-triaminocyclohexane (tach).

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing cis,cis-1,3,5-triaminocyclohexane?

A1: The most widely recognized and effective method for the synthesis of cis,cis-1,3,5-triaminocyclohexane is the Curtius rearrangement of cis,cis-1,3,5-cyclohexanetricarboxylic acid.[1] This method is often preferred due to its reliable yields and the availability of the starting material.

Q2: What are the main alternative synthetic routes to cis,cis-1,3,5-triaminocyclohexane?

A2: Besides the Curtius rearrangement, other potential synthetic routes include the Hofmann rearrangement of cis,cis-1,3,5-cyclohexanetricarboxamide and the Schmidt reaction on cis,cis-1,3,5-cyclohexanetricarboxylic acid.[2][3] However, these methods are generally less favored for this specific synthesis compared to the Curtius rearrangement.

Q3: What are the critical safety precautions to consider during the synthesis?

A3: The Curtius rearrangement involves the use of azides (e.g., sodium azide (B81097) or diphenylphosphoryl azide - DPPA) and the formation of isocyanate intermediates. Azides are potentially explosive and toxic. Isocyanates are also toxic and can be sensitizers. It is crucial to handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid exposure to heat or heavy metals which can lead to decomposition of azides.

Q4: How can I purify the final cis,cis-1,3,5-triaminocyclohexane product?

A4: A common method for purification is the precipitation of the triamine as its trihydrochloride salt.[4] This is typically achieved by treating the crude product with hydrochloric acid in a suitable solvent, such as methanol (B129727) or ethanol. The resulting salt can then be isolated by filtration and washed with a non-polar solvent like ether.

Troubleshooting Guide

Problem 1: Low yield in the Curtius rearrangement step.

Potential Cause Troubleshooting Suggestion
Incomplete formation of the acyl azide intermediate. Ensure the starting carboxylic acid is completely dry. Use a suitable activating agent like oxalyl chloride or thionyl chloride to form the acyl chloride before reacting with an azide source, or use a one-pot method with diphenylphosphoryl azide (DPPA).[5]
Presence of water in the reaction. Rigorously dry all glassware and use anhydrous solvents. Water can react with the isocyanate intermediate to form an unstable carbamic acid, which can decarboxylate to the amine and then react with another isocyanate molecule to form a urea (B33335) byproduct, reducing the yield of the desired amine.[6]
Inefficient rearrangement of the acyl azide. The thermal decomposition of the acyl azide requires sufficient heat. Ensure the reaction is heated to an appropriate temperature (typically 80-100 °C in an inert solvent like toluene (B28343) or dioxane) for a sufficient amount of time to drive the rearrangement to completion.[7]
Inefficient trapping of the isocyanate intermediate. If a carbamate (B1207046) is the desired intermediate, ensure a sufficient excess of the alcohol (e.g., benzyl (B1604629) alcohol or tert-butanol) is present to trap the isocyanate as it forms.[8] For the direct formation of the amine, hydrolysis of the isocyanate is required.

Problem 2: Formation of significant amounts of urea byproducts.

Potential Cause Troubleshooting Suggestion
Reaction of the newly formed amine with the isocyanate intermediate. This is a common side reaction, especially if the hydrolysis of the isocyanate is not performed carefully. One approach is to perform the rearrangement in the presence of an alcohol to form a protected carbamate, which can then be deprotected in a separate step to yield the amine. This prevents the free amine from reacting with the isocyanate.
Presence of residual water during the rearrangement step when a carbamate is the target. Ensure strictly anhydrous conditions if the goal is to isolate the carbamate intermediate. Any water present can lead to the formation of the amine and subsequent urea byproducts.[6]

Problem 3: Difficulty in isolating the final product.

Potential Cause Troubleshooting Suggestion
Product is soluble in the reaction solvent. After the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can then be dissolved in a minimal amount of a suitable solvent for purification.
Incomplete precipitation of the hydrochloride salt. Ensure the solution is sufficiently acidic by adding an adequate amount of concentrated hydrochloric acid. Cooling the solution and adding a less polar co-solvent (e.g., diethyl ether) can help to induce precipitation.[4]

Quantitative Data Presentation

Table 1: Comparison of Synthetic Methods for cis,cis-1,3,5-Triaminocyclohexane

Method Starting Material Key Reagents Typical Yield Key Advantages Key Disadvantages
Curtius Rearrangement cis,cis-1,3,5-Cyclohexanetricarboxylic acidDPPA or SOCl₂/NaN₃, then heat, then acid hydrolysisVariable, can be optimized to >70%Generally reliable, good yields, starting material is commercially available.[1]Involves potentially explosive azides and toxic isocyanates.
Hofmann Rearrangement cis,cis-1,3,5-CyclohexanetricarboxamideBr₂, NaOHGenerally lower than CurtiusAvoids the use of azides.Can have lower yields and may not be as clean as the Curtius rearrangement for this specific substrate.
Schmidt Reaction cis,cis-1,3,5-Cyclohexanetricarboxylic acidHydrazoic acid (HN₃), H₂SO₄Not well-documented for this specific substrateOne-step conversion from the carboxylic acid.Uses highly toxic and explosive hydrazoic acid.[2][3]

Experimental Protocols

Protocol 1: Synthesis of cis,cis-1,3,5-Triaminocyclohexane via Curtius Rearrangement using DPPA

This protocol is a one-pot procedure that avoids the isolation of the potentially hazardous acyl azide.

  • Materials:

    • cis,cis-1,3,5-Cyclohexanetricarboxylic acid

    • Diphenylphosphoryl azide (DPPA)

    • Triethylamine (B128534) (Et₃N)

    • Anhydrous Benzyl Alcohol

    • Anhydrous Toluene

    • Concentrated Hydrochloric Acid (HCl)

    • Palladium on Carbon (10% Pd/C)

    • Methanol

    • Diethyl ether

  • Procedure:

    • To a solution of cis,cis-1,3,5-cyclohexanetricarboxylic acid (1 equivalent) in anhydrous toluene, add triethylamine (3.3 equivalents).

    • Add diphenylphosphoryl azide (DPPA) (3.3 equivalents) dropwise to the stirred solution at room temperature.

    • After the addition is complete, add anhydrous benzyl alcohol (excess) to the reaction mixture.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

    • The residue contains the tris(benzylcarbamate) protected triamine. This can be purified by column chromatography or used directly in the next step.

    • Dissolve the crude tris(benzylcarbamate) in methanol and add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.

    • To the filtrate, add concentrated hydrochloric acid dropwise until the solution is acidic and a white precipitate forms.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the white solid (cis,cis-1,3,5-triaminocyclohexane trihydrochloride) by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_curtius Curtius Rearrangement cluster_trapping Intermediate Trapping cluster_deprotection Deprotection & Isolation Start cis,cis-1,3,5-Cyclohexanetricarboxylic Acid AcylAzide Acyl Azide Formation (e.g., with DPPA) Start->AcylAzide Et3N, DPPA Isocyanate Tris-isocyanate Intermediate AcylAzide->Isocyanate Heat (Rearrangement) Carbamate Tris-carbamate (e.g., Benzyl carbamate) Isocyanate->Carbamate Trapping with Alcohol (e.g., BnOH) Deprotection Hydrogenolysis (if carbamate used) or Acid Hydrolysis Isocyanate->Deprotection Direct Hydrolysis (H3O+) Carbamate->Deprotection H2, Pd/C FinalProduct cis,cis-1,3,5-Triaminocyclohexane Deprotection->FinalProduct Purification Precipitation as Trihydrochloride Salt FinalProduct->Purification HCl

Caption: Workflow for the synthesis of cis,cis-1,3,5-triaminocyclohexane.

Troubleshooting_Logic Start Low Yield? CheckWater Presence of Water? Start->CheckWater Yes CheckReagents Incomplete Reagent Activity? Start->CheckReagents No UreaFormation Urea Byproduct Formation CheckWater->UreaFormation Yes CheckWater->CheckReagents No Anhydrous Use Anhydrous Conditions UreaFormation->Anhydrous FreshReagents Use Fresh/Pure Reagents CheckReagents->FreshReagents Yes CheckTemp Incorrect Temperature? CheckReagents->CheckTemp No OptimizeTemp Optimize Reaction Temperature CheckTemp->OptimizeTemp Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in chemical reactions involving 1,3,5-trimethylcyclohexane (B44294) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue in reactions with this compound?

The three methyl groups in a 1,3,5-relationship on the cyclohexane (B81311) ring create a sterically congested environment. In the most stable chair conformation of cis-1,3,5-trimethylcyclohexane, all three methyl groups can occupy equatorial positions, minimizing steric strain from 1,3-diaxial interactions. However, any reaction that requires attack at a ring carbon or an axial substituent will be significantly hindered by these bulky methyl groups. This steric hindrance can lead to lower reaction rates, reduced yields, and altered selectivity compared to less substituted cyclohexanes. For the trans isomer, at least one methyl group must be in an axial position, which can further complicate reactivity.

Q2: What are the expected products of free-radical halogenation of this compound, and how does steric hindrance affect the outcome?

Free-radical halogenation of this compound can lead to a mixture of monochlorinated products. The substitution can occur at the tertiary C-H bonds (at positions 1, 3, and 5) or at the secondary C-H bonds of the cyclohexane ring. While tertiary radicals are generally more stable, the accessibility of the corresponding C-H bonds is sterically hindered by the methyl groups.

Troubleshooting Poor Selectivity in Radical Halogenation:

  • Problem: Low yield of the desired halogenated isomer and a complex mixture of products.

  • Cause: Chlorination is inherently less selective than bromination and will attack different C-H bonds at more comparable rates. The steric hindrance in this compound further complicates this by disfavoring attack at the more substituted but hindered positions.

  • Solution:

    • Switch to Bromination: Bromination is significantly more selective for the most stable radical intermediate. Due to the Hammond postulate, the transition state for bromination is later and more closely resembles the radical intermediate, making it more sensitive to radical stability.[1]

    • Use of N-Bromosuccinimide (NBS): For allylic or benzylic bromination (if applicable to a derivative), NBS can be a more selective brominating agent.

    • Photochemical vs. Thermal Initiation: The method of initiation can sometimes influence selectivity, although this is less predictable.

Expected Monochlorinated Products:

  • 1-chloro-1,3,5-trimethylcyclohexane

  • (cis/trans)-1-chloro-2,4,6-trimethylcyclohexane (and other isomers resulting from attack at secondary carbons)

Due to the non-selective nature of chlorination, a mixture of these products is expected.[2][3]

Troubleshooting Guides

Guide 1: Nucleophilic Substitution Reactions

Scenario: You are attempting a nucleophilic substitution on a 1-halo-1,3,5-trimethylcyclohexane derivative and observing very slow reaction rates or no reaction.

Workflow for Troubleshooting Nucleophilic Substitution:

Caption: Troubleshooting workflow for nucleophilic substitution reactions.

Detailed Protocol for Nucleophilic Substitution (Example):

This protocol is a general guideline and may require optimization.

  • Reaction: Substitution of a tertiary halide on a this compound derivative.

  • Reagents:

    • 1-bromo-1,3,5-trimethylcyclohexane (1.0 eq)

    • Sodium azide (B81097) (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-1,3,5-trimethylcyclohexane in anhydrous DMF.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to a temperature between 60-80 °C. The reaction may be slow and require prolonged heating due to steric hindrance.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Guide 2: Elimination Reactions (Dehydrohalogenation)

Scenario: You are performing an elimination reaction on a halo-1,3,5-trimethylcyclohexane derivative to form an alkene, but you are getting low yields or an unexpected product ratio.

Logical Relationship for Product Selectivity in Elimination:

Caption: Factors influencing selectivity in elimination reactions.

Quantitative Data on Elimination Product Ratios (Illustrative):

The use of a bulky base is a key strategy to control the regioselectivity of elimination reactions involving sterically hindered substrates.

Substrate (Illustrative)BaseSolventTemperature (°C)Major ProductMinor ProductReference
2-Bromo-2-methylbutaneKOEtEtOH802-methyl-2-butene (70%)2-methyl-1-butene (30%)[4]
2-Bromo-2-methylbutaneKOtButBuOH802-methyl-1-butene (72%)2-methyl-2-butene (28%)[4]

This data is for a related sterically hindered system and illustrates the principle. Similar selectivity would be expected for halo-1,3,5-trimethylcyclohexane derivatives.

Detailed Protocol for Hofmann Elimination:

  • Reaction: Dehydrobromination of 1-bromo-1,3,5-trimethylcyclohexane using a bulky base.

  • Reagents:

    • 1-bromo-1,3,5-trimethylcyclohexane (1.0 eq)

    • Potassium tert-butoxide (KOtBu) (1.5 eq)

    • tert-Butanol (tBuOH) (anhydrous)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

    • Add the 1-bromo-1,3,5-trimethylcyclohexane derivative to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by GC-MS to observe the formation of the alkene products.

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract with a low-boiling organic solvent such as pentane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Carefully remove the solvent by distillation to isolate the volatile alkene product.

    • Analyze the product mixture by ¹H NMR or GC to determine the ratio of Hofmann to Zaitsev products.

By understanding the conformational constraints and employing appropriate reagents, the challenges of steric hindrance in reactions involving this compound can be effectively managed to achieve desired synthetic outcomes.

References

Chemical Actinometry Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chemical Actinometry Experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring photon flux. Here you will find troubleshooting guidance and frequently asked questions to help you avoid common pitfalls and ensure the reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during chemical actinometry experiments, particularly when using the potassium ferrioxalate (B100866) system.

Question: Why are my absorbance readings for the ferroin (B110374) complex inconsistent or lower than expected?

Answer:

Low or inconsistent absorbance readings of the Fe(II)-phenanthroline (ferroin) complex are a frequent issue. Several factors can contribute to this problem:

  • Incomplete Complexation: The formation of the colored ferroin complex is time-dependent and pH-sensitive. Ensure that you allow sufficient time for the complex to fully develop, which is typically around one hour. Also, verify that the pH of the solution is adequately buffered, as the complex is most stable in the pH range of 3.5 to 5.5.[1][2]

  • Insufficient 1,10-Phenanthroline (B135089): If the concentration of Fe(II) produced is high, there may not be enough 1,10-phenanthroline to complex all of it.[1] It is crucial to ensure the phenanthroline is in stoichiometric excess.

  • Photodegradation of 1,10-Phenanthroline: The 1,10-phenanthroline solution itself is sensitive to UV light, such as that from fluorescent room lighting.[1][2] Always store this solution in the dark to prevent its degradation, which can inhibit the color development of the ferroin complex.[2]

  • Precipitation: At high conversions, the products of the ferrioxalate photolysis can precipitate, leading to erroneous measurements.[3] This is particularly a concern in flow reactors. It is recommended to keep the conversion of the actinometer low (typically below 10%) to avoid this issue.[4]

Question: My calculated photon flux values are not reproducible. What could be the cause?

Answer:

Lack of reproducibility is a critical issue that can undermine the validity of your quantum yield measurements. The following are common sources of this problem:

  • Light Source Instability: The output of lamps can fluctuate over time and with temperature.[1] It is essential to allow your light source to warm up and stabilize before beginning your experiments. For long-duration experiments, it's advisable to monitor the lamp output.

  • Inconsistent Experimental Geometry: Even small changes in the distance between the light source and the reaction vessel, or the positioning of the vessel itself, can significantly alter the incident photon flux.[5] Maintaining a fixed and reproducible experimental setup is crucial for consistent results.

  • Thermal Reactions: The ferrioxalate actinometer is generally thermally stable, but it's good practice to check for any "dark reactions" by running a blank sample that is shielded from the light source but otherwise treated identically to the irradiated samples.[1][3]

  • Oxygen Dependence: The presence of oxygen can influence the quantum yield of the ferrioxalate actinometer.[6] For highly precise measurements, it may be necessary to deoxygenate the actinometer solution by bubbling an inert gas like nitrogen or argon through it.

Question: I am observing a non-linear relationship between irradiation time and Fe(II) formation. Why is this happening?

Answer:

A non-linear response can indicate several experimental artifacts:

  • Inner Filter Effect: As the photoreaction proceeds, the product (Fe(II)) and other intermediates can start to absorb light at the irradiation wavelength. This "inner filter effect" reduces the number of photons available to the ferrioxalate, leading to a decrease in the reaction rate over time.[4] To mitigate this, keep the total conversion low.

  • High Conversion: As mentioned previously, high conversion rates can lead to precipitation and other side reactions, causing deviations from linearity.[3]

  • Actinometer Depletion: At very long irradiation times, a significant portion of the ferrioxalate will be consumed, leading to a decrease in the rate of Fe(II) formation.

Frequently Asked Questions (FAQs)

Q1: What is chemical actinometry and why is it important in drug development?

Chemical actinometry is a technique used to measure the number of photons in a light beam, also known as photon flux.[1] It relies on a chemical reaction with a well-known quantum yield (Φ), which is the ratio of moles of a substance produced or consumed to the moles of photons absorbed.[7] In drug development, photochemical reactions are increasingly used for synthesis and the development of photodynamic therapies. Accurate measurement of photon flux is critical for determining the quantum yields of these reactions, which is essential for optimizing reaction conditions, ensuring reproducibility, and for regulatory submissions.[8]

Q2: How do I choose the right concentration for my potassium ferrioxalate actinometer solution?

The concentration of the potassium ferrioxalate solution should be chosen to ensure nearly complete absorption of the incident light at the wavelength of interest.[1] For many applications, a 0.006 M solution is sufficient.[4] However, for weakly absorbed wavelengths or in reactors with short path lengths, a more concentrated solution, such as 0.15 M, may be necessary.[9] It is important to ensure that the absorbance of the solution is high enough (typically > 2) to absorb more than 99% of the incident photons.

Q3: What are the key steps in a typical potassium ferrioxalate actinometry experiment?

The general workflow involves preparing the actinometer solution, irradiating it for a known period, developing the color of the Fe(II) complex, and measuring its absorbance spectrophotometrically.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_actinometer Prepare Potassium Ferrioxalate Solution irradiate Irradiate Actinometer for a Precise Time (t) prep_actinometer->irradiate prep_reagents Prepare Buffer and 1,10-Phenanthroline develop Add Buffer and 1,10-Phenanthroline prep_reagents->develop irradiate->develop dark_control Run Dark Control (No Irradiation) dark_control->develop incubate Incubate in the Dark (~1 hour) develop->incubate measure Measure Absorbance at ~510 nm incubate->measure calc_fe Calculate Moles of Fe(II) Produced measure->calc_fe calc_photons Calculate Photon Flux (moles of photons/time) calc_fe->calc_photons

General workflow for a chemical actinometry experiment.

Q4: Are there alternatives to potassium ferrioxalate actinometry?

Yes, several other chemical actinometers exist, each with its own advantages and suitable wavelength ranges.[7] For example, iodide-iodate actinometry is often used in the UV region.[7] For longer wavelengths, Reinecke's salt can be used.[10] In some cases, electronic devices like calibrated photodiodes or radiometers can also be used to measure photon flux, though chemical actinometry is often preferred for complex reactor geometries.[1][6]

Data Presentation

For accurate calculations, the quantum yield of Fe(II) formation for the ferrioxalate actinometer and the molar absorptivity of the resulting ferroin complex are required.

Table 1: Quantum Yield of Fe²⁺ Formation for the Potassium Ferrioxalate Actinometer

Wavelength (nm)Quantum Yield (Φ)Actinometer Concentration (M)
3641.280.006
4071.190.006
4580.850.15
5100.150.15
Data sourced from Demas et al. (1981)[9]

Note: The quantum yields can be dependent on the concentration of the actinometer solution.[4][9] It is crucial to use the appropriate value for your experimental conditions.

Table 2: Molar Absorptivity of the Ferroin Complex

Wavelength (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
510~11,100
This value can vary slightly depending on the specific buffer and solvent conditions.

Experimental Protocols

Detailed Methodology for Potassium Ferrioxalate Actinometry

This protocol is adapted from standard procedures and is intended for the determination of photon flux.[4]

1. Reagent Preparation (Perform in a darkroom or under red light):

  • 0.006 M Potassium Ferrioxalate Solution: Dissolve 0.2947 g of potassium ferrioxalate trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O) in 100 mL of 0.05 M H₂SO₄. Store this solution in a dark bottle wrapped in aluminum foil. This solution is light-sensitive and should be prepared fresh.[4]

  • 0.2% (w/v) 1,10-Phenanthroline Solution: Dissolve 0.2 g of 1,10-phenanthroline in 100 mL of distilled water. Gentle warming may be necessary for complete dissolution. Store in a dark bottle.

  • Buffer Solution: Prepare a sodium acetate (B1210297) buffer solution by mixing equal volumes of 0.3 M sodium acetate and 0.1 M sulfuric acid. The final pH should be around 4.5.

2. Irradiation:

  • Pipette a known volume of the potassium ferrioxalate solution into your photoreactor or cuvette.

  • Prepare a "dark" or "blank" sample by pipetting the same volume into an identical vessel and wrapping it completely in aluminum foil.

  • Place the sample in the light path and irradiate for a precisely measured time interval (t). The irradiation time should be chosen to keep the conversion below 10%.

  • The dark sample should be kept alongside the irradiated sample to account for any thermal reactions.

3. Analysis:

  • After irradiation, pipette a known aliquot of the irradiated solution and the dark solution into separate volumetric flasks.

  • To each flask, add a known volume of the 1,10-phenanthroline solution and the buffer solution.

  • Dilute to the mark with distilled water and mix thoroughly.

  • Allow the solutions to stand in the dark for at least 1 hour for the color to fully develop.

  • Measure the absorbance of the irradiated and dark samples at 510 nm using a spectrophotometer. Use a solution prepared with the buffer and phenanthroline as the reference.

4. Calculations:

The number of moles of Fe²⁺ formed can be calculated using the Beer-Lambert law:

Moles of Fe²⁺ = (A_irradiated - A_dark) * V / (ε * l)

where:

  • A is the absorbance

  • V is the total volume of the solution in the volumetric flask (in L)

  • ε is the molar absorptivity of the ferroin complex (~11,100 M⁻¹cm⁻¹)

  • l is the path length of the cuvette (in cm)

The photon flux (in moles of photons per second, or Einsteins per second) can then be calculated as:

Photon Flux = (Moles of Fe²⁺) / (t * Φ)

where:

  • t is the irradiation time in seconds

  • Φ is the quantum yield of Fe²⁺ formation at the irradiation wavelength (from Table 1)

G start Problem: Inaccurate/Irreproducible Results check_readings Are absorbance readings low or inconsistent? start->check_readings check_reproducibility Are photon flux values not reproducible? start->check_reproducibility check_linearity Is Fe(II) formation non-linear with time? start->check_linearity complexation Incomplete Complexation? - Check incubation time (>1hr) - Verify buffer pH check_readings->complexation Yes phen_conc Insufficient Phenanthroline? - Ensure stoichiometric excess check_readings->phen_conc Yes phen_degrad Phenanthroline Degradation? - Store solution in the dark check_readings->phen_degrad Yes precip Precipitation? - Keep conversion <10% check_readings->precip Yes light_stability Light Source Instability? - Allow lamp to warm up - Monitor output check_reproducibility->light_stability Yes geometry Inconsistent Geometry? - Fix distance and position of reactor check_reproducibility->geometry Yes dark_reaction Thermal Reactions? - Run dark controls check_reproducibility->dark_reaction Yes inner_filter Inner Filter Effect? - Keep conversion low check_linearity->inner_filter Yes high_conversion High Conversion? - Reduce irradiation time check_linearity->high_conversion Yes

A troubleshooting decision tree for common actinometry issues.

References

Technical Support Center: Enhancing Catalyst Stability for Methylcyclohexane (MCH) Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the catalytic dehydrogenation of methylcyclohexane (B89554) (MCH). This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the stability and performance of your catalysts.

Troubleshooting Guide

This section addresses common issues encountered during MCH dehydrogenation experiments.

Issue 1: Low MCH Conversion

Possible Causes:

  • Insufficient Reaction Temperature: Dehydrogenation is an endothermic process requiring high temperatures.

  • Catalyst Deactivation: The catalyst may have lost activity due to coking or sintering.

  • Poor Catalyst Activity: The chosen catalyst may not be sufficiently active under the experimental conditions.

  • High Hydrogen Partial Pressure: The presence of hydrogen, a product of the reaction, can inhibit the forward reaction.[1]

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure your reactor and catalyst bed are reaching the target temperature.

  • Increase Temperature: Gradually increase the reaction temperature, but be aware that this might affect selectivity.[2]

  • Check for Deactivation: Analyze the spent catalyst for signs of coking (e.g., using Temperature Programmed Oxidation) or sintering (e.g., using XRD or TEM).

  • Regenerate Catalyst: If coking is the issue, the catalyst can often be regenerated by controlled oxidation to burn off carbon deposits.[3]

  • Consider a More Active Catalyst: Pt-based catalysts are generally more active than Pd-based catalysts for MCH dehydrogenation.[4]

  • Reduce Hydrogen in Feed: If co-feeding hydrogen, consider reducing its concentration. The presence of hydrogen in the feed can decrease dehydrogenation rates.[1]

Issue 2: Poor Selectivity to Toluene

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can promote side reactions like hydrocracking, leading to the formation of undesired byproducts.

  • Catalyst Properties: The nature of the catalyst support and the active metal can influence selectivity. For example, highly acidic supports can promote cracking.

  • Catalyst Deactivation: Changes in the catalyst surface due to coking can alter selectivity.

Troubleshooting Steps:

  • Optimize Temperature: Decrease the reaction temperature to minimize side reactions.[2]

  • Modify the Catalyst:

    • Add a Promoter: The addition of a second metal, such as zinc or tin, to a platinum catalyst can improve selectivity by modifying the electronic properties of the active sites.[5][6]

    • Change the Support: Using supports like TiO2 can weaken the adsorption of toluene, potentially reducing further reactions.[7][8]

  • Regenerate the Catalyst: If deactivation is suspected, a regeneration cycle may restore selectivity.

Issue 3: Rapid Catalyst Deactivation

Possible Causes:

  • Coke Formation (Coking): Hydrocarbon fragments can deposit on the active sites and within the pores of the catalyst, blocking access to reactants.[3][9] This is a major cause of deactivation.

  • Sintering: At high temperatures, the small metal nanoparticles of the catalyst can agglomerate into larger particles, reducing the active surface area.[3]

  • Poisoning: Impurities in the feed stream can irreversibly bind to the active sites.

Troubleshooting Steps:

  • Characterize the Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to confirm and quantify coke deposition. Use X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to check for an increase in metal particle size, which indicates sintering.[3]

  • To Mitigate Coking:

    • Add a Promoter: Incorporating a second metal like tin or selenium can enhance resistance to coking.[5][7]

    • Optimize Reaction Conditions: Lowering the partial pressure of MCH can sometimes reduce the rate of coke formation.

  • To Mitigate Sintering:

    • Improve Metal-Support Interaction: A strong interaction between the metal nanoparticles and the support material can help anchor the particles and prevent agglomeration.

    • Lower Reaction Temperature: Operate at the lowest temperature that still provides acceptable conversion.

  • Ensure Feed Purity: Use high-purity MCH and carrier gases to prevent catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for MCH dehydrogenation catalysts?

A1: The two main causes of deactivation are carbon deposition (coking) and the sintering of metal particles.[3] Coking involves the formation of carbonaceous deposits that block active sites, while sintering is the agglomeration of metal nanoparticles into larger ones, which reduces the catalytically active surface area.

Q2: How can I improve the stability of my Pt/Al2O3 catalyst?

A2: Several strategies can enhance the stability of Pt/Al2O3 catalysts:

  • Doping with a second metal: Adding promoters like Zn, Sn, or Se can improve stability and selectivity.[5][6][7] For example, zinc can increase the electron-donating ability of the catalyst, which can improve performance.[6]

  • Modifying the support: Using functionalized supports or alternative supports like TiO2 can improve dispersion and metal-support interactions, which helps to prevent sintering.[4][7]

  • Controlling reaction conditions: Operating at an optimal temperature and pressure can minimize side reactions that lead to coking. Adding a small amount of hydrogen to the feed can sometimes enhance catalyst stability, although it may reduce the conversion rate.[8]

Q3: What are the typical operating conditions for MCH dehydrogenation?

A3: MCH dehydrogenation is typically carried out at temperatures between 300°C and 450°C and pressures ranging from atmospheric to a few bars.[1][5] The optimal conditions depend on the specific catalyst used and the desired balance between conversion, selectivity, and stability.

Q4: Which characterization techniques are most important for evaluating catalyst stability?

A4: To evaluate stability, it is crucial to characterize the catalyst both before and after the reaction. Key techniques include:

  • X-ray Diffraction (XRD): To determine the crystalline structure and average metal particle size. An increase in particle size after the reaction indicates sintering.[10][11]

  • Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): TPO is particularly useful for quantifying the amount and nature of coke on a spent catalyst.[11] TPR provides information on the reducibility of the metal species.[4][11]

  • Chemisorption (e.g., H2 or CO pulse chemisorption): To measure the active metal surface area and dispersion. A decrease in chemisorption capacity after reaction points to deactivation by sintering or site blockage.[4]

  • Electron Microscopy (TEM/SEM): To visualize the catalyst morphology, particle size, and distribution. TEM can directly show if metal particles have sintered.[10][11]

Data Presentation

Table 1: Performance Comparison of Various Catalysts for MCH Dehydrogenation

CatalystSupportTemperature (°C)MCH Conversion (%)Toluene Selectivity (%)Stability NoteReference
1.0 wt% Ptγ-Al2O3380~20 (with H2 feed)HighStable over 250h[12]
0.3 wt% PtAl2O343097.5 (no H2 feed)HighActivity decreases after 50h[1][12]
0.2 wt% PtGAC-S¹30063Not specifiedSlightly decreased to 61% after 12h[4]
0.2 wt% PtGAC²30021.2Not specifiedDecreased to 8.6% after 12h[4]
Pt/SeTiO2280Higher than Pt/TiO2Not specifiedImproved stability over Pt/TiO2[7]
Ni-basedγ-Al2O3320~60~85-[13]

¹GAC-S: Granular activated carbon functionalized with sulfuric acid groups. ²GAC: Granular activated carbon.

Experimental Protocols

Protocol 1: Synthesis of 1.0 wt% Pt/γ-Al2O3 Catalyst via Incipient Wetness Impregnation

  • Support Preparation: Dry γ-Al2O3 powder at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: Calculate the required amount of chloroplatinic acid (H2PtCl6) to achieve a 1.0 wt% Pt loading. Dissolve the H2PtCl6 in a volume of deionized water equal to the pore volume of the γ-Al2O3 support.

  • Impregnation: Add the precursor solution dropwise to the dried γ-Al2O3 powder while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated powder in an oven at 110°C overnight.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.

  • Reduction: Prior to the dehydrogenation reaction, reduce the calcined catalyst in situ in the reactor. Heat the catalyst under a flow of hydrogen (e.g., 5% H2 in N2) to 450°C and hold for at least 2 hours.[1]

Protocol 2: Catalytic Activity and Stability Testing

  • Reactor Setup: Place a known amount of the catalyst (e.g., 0.3 g) in a fixed-bed flow reactor (e.g., a quartz tube with 10 mm inner diameter).[4] Secure the catalyst bed with quartz wool plugs.

  • Catalyst Pre-treatment: Perform the in-situ reduction of the catalyst as described in Protocol 1, step 6.

  • Reaction Initiation: After reduction, adjust the reactor temperature to the desired setpoint (e.g., 350°C) under a flow of inert gas (e.g., N2).

  • Feed Introduction: Introduce methylcyclohexane into the reactor at a constant flow rate (e.g., 0.03 mL/min) using a syringe pump.[4] The MCH is vaporized and carried over the catalyst bed by the inert gas.

  • Product Analysis: Analyze the reactor effluent using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the concentrations of MCH, toluene, and any byproducts.

  • Stability Test: Monitor the MCH conversion and product selectivity over an extended period (e.g., 12-100 hours) to evaluate the catalyst's stability. A stable catalyst will show minimal change in performance over time.

Protocol 3: Characterization of Spent Catalyst by XRD

  • Sample Preparation: After the stability test, cool the reactor to room temperature under an inert gas flow. Carefully remove the spent catalyst.

  • XRD Analysis: Gently grind the spent catalyst into a fine powder. Mount the powder on a sample holder for the X-ray diffractometer.

  • Data Acquisition: Collect the XRD pattern over a 2θ range relevant for the expected platinum and support phases (e.g., 20-80°).

  • Data Analysis:

    • Identify the characteristic diffraction peaks for the platinum (e.g., Pt(111) at ~40° 2θ) and the support.

    • Use the Scherrer equation to calculate the average crystallite size of the Pt nanoparticles from the broadening of the Pt diffraction peak.

    • Compare the crystallite size of the spent catalyst to that of the fresh catalyst. A significant increase in size indicates that sintering has occurred.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction & Analysis cluster_char Characterization synthesis Synthesis calcination Calcination synthesis->calcination fresh_char Fresh Catalyst (XRD, TEM, Chemisorption) calcination->fresh_char reduction In-situ Reduction stability_test Stability Test reduction->stability_test gc_analysis Online GC Analysis stability_test->gc_analysis spent_char Spent Catalyst (XRD, TEM, TPO) stability_test->spent_char fresh_char->reduction

Caption: General experimental workflow for MCH dehydrogenation catalyst evaluation.

Troubleshooting_Deactivation start Activity Loss Observed check_sintering Post-reaction XRD/TEM: Increase in Pt particle size? start->check_sintering check_coking Post-reaction TPO: Significant carbon peak? check_sintering->check_coking No sintering Cause: Sintering check_sintering->sintering Yes check_coking->start No (Re-evaluate conditions) coking Cause: Coking check_coking->coking Yes solution_sintering Solution: - Improve metal-support interaction - Lower reaction temperature sintering->solution_sintering solution_coking Solution: - Regenerate via oxidation - Add promoter (e.g., Sn) - Optimize conditions coking->solution_coking Reaction_Pathway MCH Methylcyclohexane (MCH) Toluene Toluene + 3H₂ MCH->Toluene Desired Dehydrogenation Coke Coke Deposition MCH->Coke Coke Formation Byproducts Byproducts (e.g., Benzene, Cracking) Toluene->Byproducts Side Reactions (High Temp) Toluene->Coke Coke Formation

References

Validation & Comparative

A Comparative Guide to 1,3,5-Trimethylcyclohexane and Methylcyclohexane for Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition to a hydrogen-based economy necessitates the development of safe, efficient, and economically viable hydrogen storage and transportation technologies. Liquid Organic Hydrogen Carriers (LOHCs) are a promising solution, offering high volumetric hydrogen densities and the ability to utilize existing liquid fuel infrastructure. Among the various LOHCs, cycloalkanes have been extensively studied. This guide provides an objective, data-driven comparison of two such carriers: the well-researched methylcyclohexane (B89554) (MCH) and the less-explored 1,3,5-trimethylcyclohexane (B44294).

Performance Overview

Methylcyclohexane is a widely recognized LOHC due to its favorable hydrogen storage capacity of 6.2 wt%. Its dehydrogenation to toluene (B28343) has been the subject of numerous studies, leading to a good understanding of the reaction kinetics and thermodynamics over various catalysts, particularly platinum-based ones. In contrast, this compound, which dehydrogenates to 1,3,5-trimethylbenzene (mesitylene), has only recently been investigated experimentally as a potential LOHC.

Recent comparative studies have shown that this compound can exhibit superior dehydrogenation performance under certain conditions. For instance, over a nitrogen-doped carbon-supported platinum (Pt/CN) catalyst, this compound demonstrates a higher reaction rate for hydrogen release compared to methylcyclohexane across a range of temperatures.

Quantitative Data Comparison

The following tables summarize the key performance metrics for this compound and methylcyclohexane based on available experimental data.

Table 1: Physicochemical Properties and Theoretical Hydrogen Storage Capacity

PropertyThis compoundMethylcyclohexane
Chemical FormulaC9H18C7H14
Molar Mass ( g/mol )126.2498.19
Dehydrogenated Product1,3,5-TrimethylbenzeneToluene
Theoretical Gravimetric H2 Density (wt%)4.86.2

Table 2: Experimental Dehydrogenation Performance over 5 wt% Pt/CN Catalyst

Temperature (°C)This compound H₂ Production Rate (mmol/min)Methylcyclohexane H₂ Production Rate (mmol/min)This compound Reaction Rate (molH₂/molPt·h)Methylcyclohexane Reaction Rate (molH₂/molPt·h)
180~0.09~0.08~330~290
190~0.13~0.11~470~400
200~0.17~0.15~620~540
210~0.22~0.20~800~720

Table 3: Activation Energies for Dehydrogenation

CompoundCatalystApparent Activation Energy (kJ/mol)
This compound5 wt% Pt/CNNot explicitly stated, but derivable from Arrhenius plot
Methylcyclohexane5 wt% Pt/CN33.33
Methylcyclohexane1.0 wt% Pt/γ-Al₂O₃62.9[1]
Methylcyclohexane0.3 wt% Pt/Al₂O₃100.6
MethylcyclohexanePt/TiO₂60.7

Experimental Protocols

The following methodologies are based on the direct comparative study of this compound and methylcyclohexane dehydrogenation.

Catalyst Preparation (5 wt% Pt/CN)
  • Synthesis of Nitrogen-Doped Carbon Support (CN): The CN support is synthesized using a previously reported method.

  • Catalyst Synthesis: A series of nitrogen-doped carbon-supported metal catalysts (M/CN, where M = Pt, Pd, Ir, Rh, Au, Ru, Ag, Ni, Cu) are prepared by fixing the mass ratio of the metal to the CN support at 5 wt%.

Dehydrogenation Reaction
  • Reactor Setup: The cycloalkane dehydrogenation is performed at a specified temperature (e.g., 180 °C) under "wet–dry" multiphase conditions.

  • Catalyst Loading: The prepared catalyst is placed in the reactor.

  • Reactant Feed: The liquid cycloalkane (this compound or methylcyclohexane) is introduced into the reactor.

  • Product Analysis: The gaseous products of the reaction are analyzed to determine the rate of hydrogen production.

Logical Workflow for Comparison

The following diagram illustrates the key considerations when comparing this compound and methylcyclohexane for hydrogen storage applications.

LOHC_Comparison cluster_properties Physicochemical Properties cluster_performance Dehydrogenation Performance cluster_evaluation Overall Evaluation Prop_TMC This compound H2_Capacity Hydrogen Capacity (wt%) Prop_TMC->H2_Capacity Theoretical: 4.8% Kinetics Reaction Kinetics (H₂ Release Rate) Prop_TMC->Kinetics Thermodynamics Thermodynamics (Activation Energy) Prop_TMC->Thermodynamics Conditions Optimal Conditions (Temp, Catalyst) Prop_TMC->Conditions Prop_MCH Methylcyclohexane Prop_MCH->H2_Capacity Theoretical: 6.2% Prop_MCH->Kinetics Prop_MCH->Thermodynamics Prop_MCH->Conditions Evaluation Suitability as LOHC H2_Capacity->Evaluation Kinetics->Evaluation Thermodynamics->Evaluation Conditions->Evaluation

Caption: Comparative evaluation workflow for LOHC candidates.

Discussion and Future Outlook

While methylcyclohexane has a higher theoretical gravimetric hydrogen density, experimental evidence suggests that this compound can exhibit faster dehydrogenation kinetics under specific catalytic conditions. The lower activation energy for methylcyclohexane dehydrogenation over the Pt/CN catalyst compared to other platinum-based catalysts highlights the significant role of the catalyst support in influencing the reaction pathway.

The superior reaction rate of this compound could be advantageous in applications where rapid hydrogen release is critical. However, its lower hydrogen capacity is a notable drawback. Further research is required to explore a wider range of catalysts and reaction conditions for the dehydrogenation of this compound to fully assess its potential as a viable LOHC. Additionally, a comprehensive techno-economic analysis, considering factors such as catalyst cost, stability, and the energy input required for dehydrogenation, is necessary for a complete comparison. The study of substituted cyclohexanes opens up possibilities for fine-tuning the properties of LOHCs to meet the demands of various hydrogen storage applications.

References

Comparative Stability of Cis and Trans Isomers of 1,3,5-Trimethylcyclohexane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the thermodynamic stability of the cis and trans isomers of 1,3,5-trimethylcyclohexane (B44294). The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis supported by experimental data to aid in conformational studies and molecular design.

Executive Summary

The relative stability of substituted cyclohexanes is a critical factor in determining molecular conformation and, consequently, biological activity and chemical reactivity. In the case of this compound, the trans isomer exhibits greater thermodynamic stability compared to the cis isomer. This increased stability is attributed to the steric favorability of having all three methyl groups in equatorial positions within the chair conformation, thus minimizing destabilizing 1,3-diaxial interactions.

Data Presentation: Thermodynamic Properties

The following table summarizes the standard enthalpy of formation for the gaseous phase of both cis and trans isomers of this compound, as sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook. The difference in these values provides a quantitative measure of their relative stability.

IsomerIUPAC NameCAS Registry No.Standard Enthalpy of Formation (Gas, 298.15 K)Relative Stability
cis-1,3,5-Trimethylcyclohexane(1α,3α,5α)-1,3,5-Trimethylcyclohexane1795-27-3-199.2 ± 1.1 kJ/molLess Stable
trans-1,3,5-Trimethylcyclohexane(1α,3α,5β)-1,3,5-Trimethylcyclohexane1795-26-2-207.0 ± 1.1 kJ/molMore Stable

Data sourced from the NIST Chemistry WebBook.[1][2]

The trans isomer is approximately 7.8 kJ/mol more stable than the cis isomer.

Conformational Analysis and Stability

The stability of cyclohexane (B81311) isomers is primarily determined by the steric strain arising from the spatial arrangement of substituents on the chair conformer. Substituents in the equatorial position experience less steric hindrance than those in the axial position.[3][4]

  • trans-1,3,5-Trimethylcyclohexane: In its most stable chair conformation, all three methyl groups can occupy equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the methyl groups.

  • cis-1,3,5-Trimethylcyclohexane: Due to the cis relationship of the methyl groups, it is impossible for all three to be in the equatorial position simultaneously. In the most stable chair conformation of the cis isomer, two methyl groups are equatorial, and one is axial. The presence of the axial methyl group introduces significant 1,3-diaxial steric strain with the two axial hydrogens on the same side of the ring, leading to a higher energy state and reduced stability compared to the trans isomer.

The energy difference between an axial and an equatorial methyl group on a cyclohexane ring is approximately 7.1-7.9 kJ/mol (1.7-1.9 kcal/mol), a value known as the "A-value". The observed energy difference between the cis and trans isomers of this compound is consistent with the presence of one axial methyl group in the cis isomer.

Experimental Protocols

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a volatile organic compound like this compound is typically determined indirectly from its heat of combustion, measured using a bomb calorimeter.

Objective: To measure the heat of combustion (ΔH°c) of the sample, from which the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Generalized Protocol:

  • Calibration: The calorimeter is first calibrated by combusting a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.

  • Sample Preparation: A precise mass of the liquid this compound isomer is encapsulated in a sample holder (e.g., a gelatin capsule) of known mass and heat of combustion.

  • Assembly: The sample is placed in the bomb, and a fuse wire is connected to the ignition circuit, positioned to ignite the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm) to ensure complete combustion.

  • Combustion: The bomb is placed in a well-insulated water jacket of known volume. The sample is ignited, and the temperature change of the water is meticulously recorded.

  • Analysis: The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the fuse wire ignition and the combustion of the sample holder.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental heat of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O).[5][6][7][8][9]

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique used to determine the conformational equilibrium of substituted cyclohexanes.

Objective: To determine the ratio of different conformers at equilibrium, and from this, calculate the Gibbs free energy difference (ΔG°) between them.

Generalized Protocol:

  • Sample Preparation: A dilute solution of the this compound isomer is prepared in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).

  • Data Acquisition: The ¹H or ¹³C NMR spectrum is acquired. For detailed conformational analysis, low-temperature NMR is often required to "freeze out" the chair-chair interconversion, allowing for the observation of signals from individual conformers.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the protons or carbons in the methyl groups and on the cyclohexane ring are analyzed. Axial and equatorial substituents have distinct chemical shifts.

    • Coupling Constants: In ¹H NMR, the coupling constants (J-values) between adjacent protons are particularly informative. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. This allows for the differentiation of axial-axial, axial-equatorial, and equatorial-equatorial couplings, providing insight into the conformation.

  • Equilibrium Constant Determination: At temperatures where both conformers are observed, the ratio of the conformers can be determined by integrating the signals corresponding to each. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(Keq), where Keq is the equilibrium constant.[10][11]

Visualization of Stability Comparison

The following diagram illustrates the logical relationship in the stability comparison between the cis and trans isomers of this compound.

G cluster_isomers This compound Isomers cluster_conformations Chair Conformations cluster_stability Thermodynamic Stability Cis cis-1,3,5-Trimethylcyclohexane Cis_Conformer One axial, Two equatorial Me groups Cis->Cis_Conformer adopts conformation Trans trans-1,3,5-Trimethylcyclohexane Trans_Conformer All three Me groups equatorial Trans->Trans_Conformer adopts conformation Less_Stable Less Stable (Higher Energy) Cis_Conformer->Less_Stable leads to More_Stable More Stable (Lower Energy) Trans_Conformer->More_Stable leads to

Caption: Stability of this compound isomers.

References

1,3,5-Trimethylcyclohexane as a solvent compared to decalin and other cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and product purity. Cycloalkanes, a class of saturated hydrocarbons, are frequently employed as non-polar solvents.[1] This guide provides a detailed comparison of 1,3,5-trimethylcyclohexane (B44294) with the widely used decahydronaphthalene (B1670005) (decalin) and other common cycloalkanes, supported by experimental data to inform solvent selection in a research and development setting.

Comparative Analysis of Physicochemical Properties

Cycloalkanes are noted for their non-polar nature, making them excellent solvents for dissolving oils, fats, resins, and other non-polar substances.[2] Their properties, such as boiling point and density, are generally higher than their linear alkane counterparts due to stronger London dispersion forces arising from their rigid, cyclic structures.[3] The choice between different cycloalkanes often depends on specific requirements for boiling point, viscosity, and hydrogen-donating capabilities.

This compound, a substituted cyclohexane (B81311), offers a lower boiling point and density compared to the bicyclic decalin. Decalin, existing as cis and trans isomers, is a powerful solvent with a high boiling point, making it suitable for high-temperature reactions.[4][5] However, its tendency to form explosive peroxides upon storage with air requires careful handling.[6]

PropertyThis compoundDecalin (mixture of isomers)CyclohexaneCyclopentane (B165970)
Molecular Formula C₉H₁₈[7][8]C₁₀H₁₈[4][9]C₆H₁₂[1]C₅H₁₀
Molecular Weight 126.24 g/mol [7]138.25 g/mol [4][9]84.16 g/mol 70.1 g/mol
Boiling Point ~140 °C[8]187-196 °C[5]80.74 °C49.2 °C
Melting Point -cis: -42.9 °C, trans: -30.4 °C[4]6.55 °C-93.9 °C
Density 0.77 g/cm³[8]~0.896 g/cm³[4]0.779 g/cm³0.746 g/cm³
Flash Point Highly Flammable Liquid[7]~57 °C[6]-20 °C-37 °C
Solubility in Water Insoluble[10]Insoluble[2][9]InsolubleInsoluble
Solubility in Organics MiscibleMiscible[6]MiscibleMiscible

Performance and Applications

This compound: With its symmetrical structure, this compound is of interest in specialized applications.[8] It has been investigated for use in hydrogen storage systems due to its potential for high hydrogen density and favorable dehydrogenation kinetics.[8] Its lower boiling point compared to decalin makes it easier to remove from a reaction mixture under vacuum.

Decalin (Decahydronaphthalene): Decalin is a robust, high-boiling point solvent widely used for substances that require high temperatures to dissolve, such as certain polymers and resins. It also serves as a hydrogen-donor solvent in specific hydrogenation reactions, proving more efficient than tetralin in some cases for the hydrogenation of phenolic compounds.[11] In drug development, functionalized decalin derivatives are important building blocks for synthesizing biologically active natural products.[5]

Other Cycloalkanes:

  • Cyclohexane: One of the most common cycloalkane solvents, cyclohexane is used extensively in industry as a non-polar solvent and as a raw material in the production of nylon.[1] Its lower boiling point and cost make it a workhorse solvent for extractions and recrystallizations.

  • Cyclopentane: Due to its lower boiling point and higher volatility, cyclopentane is often used in applications where easy solvent removal is critical. However, its low flash point requires stringent safety precautions. The stability of cycloalkanes is influenced by ring strain, with cyclohexane being the most stable, strain-free ring, while cyclopentane has a slight ring strain.[12][13]

Experimental Protocols

Protocol: Determination of Solubility

This protocol outlines a general procedure for determining the solubility of a compound in a selected cycloalkane solvent.

1. Materials:

  • Test compound (solute)

  • Solvent (e.g., this compound, decalin)

  • Small glass test tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

2. Procedure:

  • Weigh approximately 25 mg of the test compound into a tared test tube.[14]

  • Add 0.75 mL of the selected solvent to the test tube in small portions.[14]

  • After each addition, vigorously agitate the mixture using a vortex mixer for 1-2 minutes.[15]

  • Visually inspect the solution for any undissolved solid particles against a clear background. A compound is considered dissolved if the solution is clear with no signs of cloudiness or precipitate.[15]

  • If the compound does not dissolve at room temperature, the tube can be gently warmed in a water bath (e.g., to 37°C) for a defined period (5-60 minutes) to facilitate dissolution.[15]

  • If the compound remains insoluble, the volume of the solvent can be increased incrementally to determine the approximate solubility limit.

  • Record observations systematically, noting the solvent used, the amount of solute and solvent, the temperature, and whether the compound was soluble, partially soluble, or insoluble.

Visualizing Solvent Selection Logic

The following diagram illustrates a decision-making workflow for selecting an appropriate cycloalkane solvent based on key experimental requirements.

SolventSelection start Start: Define Solvent Requirements boiling_point High Boiling Point Needed? (>150°C) start->boiling_point h_donor Hydrogen Donor Capability Required? boiling_point->h_donor Yes volatility High Volatility / Easy Removal Needed? boiling_point->volatility No decalin Consider Decalin (High BP, H-Donor) h_donor->decalin Yes tmch Consider this compound (Moderate BP) h_donor->tmch No cyclohexane Consider Cyclohexane (Standard, Lower BP) volatility->cyclohexane No cyclopentane Consider Cyclopentane (High Volatility, Low BP) volatility->cyclopentane Yes end Final Solvent Selection decalin->end tmch->end cyclohexane->end cyclopentane->end

Caption: Decision tree for cycloalkane solvent selection.

References

Performance of Catalysts for 1,3,5-Trimethylcyclohexane Dehydrogenation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic dehydrogenation of 1,3,5-trimethylcyclohexane (B44294) to mesitylene (B46885) is a critical reaction in various chemical syntheses and is of growing interest in the context of hydrogen storage via liquid organic hydrogen carriers (LOHCs). The choice of catalyst is paramount to achieving high conversion, selectivity, and stability. This guide provides an objective comparison of the performance of different catalysts for this reaction, supported by experimental data primarily from studies on the analogous dehydrogenation of methylcyclohexane (B89554) (MCH) to toluene (B28343), a widely used model reaction.

Comparative Performance of Catalysts

The performance of various catalysts for the dehydrogenation of cyclic hydrocarbons is summarized in the table below. The data is primarily based on methylcyclohexane dehydrogenation, which serves as a reliable proxy for this compound dehydrogenation due to the chemical similarity of the reactions. The key performance indicators are conversion, selectivity to the aromatic product (mesitylene in this context), and the conditions under which these were achieved.

CatalystSupportTemperature (°C)Conversion (%)Selectivity to Aromatic Product (%)Key Findings & Remarks
Platinum-Based Catalysts
0.3 wt% PtAl₂O₃43097.5HighHigh conversion at elevated temperatures.[1]
PtGranular Activated Carbon (GAC-S)30063HighFunctionalized carbon support enhances performance.[2]
Single-site PtCeO₂350>90 (after 72h)~100Exceptional stability and high turnover frequency.[3]
Pt-SnMgAl mixed oxides30090.5HighBimetallic Pt-Sn catalysts show high anti-coking ability and stability.[1]
Nickel-Based Catalysts
20 wt% NiAl₂O₃44092ModerateConversion increases with Ni loading, but selectivity can be lower than Pt.[4]
80 wt% Ni - 20 wt% CuSiO₂27575-8089Copper addition significantly improves selectivity by suppressing side reactions.[3][5]
Ni-ZnAl₂O₃Not specified3296-97Zinc as a second metal enhances toluene selectivity.[3]
Ni-SnSiO₂500 (reduction)High~100Tin modification leads to very high selectivity towards the aromatic product.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for catalyst preparation and the dehydrogenation reaction based on common practices reported in the literature.

Catalyst Preparation: Impregnation Method (e.g., Pt/Al₂O₃)
  • Support Preparation: The support material (e.g., γ-Al₂O₃ pellets) is dried in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Precursor Solution: A solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), is prepared in a suitable solvent (e.g., deionized water, ethanol, or acetone). The concentration is calculated to achieve the desired metal loading on the support.

  • Impregnation: The dried support is added to the precursor solution. The mixture is then agitated (e.g., by rotary evaporation without vacuum) for several hours to ensure uniform wetting of the support.

  • Drying: The solvent is removed by drying in an oven at a temperature typically between 80°C and 120°C overnight.

  • Calcination: The dried catalyst is calcined in a furnace under a flow of air. The temperature is ramped up slowly (e.g., 5°C/min) to a final temperature of 400-500°C and held for 3-4 hours. This step decomposes the precursor and anchors the metal oxide to the support.

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a flow of hydrogen (H₂). The temperature is increased to 400-500°C and held for several hours to reduce the metal oxide to its active metallic state.

Catalytic Dehydrogenation of this compound
  • Reactor Setup: A fixed-bed reactor, typically a quartz or stainless steel tube, is used. A known amount of the catalyst is packed into the reactor, usually mixed with an inert material like quartz wool or silicon carbide to ensure uniform temperature distribution.

  • Catalyst Activation: The catalyst is activated in-situ by heating under a flow of hydrogen to a specific temperature (e.g., 400°C) for a couple of hours, as described in the preparation step.[7]

  • Reaction Initiation: After activation, the reactor is brought to the desired reaction temperature (typically 300-450°C) under a continuous flow of an inert gas like nitrogen or argon.[8]

  • Reactant Feed: this compound is introduced into the reactor using a high-precision pump (e.g., a syringe pump or HPLC pump). It is typically vaporized and mixed with a carrier gas (H₂ or N₂) before contacting the catalyst bed.

  • Product Collection and Analysis: The reaction products exit the reactor and are passed through a condenser to separate the liquid products (mesitylene and unreacted this compound) from the gaseous products (primarily hydrogen). The composition of both the liquid and gas streams is analyzed using gas chromatography (GC) equipped with a suitable column and detectors (e.g., FID for hydrocarbons and TCD for hydrogen).

  • Data Analysis: The conversion of this compound, selectivity to mesitylene, and the rate of hydrogen evolution are calculated from the GC data.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_data Data Analysis prep_support Support Preparation (Drying) impregnation Impregnation prep_support->impregnation prep_solution Precursor Solution Preparation prep_solution->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination reduction_prep Reduction calcination->reduction_prep reactor_setup Reactor Setup reduction_prep->reactor_setup Prepared Catalyst catalyst_activation In-situ Catalyst Activation reactor_setup->catalyst_activation reaction_start Set Reaction Temperature catalyst_activation->reaction_start reactant_feed Reactant Feed reaction_start->reactant_feed product_collection Product Collection reactant_feed->product_collection analysis GC Analysis product_collection->analysis calc_conversion Calculate Conversion analysis->calc_conversion calc_selectivity Calculate Selectivity analysis->calc_selectivity calc_h2_rate Calculate H₂ Evolution Rate analysis->calc_h2_rate

Caption: Experimental workflow for catalyst preparation and dehydrogenation.

DehydrogenationReaction TMC 1,3,5-Trimethyl- cyclohexane (B81311) Catalyst Catalyst (e.g., Pt or Ni) TMC->Catalyst Mesitylene Mesitylene H2 3H₂ Catalyst->Mesitylene Catalyst->H2

References

Navigating Reactivity: A Comparative Analysis of Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of closely related isomers is paramount for predicting reaction outcomes, designing synthetic pathways, and developing structure-activity relationships. This guide provides a comparative study of the reactivity of various trimethylcyclohexane isomers, drawing upon established principles of stereochemistry and available experimental data. While direct, comprehensive kinetic comparisons across all isomers under identical conditions are not extensively documented in publicly available literature, this guide synthesizes known reactivity patterns and conformational analyses to offer predictive insights.

The reactivity of trimethylcyclohexane isomers is intrinsically linked to their conformational stability and the steric accessibility of their reactive sites. The spatial arrangement of the three methyl groups on the cyclohexane (B81311) ring dictates the preferred chair conformation, influencing the orientation of hydrogens and the feasibility of transition states for various reactions. In general, isomers that can adopt a stable conformation with equatorial methyl groups will exhibit different reactivity profiles compared to those with unavoidable axial substituents.

Conformational Stability: The Foundation of Reactivity

The stability of trimethylcyclohexane isomers is a key determinant of their relative energies and, consequently, their reactivity. Isomers that can adopt chair conformations where all three methyl groups are in the more stable equatorial positions will have lower ground-state energies. The general order of stability is influenced by the number and severity of 1,3-diaxial interactions. For instance, an isomer with one axial methyl group is less stable than an all-equatorial isomer. This difference in stability can influence the activation energy required for a reaction to proceed.

Below is a diagram illustrating the logical relationship between conformational analysis and the prediction of reactivity.

G cluster_0 Isomer Structure cluster_1 Conformational Analysis cluster_2 Reactivity Prediction Isomer Isomer ChairConformation Chair Conformation (Axial vs. Equatorial) Isomer->ChairConformation Stability Thermodynamic Stability (1,3-Diaxial Interactions) ChairConformation->Stability TransitionState Transition State Accessibility ChairConformation->TransitionState Determines Steric Hindrance Reactivity Predicted Reactivity (Reaction Rate & Product Distribution) Stability->Reactivity Influences Activation Energy TransitionState->Reactivity

Caption: Logical workflow from isomer structure to predicted reactivity.

Comparative Reactivity in Key Reactions

Free-Radical Halogenation

Free-radical halogenation is a common reaction for alkanes, and the reactivity of trimethylcyclohexane isomers is dictated by the stability of the resulting radical intermediate and the statistical availability of different types of hydrogen atoms (primary, secondary, tertiary).

The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The key reactivity-determining step is hydrogen abstraction by a halogen radical. The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary.

G Start Initiation: Cl2 -> 2 Cl• Propagation1 Propagation Step 1: R-H + Cl• -> R• + H-Cl Start->Propagation1 Propagation2 Propagation Step 2: R• + Cl2 -> R-Cl + Cl• Propagation1->Propagation2 Propagation2->Propagation1 Chain Reaction Termination Termination: Radical Combination Propagation2->Termination

Caption: General mechanism of free-radical chlorination.

While specific, directly comparable kinetic data for all trimethylcyclohexane isomers is scarce, the product distribution can be predicted based on the number of each type of hydrogen and their relative reactivity. For chlorination, the relative reactivity of tertiary:secondary:primary hydrogens is approximately 5:3.5:1. For the more selective bromination, this ratio is much higher, favoring abstraction of tertiary hydrogens.

Table 1: Predicted Product Distribution for Monochlorination of Trimethylcyclohexane Isomers

IsomerTertiary C-HSecondary C-HPrimary C-HPredicted Major Monochloro Product(s)
1,1,2-Trimethylcyclohexane 1892-Chloro-1,1,2-trimethylcyclohexane
1,1,3-Trimethylcyclohexane 1893-Chloro-1,1,3-trimethylcyclohexane
1,2,3-Trimethylcyclohexane 369Mixture of tertiary chlorides
1,3,5-Trimethylcyclohexane 369Mixture of tertiary chlorides

Note: Product distribution is an estimation and can be influenced by steric factors.

Dehydration of Trimethylcyclohexanols

The acid-catalyzed dehydration of alcohols to form alkenes is a classic elimination reaction that proceeds through a carbocation intermediate (E1 mechanism) or a concerted pathway (E2 mechanism). The reactivity of trimethylcyclohexanol (B73185) isomers in dehydration reactions depends on the stability of the intermediate carbocation and the stereochemical requirements of the elimination pathway.

The formation of a stable tertiary carbocation is generally favored. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of one or more alkene products, often following Zaitsev's rule (favoring the more substituted alkene). However, the accessibility of anti-periplanar hydrogens for E2-type eliminations, dictated by the chair conformation, can also significantly influence the product distribution.

G Alcohol Trimethylcyclohexanol Protonation Protonation of -OH by H+ Alcohol->Protonation WaterLoss Loss of H2O to form Carbocation Protonation->WaterLoss Carbocation Tertiary Carbocation Intermediate WaterLoss->Carbocation Deprotonation1 Deprotonation (Zaitsev) Carbocation->Deprotonation1 Deprotonation2 Deprotonation (Hofmann) Carbocation->Deprotonation2 Product1 More Substituted Alkene Deprotonation1->Product1 Product2 Less Substituted Alkene Deprotonation2->Product2

Caption: General E1 mechanism for the dehydration of a trimethylcyclohexanol.

Isomers that can readily form a stable tertiary carbocation and have accessible adjacent protons for elimination are expected to be more reactive. The specific stereochemistry of the starting alcohol will influence the conformational arrangement of the carbocation intermediate and, consequently, the ratio of alkene products.

Experimental Protocols

General Procedure for Free-Radical Chlorination
  • Reactant Preparation: A solution of the trimethylcyclohexane isomer in an inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a reflux condenser and a gas inlet.

  • Initiation: The reaction mixture is heated to reflux or irradiated with UV light.

  • Chlorine Gas Introduction: Chlorine gas is bubbled through the solution at a controlled rate.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to observe the formation of monochlorinated products and the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled, and any excess chlorine and HCl are removed by washing with a dilute solution of sodium bicarbonate and then water.

  • Product Analysis: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The product mixture is analyzed by GC and GC-MS to determine the relative percentages of the different monochlorinated isomers.

General Procedure for Acid-Catalyzed Dehydration of a Trimethylcyclohexanol
  • Reactant Setup: The trimethylcyclohexanol isomer is placed in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

  • Heating: The mixture is heated to a temperature sufficient to induce dehydration and distill the resulting alkene products. A fractional distillation setup can be used to separate the alkenes from the reaction mixture as they are formed.

  • Product Collection: The distillate, containing the alkene products and water, is collected.

  • Purification: The organic layer is separated from the aqueous layer, washed with a dilute base to remove any residual acid, and then with water.

  • Drying and Analysis: The organic layer is dried over an anhydrous salt, and the alkene products are analyzed by GC and NMR spectroscopy to determine their identity and relative ratios.

Conclusion

A Comparative Guide to the Validation of Theoretical Models for 1,3,5-Trimethylcyclohexane Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical Models with Experimental Data for the Conformational Analysis of 1,3,5-Trimethylcyclohexane (B44294).

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. The this compound system, with its distinct cis and trans isomers, serves as an excellent model for evaluating the accuracy of theoretical and computational methods in predicting conformational energies. This guide provides a comprehensive comparison of various theoretical models against available experimental data for the chair conformations of this compound, offering a critical validation tool for researchers in the field.

Conformational Isomers of this compound

This compound exists as two diastereomers: cis and trans. The cis isomer has all three methyl groups on the same side of the cyclohexane (B81311) ring, while the trans isomer has one methyl group on the opposite side relative to the other two. Both isomers exist in a dynamic equilibrium between two chair conformations, which can be interconverted through a ring-flip. The relative stability of these conformers is dictated by the steric strain arising from the spatial arrangement of the methyl groups.

cis-1,3,5-Trimethylcyclohexane:

The two primary chair conformations for the cis isomer are the tri-equatorial (eee) and the tri-axial (aaa) forms. The tri-equatorial conformer is significantly more stable as it avoids the severe steric hindrance of three axial methyl groups on the same face of the ring.

trans-1,3,5-Trimethylcyclohexane:

The trans isomer has two possible chair conformations: one with two equatorial and one axial methyl group (eea) and, after a ring flip, a conformation with one equatorial and two axial methyl groups (aae). The relative stability of these conformers depends on the balance of steric interactions.

Data Presentation: A Comparative Analysis of Conformational Energies

The following table summarizes the experimentally derived and theoretically calculated energy differences (ΔE or ΔG°) between the conformers of cis- and trans-1,3,5-trimethylcyclohexane. The energy difference reflects the preference for the more stable conformer.

IsomerConformer 1 (More Stable)Conformer 2 (Less Stable)Experimental ΔE (kcal/mol)Theoretical ModelCalculated ΔE (kcal/mol)
cis-1,3,5-Trimethylcyclohexanetri-equatorial (eee)tri-axial (aaa)> 5.4[1]Estimated from A-values~5.4 (3 x 1.8)[1]
cis-1,3,5-Trimethylcyclohexanetri-equatorial (eee)tri-axial (aaa)~11.1[2]Not Specified-
trans-1,3,5-Trimethylcyclohexanedi-equatorial, mono-axial (eea)mono-equatorial, di-axial (aae)-Estimated from A-values~1.8 (1 x 1.8)
trans-1,3,5-Trimethylcyclohexanedi-equatorial, mono-axial (eea)mono-equatorial, di-axial (aae)-Estimated from interactions~0.9 (3.8 kJ/mol)[3]
trans-1,3,5-Trimethylcyclohexanedi-equatorial, mono-axial (eea)mono-equatorial, di-axial (aae)-Semi-empiricalSimilar stability[4]

Note: The experimental values are often derived from estimations based on the A-value of a methyl group (the energy difference between an axial and equatorial methyl group in methylcyclohexane, approximately 1.7-1.8 kcal/mol) and values for specific 1,3-diaxial interactions.

Experimental Protocols

The primary experimental technique for determining the conformational equilibrium and energy differences in substituted cyclohexanes is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .

Low-Temperature ¹H and ¹³C NMR Spectroscopy

Objective: To slow the rate of chair-chair interconversion of this compound to a rate that is slow on the NMR timescale, allowing for the observation and quantification of individual conformers.

Methodology:

  • Sample Preparation: A dilute solution of the purified this compound isomer is prepared in a deuterated solvent that has a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂). The solution is transferred to a high-resolution NMR tube.

  • Initial Spectrum Acquisition: A standard ¹H or ¹³C NMR spectrum is acquired at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

  • Low-Temperature Measurements: The temperature of the NMR probe is gradually lowered. Spectra are recorded at various temperatures until the signals for the axial and equatorial methyl groups (and ring protons) of the two conformers are resolved. This typically occurs at temperatures below -60 °C for cyclohexane derivatives.

  • Signal Assignment: The signals corresponding to each conformer are assigned based on established chemical shift trends (e.g., axial protons are typically shielded relative to equatorial protons).

  • Integration and Quantification: The relative populations of the two conformers are determined by integrating the well-resolved signals corresponding to each conformer.

  • Calculation of Equilibrium Constant (K): The equilibrium constant is calculated as the ratio of the concentration of the more stable conformer to the less stable conformer.

  • Calculation of Free Energy Difference (ΔG°): The Gibbs free energy difference between the conformers is calculated using the following equation:

    ΔG° = -RT ln(K)

    where R is the gas constant and T is the temperature in Kelvin at which the measurements were taken.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating theoretical models against experimental data for the conformational analysis of this compound.

Validation_Workflow cluster_experimental Experimental Validation cluster_theoretical Theoretical Modeling exp_synthesis Synthesis & Purification of this compound (cis and trans isomers) exp_nmr Low-Temperature NMR Spectroscopy exp_synthesis->exp_nmr exp_data Determination of Conformer Ratio (K) and ΔG° exp_nmr->exp_data comparison Comparison & Validation exp_data->comparison theo_models Selection of Theoretical Models (Molecular Mechanics, DFT, Ab Initio) theo_calc Conformational Search & Energy Minimization theo_models->theo_calc theo_data Calculation of Relative Conformational Energies (ΔE) theo_calc->theo_data theo_data->comparison conclusion Conclusion on Model Accuracy comparison->conclusion

Caption: Workflow for validating theoretical models.

Conclusion

The conformational analysis of this compound provides a valuable case study for the validation of theoretical models. While experimental determination of precise conformational energies can be challenging, estimations based on A-values and 1,3-diaxial interaction energies provide a solid benchmark. The data presented in this guide highlights that while simple estimations can provide a good initial assessment, more sophisticated computational methods are required for higher accuracy. The choice of theoretical model and basis set can significantly impact the calculated conformational energies. Researchers are encouraged to use this guide as a reference for selecting appropriate theoretical methods and for understanding the interplay between experimental data and computational predictions in the fascinating world of conformational analysis.

References

A Comparative Guide to the Energy Efficiency of Liquid Organic Hydrogen Carriers

Author: BenchChem Technical Support Team. Date: December 2025

The transition to a hydrogen-based economy hinges on safe, efficient, and cost-effective hydrogen storage and transportation. Liquid Organic Hydrogen Carriers (LOHCs) present a promising solution, offering high volumetric hydrogen densities and compatibility with existing liquid fuel infrastructure.[1] This guide provides a comparative analysis of the energy efficiency of different LOHC systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in this burgeoning field.

Key Performance Metrics for LOHC Energy Efficiency

The overall energy efficiency of an LOHC system is determined by several key parameters:

  • Gravimetric and Volumetric Hydrogen Storage Density: These metrics indicate the amount of hydrogen that can be stored per unit mass and volume of the LOHC, respectively. Higher densities are crucial for applications with space and weight constraints.

  • Enthalpy of Dehydrogenation (ΔHdehydro): This represents the amount of heat energy required to release hydrogen from its carrier molecule. A lower enthalpy of dehydrogenation is desirable as it reduces the energy input needed for hydrogen release, thereby improving the overall efficiency of the system.[2]

  • Energy Consumption of Hydrogenation and Dehydrogenation: The energy required for the catalytic processes of hydrogen uptake (hydrogenation) and release (dehydrogenation) is a critical factor. Efficient heat integration, where the exothermic heat from hydrogenation can be utilized, is key to improving the system's energy balance.[3][4]

Comparison of Common LOHC Systems

The following table summarizes the key energy efficiency parameters for three commonly studied LOHC systems: Toluene/Methylcyclohexane (TOL/MCH), Dibenzyltoluene/Perhydro-dibenzyltoluene (DBT/H18-DBT), and N-Ethylcarbazole/Perhydro-N-Ethylcarbazole (NEC/H12-NEC).

LOHC SystemGravimetric H₂ Density (wt%)Volumetric H₂ Density (kg H₂/m³)Enthalpy of Dehydrogenation (kJ/mol H₂)Hydrogenation ConditionsDehydrogenation Conditions
Toluene/ Methylcyclohexane6.247[3]68.3[1]150 °C[3]350 °C[3]
Dibenzyltoluene/ Perhydro-dibenzyltoluene6.254[5]65.4[6]100–250 °C, 50–70 bar[7]270–350 °C, ~1 atm[7]
N-Ethylcarbazole/ Perhydro-N-Ethylcarbazole5.8[8]-53.2150 °C[9]180 °C[6]

Experimental Protocols

Accurate determination of the energy efficiency parameters is crucial for the evaluation and development of LOHC systems. The following outlines the general methodologies for key experiments.

Determining Hydrogen Storage Capacity

Methodology: The degree of hydrogenation (DoH), which indicates the amount of hydrogen stored in the LOHC, can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C NMR) and Gas Chromatography with Flame Ionization Detection (GC-FID).[10] By analyzing the composition of the LOHC mixture before and after hydrogenation, the precise amount of stored hydrogen can be calculated.

Measuring Enthalpy of Dehydrogenation

Methodology: The enthalpy of dehydrogenation is typically determined through calorimetric measurements.[10] Quantum chemical methods, such as the G4MP2 method, are also employed to calculate accurate dehydrogenation enthalpies for a wide range of potential LOHC molecules.[11][12] These calculations provide a theoretical basis for screening and designing new LOHC materials with optimal thermodynamic properties.

Evaluating Hydrogenation and Dehydrogenation Performance

Methodology: The performance of the hydrogenation and dehydrogenation reactions is evaluated in specialized reactor systems. For instance, a fixed-bed reactor can be used to study the dehydrogenation of LOHCs over a catalyst.[7] Key parameters such as reaction temperature, pressure, and catalyst type are varied to determine the optimal conditions for hydrogen release. The rate of hydrogen production is a critical measure of the dehydrogenation efficiency.[7]

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for evaluating the energy efficiency of an LOHC system.

Workflow for LOHC Energy Efficiency Evaluation

Conclusion

The selection of an optimal LOHC system is a trade-off between various factors, including hydrogen storage density, the energy required for hydrogen release, and the cost and stability of the carrier molecule. While Toluene/Methylcyclohexane is a well-studied system, Dibenzyltoluene offers a higher volumetric density and is being explored for large-scale applications.[2] N-Ethylcarbazole stands out for its lower dehydrogenation enthalpy, which could lead to more energy-efficient hydrogen release at lower temperatures.[6] Future research will likely focus on developing novel LOHC materials and catalysts that further improve energy efficiency and reduce the overall cost of hydrogen storage and transportation.

References

A Comparative Analysis of 1,3,5-Trimethylcyclohexane and Other Leading Hydrogen Storage Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global pursuit of cleaner energy sources has intensified research into effective hydrogen storage solutions. Among the various technologies, Liquid Organic Hydrogen Carriers (LOHCs) are gaining prominence for their high hydrogen storage densities and compatibility with existing liquid fuel infrastructure. This guide provides a comprehensive comparison of 1,3,5-trimethylcyclohexane (B44294) (1,3,5-TMCH) against other significant hydrogen storage materials, including established LOHCs like methylcyclohexane (B89554) (MCH), toluene, and decalin, as well as ammonia (B1221849) and metal hydrides. The comparison is based on key performance metrics, supported by experimental data and detailed methodologies.

Quantitative Comparison of Hydrogen Storage Materials

The following tables summarize the key quantitative data for the different hydrogen storage materials, offering a clear comparison of their performance characteristics.

Table 1: Hydrogen Storage Capacity and Physical Properties

MaterialChemical FormulaMolar Mass ( g/mol )State at STPGravimetric H₂ Density (wt%)Volumetric H₂ Density (kg H₂/m³)
This compound C₉H₁₈126.24Liquid~6.2 (theoretical)~47
Methylcyclohexane (MCH) C₇H₁₄98.19Liquid6.147
Toluene/MCH system C₇H₈ / C₇H₁₄92.14 / 98.19Liquid6.256
Decalin C₁₀H₁₈138.25Liquid7.365
Ammonia NH₃17.03Gas17.6121 (liquid)
Metal Hydrides (e.g., LaNi₅H₆) LaNi₅H₆438.3Solid1.485-115

Note: Data for this compound is estimated based on its isomers and theoretical calculations due to a lack of direct experimental data in the reviewed literature.

Table 2: Dehydrogenation Conditions and Energy Requirements

MaterialCatalystTemperature (°C)Pressure (bar)Enthalpy of Dehydrogenation (kJ/mol H₂)
This compound Pt-based (e.g., Pt/Al₂O₃)300 - 4001 - 5~68
Methylcyclohexane (MCH) Pt/Al₂O₃, Pt/TiO₂300 - 4501 - 568.4
Decalin Pt, Pd200 - 3001 - 1066.3
Ammonia Ru, Ni, Fe400 - 6501 - 10046.2
Metal Hydrides (e.g., LaNi₅H₆) -20 - 1001.5 - 1030

Note: Conditions for this compound are inferred from studies on similar LOHCs like methylcyclohexane.

Logical Framework for Material Comparison

The following diagram illustrates the key decision factors and relationships when comparing different hydrogen storage materials.

HydrogenStorageComparison StorageMaterial Hydrogen Storage Material LOHC Liquid Organic Hydrogen Carriers StorageMaterial->LOHC Category Ammonia Ammonia StorageMaterial->Ammonia Category MetalHydrides Metal Hydrides StorageMaterial->MetalHydrides Category TMCH This compound LOHC->TMCH Example MCH Methylcyclohexane LOHC->MCH Example Toluene Toluene LOHC->Toluene Example Decalin Decalin LOHC->Decalin Example Capacity Storage Capacity (Gravimetric & Volumetric) LOHC->Capacity Conditions Operating Conditions (T, P) LOHC->Conditions Efficiency Energy Efficiency LOHC->Efficiency Cost System Cost LOHC->Cost Safety Safety & Handling LOHC->Safety Ammonia->Capacity Ammonia->Conditions Ammonia->Efficiency Ammonia->Cost Ammonia->Safety MetalHydrides->Capacity MetalHydrides->Conditions MetalHydrides->Efficiency MetalHydrides->Cost MetalHydrides->Safety

Caption: Comparative framework for hydrogen storage materials.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of hydrogen storage materials.

Determination of Gravimetric and Volumetric Hydrogen Storage Capacity of LOHCs

Objective: To accurately measure the amount of hydrogen stored in a liquid organic hydrogen carrier.

Methodology:

  • Hydrogenation:

    • A known mass of the dehydrogenated LOHC (e.g., mesitylene (B46885) for 1,3,5-TMCH) is placed in a high-pressure autoclave reactor with a suitable catalyst (e.g., Pt/Al₂O₃).

    • The reactor is purged with an inert gas (e.g., argon) and then pressurized with hydrogen to the desired pressure (e.g., 30-50 bar).

    • The reactor is heated to the specified hydrogenation temperature (e.g., 150-200 °C) and maintained for a set duration to ensure complete hydrogenation.

    • The reactor is cooled, and the pressure is monitored. The amount of hydrogen consumed is calculated using the ideal gas law, accounting for temperature and pressure changes.

  • Gravimetric Capacity Calculation:

    • The gravimetric hydrogen capacity (wt%) is calculated as the mass of hydrogen absorbed divided by the total mass of the hydrogenated LOHC, multiplied by 100.

  • Volumetric Capacity Calculation:

    • The density of the fully hydrogenated LOHC is measured using a pycnometer or a density meter.

    • The volumetric hydrogen capacity (kg H₂/m³) is calculated by multiplying the gravimetric capacity by the density of the hydrogenated LOHC.

Evaluation of Catalyst Performance in LOHC Dehydrogenation

Objective: To assess the activity, selectivity, and stability of a catalyst for the dehydrogenation of an LOHC.

Experimental Workflow:

DehydrogenationWorkflow cluster_prep Catalyst Preparation & Reactor Setup cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis CatalystPrep Catalyst Preparation (e.g., impregnation, calcination) ReactorSetup Fixed-Bed Reactor Assembly CatalystPrep->ReactorSetup CatalystLoading Catalyst Loading & Pre-treatment (e.g., reduction in H₂ flow) ReactorSetup->CatalystLoading LOHCFeed Introduce LOHC Feed (e.g., 1,3,5-TMCH) CatalystLoading->LOHCFeed Reaction Maintain Reaction Conditions (Temperature, Pressure, Flow Rate) LOHCFeed->Reaction GasAnalysis Analyze Gaseous Products (H₂, byproducts) via GC-TCD Reaction->GasAnalysis LiquidAnalysis Analyze Liquid Products (unreacted LOHC, dehydrogenated form) via GC-FID Reaction->LiquidAnalysis PerformanceCalc Calculate: - Conversion - H₂ Yield - Selectivity - Catalyst Stability GasAnalysis->PerformanceCalc LiquidAnalysis->PerformanceCalc

Caption: Experimental workflow for catalyst performance evaluation.

Methodology:

  • Reactor Setup: A fixed-bed continuous flow reactor is typically used. A known amount of catalyst is packed into the reactor tube.

  • Catalyst Activation: The catalyst is often pre-treated in situ, for example, by reduction in a hydrogen flow at an elevated temperature.

  • Dehydrogenation: The hydrogenated LOHC is fed into the reactor at a controlled flow rate. The reactor is maintained at the desired dehydrogenation temperature and pressure.

  • Product Analysis:

    • The gaseous product stream is analyzed using a gas chromatograph with a thermal conductivity detector (GC-TCD) to quantify the amount of hydrogen produced.

    • The liquid product stream is collected and analyzed using a gas chromatograph with a flame ionization detector (GC-FID) to determine the conversion of the LOHC and the selectivity towards the desired dehydrogenated product.

  • Performance Metrics:

    • Conversion (%): (moles of LOHC reacted / moles of LOHC fed) x 100.

    • Hydrogen Yield (%): (moles of H₂ produced / theoretical moles of H₂ from converted LOHC) x 100.

    • Selectivity (%): (moles of desired dehydrogenated product / moles of LOHC reacted) x 100.

    • Catalyst Stability: The performance metrics are monitored over an extended period to assess the catalyst's resistance to deactivation.

Measurement of Hydrogen Release from Ammonia

Objective: To determine the efficiency of hydrogen production from ammonia decomposition.

Methodology:

  • Reactor Setup: A fixed-bed reactor containing a suitable catalyst (e.g., Ru/Al₂O₃) is used.

  • Reaction: A controlled flow of ammonia gas is passed through the heated reactor.

  • Product Analysis: The outlet gas stream, consisting of unreacted ammonia, hydrogen, and nitrogen, is passed through an ammonia trap (e.g., a bubbler with a dilute acid solution) to remove any unreacted ammonia. The remaining gas (hydrogen and nitrogen) is then quantified using a gas chromatograph or a mass flow meter.

  • Efficiency Calculation: The ammonia conversion and hydrogen production rate are calculated based on the inlet and outlet gas compositions and flow rates.

Characterization of Hydrogen Storage Properties of Metal Hydrides

Objective: To measure the hydrogen absorption and desorption characteristics of a metal hydride.

Methodology (Sieverts' Method):

  • Apparatus: A Sieverts' apparatus, which consists of a calibrated gas manifold connected to a reactor containing the metal hydride sample, is used.

  • Activation: The metal hydride sample is first activated by heating under vacuum to remove any surface contaminants.

  • Absorption (Pressure-Composition Isotherm):

    • A known amount of hydrogen gas is introduced into the calibrated volume.

    • The valve to the reactor is opened, allowing the hydrogen to be absorbed by the metal hydride.

    • The pressure drop is monitored until equilibrium is reached. The amount of hydrogen absorbed is calculated from the pressure change.

    • This process is repeated at various pressures to construct a pressure-composition isotherm (PCI) curve at a constant temperature.

  • Desorption: The pressure in the system is incrementally reduced, and the amount of desorbed hydrogen is measured to construct the desorption PCI curve.

  • Data Analysis: The PCI curves provide information on the hydrogen storage capacity, equilibrium pressures for absorption and desorption, and hysteresis. Van't Hoff plots can be derived from PCI data at different temperatures to determine the enthalpy and entropy of hydride formation.

Navigating Stability: A Comparative Guide to Disubstituted and Trisubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational stability of cyclic scaffolds is paramount in molecular design and synthesis. This guide provides a comprehensive comparison of the relative stabilities of disubstituted and trisubstituted cyclohexanes, supported by quantitative experimental data and detailed methodologies.

The stability of substituted cyclohexanes is predominantly governed by the steric strain arising from the spatial arrangement of substituents on the chair conformation of the cyclohexane (B81311) ring. The energetic preference for substituents to occupy the more spacious equatorial positions over the sterically hindered axial positions is the cornerstone of conformational analysis in these systems. This preference minimizes destabilizing 1,3-diaxial interactions, where an axial substituent encounters steric repulsion with the two axial hydrogens on the same face of the ring.

Principles of Conformational Stability

The relative stability of different isomers and their conformers can be quantified by the Gibbs free energy difference (ΔG°). A lower energy value corresponds to a more stable conformation. The primary contributors to steric strain in substituted cyclohexanes are:

  • 1,3-Diaxial Interactions: The steric repulsion between an axial substituent and the axial hydrogens (or other axial substituents) at the C3 and C5 positions. The energetic cost of this interaction is quantified by the A-value of the substituent.

  • Gauche Butane Interactions: In 1,2-disubstituted cyclohexanes, a gauche interaction between the two substituents can introduce additional strain.

Generally, the most stable conformation of a substituted cyclohexane will be the one that minimizes the sum of these steric interactions, which is typically achieved by placing the largest substituents in equatorial positions.

Data Presentation: Relative Stabilities

The following tables summarize the experimentally determined and computationally calculated energy differences between the most stable conformers of various disubstituted and trisubstituted methylcyclohexanes.

Disubstituted Cyclohexanes: A Quantitative Comparison
CompoundIsomerMost Stable ConformationEnergy Difference (kcal/mol)More Stable Isomer
1,2-Dimethylcyclohexane cisOne methyl axial, one equatorial0trans
transBoth methyls equatorial1.86
1,3-Dimethylcyclohexane cisBoth methyls equatorial1.7-1.8cis
transOne methyl axial, one equatorial0
1,4-Dimethylcyclohexane cisOne methyl axial, one equatorial0trans
transBoth methyls equatorial1.86

Note: A positive energy difference indicates that the most stable conformer of that isomer is less stable than the most stable conformer of the other isomer.

Trisubstituted Cyclohexanes: A Quantitative Comparison

The conformational analysis of trisubstituted cyclohexanes is more complex due to the increased number of possible stereoisomers and conformations. The guiding principle remains the maximization of equatorial substituents.

CompoundIsomerMost Stable ConformationRelative Strain Energy (kcal/mol)
1,3,5-Trimethylcyclohexane cis (all cis)All three methyls equatorial0
trans (one axial)Two methyls equatorial, one axial~1.8
1,2,3-Trimethylcyclohexane cis,cis,cisTwo methyls equatorial, one axialVaries
cis,trans,cisTwo methyls equatorial, one axialVaries
cis,cis,transTwo methyls equatorial, one axialVaries
trans,trans,transAll three methyls equatorial0

Note: For 1,2,3- and 1,2,4-trimethylcyclohexanes, the relative stabilities of the various cis/trans isomers are highly dependent on the specific arrangement that allows for the maximum number of equatorial groups and the minimization of gauche interactions. The all-equatorial conformer, when possible, is the most stable.

Experimental Protocols

The determination of conformational equilibria and the corresponding energy differences relies heavily on experimental and computational techniques.

Experimental Method: Variable Temperature NMR (VT-NMR) Spectroscopy

This is a powerful technique to "freeze out" the chair-chair interconversion of cyclohexane derivatives, allowing for the direct observation and quantification of individual conformers.

Protocol:

  • Sample Preparation: Dissolve the substituted cyclohexane derivative in a suitable deuterated solvent that has a low freezing point (e.g., deuterated toluene, CDCl₃/CD₂Cl₂ mixture).

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for several minutes before acquiring a new spectrum.

  • Coalescence and "Freeze-Out": As the temperature decreases, the rate of chair-chair interconversion slows down. This will be observed as a broadening of the NMR signals, followed by their separation into two distinct sets of signals corresponding to the axial and equatorial conformers. The temperature at which the signals merge is known as the coalescence temperature.

  • Integration and Equilibrium Constant Calculation: Once the signals for the two conformers are well-resolved at a low temperature, integrate the signals corresponding to specific protons in each conformer. The ratio of the integrals directly corresponds to the population ratio of the two conformers. The equilibrium constant (Keq) is calculated as the ratio of the more stable (major) conformer to the less stable (minor) conformer.

  • Gibbs Free Energy Calculation: The difference in Gibbs free energy (ΔG°) between the two conformers is then calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the measurement was taken.

Computational Method: Ab Initio/DFT Calculations

Computational chemistry provides a theoretical means to calculate the energies of different conformers and thus predict their relative stabilities.

Workflow:

  • Structure Building: Build the 3D structures of the different chair conformations of the substituted cyclohexane using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Following geometry optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculation: The total electronic energy and the Gibbs free energy of each conformer are obtained from the output of the frequency calculation.

  • Relative Stability Determination: The relative stability of the conformers is determined by comparing their calculated Gibbs free energies. The conformer with the lower Gibbs free energy is predicted to be the more stable.

Visualization of Stability Principles

The following diagram illustrates the logical relationship between the substitution pattern on a cyclohexane ring and its resulting conformational stability.

G cluster_input Input Molecule cluster_analysis Conformational Analysis cluster_output Output cluster_interactions Types of Steric Interactions Substituted Cyclohexane Substituted Cyclohexane Chair Conformations Chair Conformations Substituted Cyclohexane->Chair Conformations Generates Axial/Equatorial Positions Axial/Equatorial Positions Chair Conformations->Axial/Equatorial Positions Determines Steric Interactions Steric Interactions Axial/Equatorial Positions->Steric Interactions Leads to Relative Stability (ΔG°) Relative Stability (ΔG°) Steric Interactions->Relative Stability (ΔG°) Quantifies 1,3-Diaxial 1,3-Diaxial Steric Interactions->1,3-Diaxial Gauche Gauche Steric Interactions->Gauche

Caption: Logical workflow for determining cyclohexane stability.

Conclusion

The stability of disubstituted and trisubstituted cyclohexanes is a direct consequence of the steric environment created by the substituents on the flexible chair framework. By favoring equatorial positions, substituents minimize destabilizing 1,3-diaxial interactions, leading to a lower overall energy state. For disubstituted cyclohexanes, the relative stability of cis and trans isomers is dependent on the substitution pattern (1,2-, 1,3-, or 1,4-), which dictates the ability of the substituents to occupy diequatorial arrangements. In trisubstituted cyclohexanes, the most stable isomer is the one that can adopt a chair conformation with the maximum number of substituents in equatorial positions. The quantitative determination of these stability differences through experimental techniques like VT-NMR and computational modeling provides invaluable data for the rational design of complex molecules in drug discovery and materials science.

A Comparative Economic Analysis of Methylcyclohexane (MCH)-Based Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

The transition to a hydrogen-based economy hinges on the development of safe, dense, and economically viable hydrogen storage and transportation solutions. Among the various methods being explored, Liquid Organic Hydrogen Carriers (LOHCs) are gaining significant attention. This guide provides a detailed comparative analysis of the economic feasibility of methylcyclohexane (B89554) (MCH), a prominent LOHC, against other leading hydrogen storage technologies, including liquid hydrogen (LH2), compressed hydrogen (cH2), ammonia (B1221849) (NH3), and metal hydrides (MH). The analysis is supported by a synthesis of techno-economic data from recent literature to provide a clear, objective comparison for researchers and scientists.

The MCH-Toluene Hydrogen Storage Cycle

MCH stores hydrogen through a reversible chemical reaction. Toluene (B28343) (C₇H₈) is hydrogenated to form MCH (C₇H₁₄) in an exothermic reaction, effectively "charging" the liquid carrier with hydrogen. MCH, which is liquid under ambient conditions, can then be transported using existing infrastructure for fuels like gasoline and diesel.[1] At the point of use, the MCH undergoes an endothermic dehydrogenation reaction to release high-purity hydrogen, regenerating the toluene to be cycled back for re-hydrogenation.[2] This closed-loop process is a key advantage of the MCH system.

The primary economic challenges associated with MCH are the energy cost of the high-temperature dehydrogenation step and the capital cost of the catalysts involved.[3][4][5]

MCH_Cycle cluster_production Hydrogen Production Site cluster_use Hydrogen Use Site H2 H₂ Gas Hydrogenation Hydrogenation (Exothermic) H2->Hydrogenation Toluene Toluene (C₇H₈) Toluene->Hydrogenation MCH MCH (C₇H₁₄) Transport & Storage Hydrogenation->MCH 'Charge' H₂ H2_Released H₂ Gas (Released) End Use End Use H2_Released->End Use Toluene_Regen Toluene (Regenerated) Toluene_Regen->Toluene Return Transport Dehydrogenation Dehydrogenation (Endothermic) Dehydrogenation->H2_Released Dehydrogenation->Toluene_Regen MCH->Dehydrogenation 'Discharge' H₂

Caption: The MCH-Toluene reversible cycle for hydrogen storage and transport.

Comparative Performance and Economic Data

The selection of a hydrogen storage method depends heavily on the specific application, balancing factors like storage density, efficiency, and total cost. The following tables summarize key performance indicators and economic data extracted from various techno-economic analyses.

Table 1: Comparative Performance Metrics of Hydrogen Storage Methods

ParameterMCH (LOHC)Liquid H₂ (LH₂)Compressed H₂ (cH₂)Ammonia (NH₃)Metal Hydrides (MH)
State LiquidCryogenic LiquidGasLiquid (Mild Cond.)Solid
Gravimetric Density (wt%) 6.1 - 6.2[2][6]100 (vessel lowers this)~5.5 (at 700 bar)[7]17.65[6]1 - 7.5[8]
Volumetric Density (kg H₂/m³) ~54[9]~70.8[10]~40 (at 700 bar)~123[11]90 - 150[12]
Operating Pressure AmbientAmbient350 - 700 bar~10-20 bar10 - 50 bar
Operating Temperature Ambient-253 °CAmbient-33 °C or Ambient (P)Ambient - 350 °C[8]

Table 2: Comparative Economic Analysis of Hydrogen Storage Methods

Economic MetricMCH (LOHC)Liquid H₂ (LH₂)Compressed H₂ (cH₂)Ammonia (NH₃)Metal Hydrides (MH)
Overall Energy Efficiency (%) ~18 - 25[3][13]~30 - 33[3]~85 - 90 (storage only)[8]~34 - 37[3]~60 - 75[8]
Key Process Cost Driver Dehydrogenation Heat[3][4]Liquefaction Energy[6]Compression EnergySynthesis & CrackingMaterial Cost[14]
Est. Process Add-on Cost (A$/kg H₂) *A$1.7[11]A$4.1[11]A$0.9[11]A$2.6[11]N/A
Total System Cost ($/kg H₂) $2.84 [15]$11.51[15]$3.33[15]$7.21[15]$2.95[15]
Levelized Cost of Storage (LCOS) N/AN/A$0.45/kWh (350 bar)[14]N/A$0.38/kWh (Complex)[14]
Key Economic Advantage Uses existing fuel infra.[16]High purity H₂[3]Mature technology[17]Low-cost for direct use[4]High volumetric density[14]
Key Economic Disadvantage Dehydrogenation cost[7]High liquefaction cost[11]Low volumetric densityHigh cost if cracking neededHigh initial material cost[8]
Note: Process add-on costs are for conversion (liquefaction, compression, etc.) and do not include initial hydrogen production.
Note: Total system cost from a specific techno-economic analysis including hydrogenation, transport, and dehydrogenation steps for a 2000 km distance.[15] These values can vary significantly based on analysis assumptions.

Analysis of Alternatives

  • Liquid Hydrogen (LH₂): While offering high purity, LH₂ is hampered by extremely high costs and energy consumption for liquefaction, which can account for over 30% of the stored energy.[3][10] Boil-off losses during long-term storage and transport are another significant drawback.[4][5] However, for applications demanding high-purity hydrogen, it is considered economically promising despite the costs.[3]

  • Compressed Hydrogen (cH₂): As the most mature technology, cH₂ benefits from a well-established supply chain.[17] The primary drawbacks are its low volumetric energy density, which increases transportation costs for large quantities over long distances, and the high capital cost of carbon-fiber reinforced pressure vessels.[9][17] Compression is the most energy-efficient conversion process.[11]

  • Ammonia (NH₃): With the highest total energy efficiency and a well-developed global infrastructure for fertilizer production, ammonia is a strong contender.[3][4] It is projected to be the most cost-effective carrier if it can be used directly, for example in turbines or solid oxide fuel cells.[4] However, if high-purity hydrogen is required, the energy-intensive cracking (decomposition) process significantly increases the cost, making it less competitive than MCH or LH₂ in those scenarios.[3][4]

  • Metal Hydrides (MH): MH systems offer excellent safety and the highest volumetric density under ambient conditions.[12][14] Their main economic hurdles are the high cost and weight of the hydride materials.[8][18] Recent techno-economic analyses show that certain complex hydrides can be cost-competitive with compressed gas for stationary applications, especially when material costs are reduced and waste heat from fuel cells is utilized for hydrogen release.[14][19]

Methodologies for Economic Assessment

The economic feasibility of hydrogen storage systems is typically evaluated using Techno-Economic Analysis (TEA) . This methodology combines process simulation with economic modeling to estimate capital and operating costs, and to calculate financial performance metrics like the Levelized Cost of Storage (LCOS).

Key steps in a TEA for hydrogen storage include:

  • Process Definition: Defining the system boundaries, from hydrogen input to final use.

  • Process Simulation: Using software (e.g., Aspen Plus®) to model mass and energy balances for each step (hydrogenation, transport, dehydrogenation).[2]

  • Equipment Sizing and Costing: Estimating the capital cost (CAPEX) of reactors, vessels, compressors, and other equipment.

  • Operating Cost Estimation: Calculating the cost of raw materials (e.g., toluene), utilities (electricity, heat), labor, and catalyst replacement (OPEX).

  • Financial Analysis: Calculating metrics like LCOS (

    /kWh)ortotalsystemcost(/kWh) or total system cost (/kWh)ortotalsystemcost(
    /kg of H₂) based on assumptions about plant lifetime, discount rate, and capacity factor.

TEA_Workflow cluster_inputs Inputs & Assumptions cluster_model Modeling & Estimation cluster_outputs Outputs & Analysis A1 System Scale (kg/day) P_Sim Process Simulation (Mass & Energy Balance) A1->P_Sim A2 Feedstock Costs (H₂, Toluene) A2->P_Sim A3 Utility Costs (Electricity, Heat) A3->P_Sim A4 Financial Parameters (Discount Rate, Plant Life) LCOS Levelized Cost ($/kg H₂ or $/kWh) A4->LCOS CAPEX Capital Cost Estimation (CAPEX) P_Sim->CAPEX OPEX Operating Cost Estimation (OPEX) P_Sim->OPEX CAPEX->LCOS OPEX->LCOS Sensitivity Sensitivity Analysis LCOS->Sensitivity

Caption: Generalized workflow for a Techno-Economic Analysis (TEA).

Conclusion

The economic analysis reveals that MCH is a highly competitive option for hydrogen storage, particularly for long-distance transportation where its ability to leverage existing liquid fuel infrastructure provides a significant cost advantage.[15][20] A recent TEA identified the LOHC pathway as having the lowest overall system cost among major alternatives.[15]

However, the primary economic barrier for MCH remains the energy-intensive dehydrogenation process. Future research and development must focus on:

  • Advanced Catalysts: Developing more efficient and durable catalysts that operate at lower temperatures to reduce energy input.[21]

  • Process Integration: Innovating methods to utilize waste heat from other industrial processes or from the end-use application (e.g., fuel cell exhaust) to drive the dehydrogenation reaction.[22]

Ultimately, no single hydrogen storage solution is optimal for all scenarios. MCH is best suited for large-scale, intercontinental hydrogen trade, whereas compressed gas may remain the choice for local distribution, and ammonia could dominate in markets where it can be used directly. The continued refinement of techno-economic models and experimental validation will be crucial in guiding investment and policy decisions in the burgeoning hydrogen economy.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Trimethylcyclohexane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 1,3,5-Trimethylcyclohexane, a highly flammable solvent, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as a highly flammable liquid and vapor.[1][2] Its primary hazard is its low flash point, making it an ignitable hazardous waste. Proper handling and storage are critical to mitigate risks of fire and explosion.

Key Hazards:

  • Flammability: Highly flammable with a flash point of 19°C.[1] Vapors can form explosive mixtures with air. Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1]

  • Health: May cause skin irritation upon prolonged contact. Inhalation of high concentrations of vapor may cause dizziness, and headaches, and could have neurotoxic effects.[3]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or chemical splash goggles

  • Flame-retardant lab coat

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and state hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] This "cradle-to-grave" system mandates that the generator of the waste is responsible for its safe disposal.[6]

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Waste: Due to its flash point of 19°C, this compound is classified as an ignitable hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials, especially oxidizing agents.[1]

Step 2: Proper Containerization and Labeling

  • Select Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.

  • Label the Container: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate volume of the waste. Follow any additional labeling requirements from your institution's EHS department.

Step 3: Accumulation and Storage

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Safe Storage Conditions: The storage area must be well-ventilated, cool, and away from sources of ignition.[1] Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact EHS: Do not attempt to dispose of this compound through the sanitary sewer or as regular solid waste. Contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Documentation: Complete any necessary waste disposal forms or online requests as required by your EHS department. Provide accurate information about the waste composition and volume.

  • Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal contractor to transport and dispose of the chemical in accordance with all applicable regulations.

Quantitative Data: Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₉H₁₈[1][2]
CAS Number 1839-63-0[1][2]
Molecular Weight 126.24 g/mol [2]
Appearance Colorless to almost colorless liquid[1]
Boiling Point 140 °C[1]
Flash Point 19 °C[1]
Relative Density 0.77[1]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is required to prevent injury and fire.

Small Spills (less than 100 mL) in a well-ventilated area:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: Use a spill kit with an inert absorbent material, such as dry sand or vermiculite, to absorb the spilled liquid.[1]

  • Collect Absorbent: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealable, properly labeled container for hazardous waste disposal.[1]

  • Clean the Area: Decontaminate the spill area with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Large Spills (greater than 100 mL) or spills in poorly ventilated areas:

  • Evacuate: Evacuate the immediate area.

  • Activate Alarm: Activate the nearest fire alarm if there is a risk of fire.

  • Contact Emergency Services: Contact your institution's emergency response team or EHS department immediately. Provide them with the chemical name and the approximate volume of the spill.

  • Restrict Access: Prevent unauthorized personnel from entering the area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal of this compound start Unwanted this compound characterize Characterize as Ignitable Hazardous Waste (D001) start->characterize containerize Transfer to a sealed, compatible, and properly labeled waste container characterize->containerize store Store in a designated, cool, and well-ventilated area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs disposal Professional Disposal via Licensed Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,3,5-Trimethylcyclohexane. The following procedural guidance is designed to answer specific operational questions and ensure the safe management of this chemical in a laboratory setting.

Chemical Safety Summary

This compound is a highly flammable liquid and vapor, necessitating stringent safety precautions to prevent ignition and exposure.[1][2][3][4] While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is prudent to handle it with care in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. For structurally similar compounds like Methylcyclohexane and Cyclohexane, established exposure limits provide a useful reference for risk assessment.

Occupational Exposure Limits for Structurally Similar Compounds
Compound OSHA PEL (8-hour TWA)
Methylcyclohexane500 ppm
Cyclohexane300 ppm
NIOSH REL (10-hour TWA)
Methylcyclohexane400 ppm
Cyclohexane300 ppm
ACGIH TLV (8-hour TWA)
Methylcyclohexane400 ppm
Cyclohexane100 ppm

Note: TWA (Time-Weighted Average), PEL (Permissible Exposure Limit), REL (Recommended Exposure Limit), TLV (Threshold Limit Value). These values are for informational purposes and should be used as a guide for minimizing exposure to this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE.

PPE ComponentSpecifications and Recommendations
Hand Protection Wear chemical-resistant gloves. Given the absence of specific breakthrough time data for this compound, it is recommended to use gloves made of materials known to be resistant to aliphatic hydrocarbons. Nitrile gloves are suitable for incidental contact, while heavier-duty options like Viton™ or butyl rubber should be considered for prolonged handling. Always inspect gloves for degradation before use and replace them immediately if contamination is suspected. Double gloving can provide an additional layer of protection.
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should also be worn to provide additional protection against splashes.[1]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required if handling the chemical outside of a certified chemical fume hood or in poorly ventilated areas.[1]
Skin and Body Protection A flame-resistant lab coat should be worn and fully buttoned.[5] Long pants and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or coveralls should be considered.

Glove Selection Guidance:

Due to the lack of specific permeation data for this compound, glove selection should be based on the general resistance of materials to similar saturated aliphatic hydrocarbons.

Glove MaterialGeneral Resistance to Aliphatic Hydrocarbons
Nitrile Good for splash protection and short-duration tasks.
Neoprene Fair to good resistance.
Butyl Rubber Good resistance.
Viton™ Excellent resistance.

Important: It is crucial to consult the glove manufacturer's specific chemical resistance data to make an informed decision.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have an appropriate fire extinguisher (Class B: dry chemical, foam, or carbon dioxide) readily available.[1]

  • Prepare a spill kit with absorbent materials (e.g., vermiculite, sand).

2. Handling:

  • Conduct all work with this compound inside a chemical fume hood.[1]

  • Ground all equipment and containers to prevent the buildup of static electricity, which can be an ignition source.

  • Use only non-sparking tools.

  • Keep containers tightly closed when not in use to minimize vapor release.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Clean the work area and any equipment used.

  • Properly store the chemical in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Store in a designated flammable liquids cabinet.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and safety hazards.

1. Waste Collection:

  • Collect all this compound waste, including contaminated materials (e.g., gloves, absorbent pads, and empty containers), in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical and have a secure lid.

  • Do not mix with incompatible waste streams.

2. Labeling:

  • Label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area that is secure and away from ignition sources.

  • Keep the container closed except when adding waste.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal. It is illegal to dispose of flammable liquids down the drain or in regular trash.[3]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood prep_safety_equipment Check Safety Equipment (Shower, Eyewash, Fire Extinguisher) prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe prep_spill_kit Prepare Spill Kit prep_ppe->prep_spill_kit handle_in_hood Work in Fume Hood prep_spill_kit->handle_in_hood Proceed to Handling handle_grounding Ground Equipment handle_in_hood->handle_grounding handle_tools Use Non-Sparking Tools handle_grounding->handle_tools handle_containers Keep Containers Closed handle_tools->handle_containers post_wash Wash Hands handle_containers->post_wash Proceed to Post-Handling post_clean Clean Work Area post_wash->post_clean post_store Properly Store Chemical post_clean->post_store disp_collect Collect Waste post_store->disp_collect Proceed to Disposal disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste Securely disp_label->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trimethylcyclohexane
Reactant of Route 2
Reactant of Route 2
1,3,5-Trimethylcyclohexane

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